molecular formula C9H10ClNO2 B1345680 Methyl 3-chloro-4-methylcarbanilate CAS No. 22133-20-6

Methyl 3-chloro-4-methylcarbanilate

Cat. No.: B1345680
CAS No.: 22133-20-6
M. Wt: 199.63 g/mol
InChI Key: QURFKMPDWGGSOK-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-methylcarbanilate is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is identified by the CAS Registry Number 22133-20-6 and is also known under synonyms such as Methyl N-(3-Chloro-4-Methyl-Phenyl)Carbamate and N-(3-Chloro-4-Methylphenyl)Carbamic Acid Methyl Ester . Its structure can be represented by the SMILES notation C1=C(NC(OC)=O)C=C(C(=C1)C)Cl . Computed properties indicate a density of approximately 1.271 g/cm³ and a boiling point of about 238.55°C at 760 mmHg . This compound is part of a family of carbamate anilines, which are recognized as important intermediates in the synthesis of specialized chemicals . While the specific biological activity of this compound is not fully detailed in the available literature, research on structurally related naphthoquinone compounds suggests that the presence of specific substituents, such as a chlorine atom at the 3-position of the ring, can be critical for biological activity, potentially through mechanisms involving the blockage of essential sulfhydryl groups in enzymes . This mechanism is similar to that proposed for other antibacterial agents, highlighting the research value of such chemical structures in biochemical studies . As such, this compound serves as a valuable building block and research chemical for investigators in the fields of organic synthesis, medicinal chemistry, and agrochemical development. It is provided For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(3-chloro-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURFKMPDWGGSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176667
Record name Methyl 3-chloro-4-methylcarbanilate
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22133-20-6
Record name Methyl 3-chloro-4-methylcarbanilate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-chloro-4-methylcarbanilate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of Methyl 3-chloro-4-methylcarbanilate, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the core synthetic pathway, mechanistic underpinnings, and a detailed, field-tested experimental protocol.

Introduction and Significance

This compound, with the chemical formula C₉H₁₀ClNO₂ and CAS number 22133-20-6, is a carbamate derivative of significant interest in organic synthesis.[1] Carbamates are a crucial class of organic compounds with a wide range of applications, including in the development of pharmaceuticals and agrochemicals. The specific substitution pattern of a chloro group at the 3-position and a methyl group at the 4-position of the phenyl ring imparts distinct chemical properties that make it a valuable building block for more complex molecules. Understanding its synthesis is paramount for researchers looking to utilize this compound in their synthetic endeavors.

This guide will focus on the most direct and widely reported method for the preparation of this compound: the reaction of 3-chloro-4-methylaniline with methyl chloroformate. We will explore the rationale behind the selection of reagents, the reaction mechanism, and provide a robust, step-by-step protocol for its successful synthesis and purification.

The Core Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution reaction between 3-chloro-4-methylaniline and methyl chloroformate. This reaction is a classic example of carbamate formation from an amine and a chloroformate.

The Reaction

The overall chemical transformation can be represented as follows:

Caption: Overall reaction for the synthesis of this compound.

The reaction is typically carried out in the presence of a weak base, such as pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[2] The removal of HCl from the reaction mixture is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack of the nitrogen atom of the 3-chloro-4-methylaniline on the electrophilic carbonyl carbon of methyl chloroformate. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the final carbamate product. The pyridine acts as a scavenger for the liberated proton and the chloride ion, forming pyridinium hydrochloride.

Caption: Simplified mechanism of carbamate formation.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures.[2]

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityMolar Equivalents
3-chloro-4-methylaniline95-74-9141.6010.0 g (0.071 mol)1.0
Methyl Chloroformate79-22-194.508.0 g (0.085 mol)1.2
Pyridine110-86-179.1016.7 g (0.212 mol)3.0
Chloroform67-66-3119.38150 mL-
5% Hydrochloric Acid (aq)7647-01-0-100 mL-
Magnesium Sulfate (anhydrous)7487-88-9120.37As needed-
Hexane110-54-386.18As needed-
Ethyl Acetate141-78-688.11As needed-
Synthesis Procedure

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 10.0 grams (0.071 moles) of 3-chloro-4-methylaniline and 16.7 grams (0.212 moles) of pyridine in 100 mL of chloroform in a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel.[2]

  • Addition of Reagent: Cool the stirred solution in an ice-water bath to maintain the temperature between 25-30°C. Add 8.0 grams (0.085 moles) of methyl chloroformate dropwise to the solution over a period of 20 minutes.[2]

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at ambient temperature for 16 hours.[2]

  • Work-up: Transfer the reaction mixture to a separatory funnel, using an additional 50 mL of chloroform to rinse the flask.[2]

  • Washing: Wash the organic layer sequentially with two 100 mL portions of deionized water, followed by one 100 mL portion of 5% aqueous hydrochloric acid to remove unreacted pyridine and other basic impurities.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a waxy solid residue.[2]

  • Purification: Recrystallize the crude solid from a mixture of hexane and ethyl acetate to obtain pure this compound.[2] The expected melting point of the purified product is 80-81.5°C.[2]

Starting Material: Synthesis of 3-chloro-4-methylaniline

The primary starting material, 3-chloro-4-methylaniline, can be synthesized via the reduction of 2-chloro-4-nitrotoluene.[3] A common method involves using iron powder in the presence of an acid, such as hydrochloric acid, in a suitable solvent.[3]

Safety and Handling Considerations

  • 3-chloro-4-methylaniline: This compound is toxic and may be harmful if ingested, inhaled, or absorbed through the skin.[4] It may also be sensitive to prolonged exposure to air and light.[3]

  • Methyl Chloroformate: This reagent is highly toxic, corrosive, and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Chloroform: Chloroform is a suspected carcinogen and should be handled with appropriate precautions.

All steps of this synthesis should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment should be worn at all times.

Conclusion

The synthesis of this compound via the reaction of 3-chloro-4-methylaniline with methyl chloroformate is a robust and well-established method. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and by following a thorough work-up and purification procedure, high-purity product can be reliably obtained. This guide provides the necessary technical details and mechanistic understanding for researchers to successfully perform this synthesis and utilize the product in their advanced research and development projects.

References

  • PrepChem.com. Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. Available from: [Link]

  • Ataman Kimya. 3-CHLORO-4-METDYLANILINE. Available from: [Link]

  • Chemsrc. Barban | CAS#:101-27-9. Available from: [Link]

  • Wikipedia. Chlorpropham. Available from: [Link]

  • PubChem - NIH. Chlorpropham | C10H12ClNO2 | CID 2728. Available from: [Link]

  • Unknown Source.
  • PubChem - NIH. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255. Available from: [Link]

  • ResearchGate. Synthesis of Cellulose Carbamate Derivatives Bearing Phenyl or 4-Methylpheny or 4-Chlorophenyl Groups at 2-and 3-Positions and 3, 5-Dichlorophenyl Group at 6-Position and Their Chiral Recognition as Chiral Packing Materials for High Performance Liquid Chromatography. (2025-08-07). Available from: [Link]_

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]

  • PMC - NIH. Synthesis of Polyanionic Cellulose Carbamates by Homogeneous Aminolysis in an Ionic Liquid/DMF Medium. (2022-02-18). Available from: [Link]

  • Google Patents. US6133473A - Synthesis of carbamate compounds.
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PrepChem.com. Synthesis of 3-chloro-4-methylphthalic anhydride. Available from: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

  • PubChem - NIH. Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 | CID 2801405. Available from: [Link]

  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-chloro-4-methylcarbanilate is a chemical compound belonging to the carbanilate class. Carbanilates, also known as phenylcarbamates, are a group of organic compounds derived from phenylcarbamic acid. The specific structure of this compound, featuring a chlorinated and methylated phenyl ring, suggests its potential application as a herbicide, similar to other well-known carbanilate herbicides like chlorpropham. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and agrochemical industries.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound begins with its unambiguous identification and a summary of its key physical and chemical characteristics.

Chemical Identifiers
IdentifierValueSource
IUPAC Name methyl N-(3-chloro-4-methylphenyl)carbamate
CAS Number 22133-20-6
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
InChI InChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12)
InChIKey QURFKMPDWGGSOK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)OC)Cl
Physicochemical Properties
PropertyValueSource
Melting Point 80-81.5 °C
Boiling Point (Predicted)-
Solubility (Predicted)-
Vapor Pressure (Predicted)-
logP 3.1 (Predicted)

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its availability in research and potential commercial applications. Understanding its reactivity is key to handling and developing formulations.

Synthesis Protocol

A common and efficient method for the synthesis of carbanilates involves the reaction of an isocyanate with an alcohol, or in this case, the reaction of an aniline with a chloroformate. The following protocol is based on established synthetic methods for this class of compounds.

Reaction Scheme:

Synthesis of this compound 3-chloro-4-methylaniline 3-chloro-4-methylaniline This compound This compound 3-chloro-4-methylaniline->this compound Methyl chloroformate, Pyridine, Chloroform Mechanism of Action cluster_0 Plant Cell This compound This compound Tubulin polymerization inhibition Tubulin polymerization inhibition This compound->Tubulin polymerization inhibition Microtubule disruption Microtubule disruption Tubulin polymerization inhibition->Microtubule disruption Mitotic arrest Mitotic arrest Microtubule disruption->Mitotic arrest Inhibition of cell division Inhibition of cell division Mitotic arrest->Inhibition of cell division Plant death Plant death Inhibition of cell division->Plant death

Proposed mechanism of action for this compound as a herbicide.

Potential Applications

Based on its structural similarity to other carbanilate herbicides, this compound could potentially be used for:

  • Pre-emergent weed control: Preventing the germination and growth of weed seeds in various crops.

  • Sprout inhibition: Preventing the sprouting of stored crops like potatoes.

Further research and field trials would be necessary to determine its efficacy, crop selectivity, and optimal application rates.

Safety and Toxicology

A thorough understanding of the toxicological profile of a chemical is essential for its safe handling and for assessing its potential environmental and human health impacts. While specific toxicological data for this compound is limited, data from the structurally similar ethyl analog and other carbanilates can provide valuable insights.

Hazard Identification

Based on the Safety Data Sheet for the ethyl analog, ETHYL 3-CHLORO-4-METHYLCARBANILATE, the primary hazard is acute oral toxicity. [1]

  • GHS Classification (inferred): Acute toxicity, Oral (Category 4) - Harmful if swallowed.

First Aid Measures (inferred)
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • General Advice: In case of accident or if you feel unwell, seek medical advice immediately.

Ecotoxicology and Environmental Fate

The environmental impact of a potential herbicide is a critical consideration. Carbanilate herbicides can enter the environment through various pathways and have effects on non-target organisms.

  • Environmental Fate: Carbanilate herbicides are generally not persistent in soil but may be more persistent in aquatic systems. They can be subject to photodegradation in water.

  • Ecotoxicity (based on chlorpropham):

    • Birds: Practically non-toxic.

    • Aquatic Organisms: Moderately toxic to fish.

    • Bees: Generally not dangerous when used as recommended.

Conclusion

This compound is a carbanilate derivative with a clear synthetic pathway and a high potential for herbicidal activity through the inhibition of mitosis. Its chemical and physical properties are being elucidated, and while specific toxicological data is sparse, inferences from closely related compounds suggest moderate acute oral toxicity. Further research is warranted to fully characterize its biological activity, toxicological profile, and environmental impact to determine its viability as a commercial agrochemical. This guide serves as a foundational resource for researchers and professionals interested in the further study and potential development of this compound.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

Methyl 3-chloro-4-methylcarbanilate, identified by the CAS Number 22133-20-6 , is a substituted aromatic carbanilate of significant interest in synthetic chemistry.[1] Its molecular architecture, featuring a chlorinated and methylated phenyl ring coupled with a methylcarbamate group, makes it a versatile intermediate. This guide provides a comprehensive analysis of its synthesis, physicochemical properties, and explores its potential applications as a building block in the development of agrochemicals and as a component in analytical materials crucial for pharmaceutical research. While not an active pharmaceutical ingredient (API) itself, its structural motifs are prevalent in biologically active molecules, underscoring its relevance in the broader field of medicinal chemistry and drug discovery.

The strategic importance of this compound lies in the combination of its functional groups. The carbamate moiety is a key structural motif in numerous approved drugs and is often used as a stable surrogate for peptide bonds in medicinal chemistry.[2] The chloro and methyl substitutions on the aromatic ring provide handles for further chemical modification and can significantly influence the electronic and steric properties of derivative compounds, impacting their biological activity and selectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The key properties are summarized below.

PropertyValueSource
CAS Number 22133-20-6Sigma-Aldrich[1]
Molecular Formula C₉H₁₀ClNO₂PrepChem[3]
Molecular Weight 199.63 g/mol PrepChem[3]
Appearance Waxy solidPrepChem[3]
Melting Point 80 - 81.5 °CPrepChem[3]
Solubility Soluble in organic solvents like chloroform, ethyl acetate, and hexane. Limited solubility in water.Ataman Kimya

Synthesis Pathway and Experimental Protocol

The primary and most direct route for the synthesis of this compound involves the reaction of 3-chloro-4-methylaniline with methyl chloroformate. This reaction is a classic example of N-acylation to form a carbamate.

Conceptual Workflow of Synthesis

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvents cluster_process Reaction & Workup cluster_product Purification & Final Product A 3-Chloro-4-methylaniline (CAS: 95-74-9) E Reaction Mixture (25-30°C, 16h) A->E B Methyl Chloroformate (CAS: 79-22-1) B->E C Pyridine (Base) C->E D Chloroform (Solvent) D->E F Aqueous Workup (H₂O, 5% HCl) E->F Quenching G Drying & Concentration F->G Phase Separation H Recrystallization (Hexane/Ethyl Acetate) G->H Crude Product I Methyl 3-chloro-4- methylcarbanilate (CAS: 22133-20-6) H->I Purified Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established synthetic method.[3]

  • Reaction Setup:

    • In a suitable reaction vessel equipped with a magnetic stirrer and cooling bath, dissolve 10.0 grams (0.071 moles) of 3-chloro-4-methylaniline in 100 mL of chloroform.[3]

    • To this stirred solution, add 16.7 grams (0.212 moles) of pyridine. The pyridine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Reagent Addition:

    • Slowly add 8.0 grams (0.085 moles) of methyl chloroformate dropwise to the reaction mixture over a period of 20 minutes.[3]

    • Causality Insight: The dropwise addition and external cooling are critical to maintain the reaction temperature between 25-30 °C. This control prevents potential side reactions and ensures the selective formation of the desired carbamate.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at ambient temperature for 16 hours to ensure the reaction proceeds to completion.[3]

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel, using an additional 50 mL of chloroform to ensure a complete transfer.

    • Wash the organic solution sequentially with two 100 mL portions of water and then with 100 mL of 5% aqueous hydrochloric acid.[3] The acid wash is crucial for removing the excess pyridine.

    • Dry the separated organic layer over anhydrous magnesium sulfate and filter.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure to yield a waxy solid residue.[3]

    • Recrystallize the crude product from a hexane/ethyl acetate solvent system to obtain the purified this compound.[3] The expected yield is approximately 10.9 grams.[3]

Potential Applications in Drug Discovery and Development

While this compound is not a therapeutic agent itself, its structural components and derivatives have established roles in agrochemicals and the pharmaceutical industry.

Intermediate for Agrochemicals

The carbanilate scaffold is a well-known feature in many herbicides.[4][5][6] Compounds with similar structures, such as 3,4-Dichlorobenzyl methylcarbamate, are known to act as selective pre-emergence herbicides.[7] The specific substitution pattern on the phenyl ring is crucial for herbicidal activity.[7][8] Therefore, this compound serves as a valuable intermediate for the synthesis and evaluation of new potential herbicides, where the 3-chloro and 4-methyl groups can be systematically varied to optimize activity and crop selectivity.

Building Block for Pharmaceutical Scaffolds

The precursor, 3-chloro-4-methylaniline, is a starting material in the synthesis of various dyes, pigments, and pharmaceuticals. By converting it into the carbamate, the reactivity of the amine is modified, providing a stable intermediate for more complex multi-step syntheses. Carbamate derivatives are known to possess a wide range of biological activities, including antifungal and antimicrobial properties.[9][10][11] This suggests that this compound could be a useful starting point for generating libraries of novel compounds for biological screening.

Component of Chiral Stationary Phases

A significant application of a closely related derivative is in the field of chiral chromatography. Cellulose tris(3-chloro-4-methylphenylcarbamate) is used as a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC).[12][13] These CSPs are highly effective in separating racemic mixtures of compounds, which is a critical step in the development and quality control of chiral drugs.[12] The ability of this specific substitution pattern to impart chiral recognition capabilities highlights its importance in the analytical and preparative aspects of drug development.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential. The primary hazards are associated with its precursor, 3-chloro-4-methylaniline, which is harmful if swallowed, causes skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • In case of exposure:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.

References

  • PrepChem. (n.d.). Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-CHLORO-4-METDYLANILINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 7). Herbicides. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 3-Chloro-4-methylaniline, 97%. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US3636079A - Methyl n-(3-chloro-4-bromo phenyl) carbamate.
  • Plant and Soil Sciences eLibrary. (n.d.). Herbicide Use History | The Kochia and Dicamba Story. Retrieved from [Link]

  • PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • MDPI. (2024, July 14). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Retrieved from https://www.jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21bfuran2carboxy.pdf
  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

  • PMC. (2022, February 18). Synthesis of Polyanionic Cellulose Carbamates by Homogeneous Aminolysis in an Ionic Liquid/DMF Medium. Retrieved from [Link]

  • AgProud. (2024, September 12). The Role of Herbicides in Modern Agriculture: Balancing Efficiency and Environmental Impact. Retrieved from [Link]

  • PubMed. (1965, July 9). 3,4-Dichlorobenzyl Methylcarbamate and Related Compounds as Herbicides. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-chloro-4-methylcarbanilate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-methylcarbanilate, also known as methyl N-(3-chloro-4-methylphenyl)carbamate, is a synthetic organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid and are recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. Furthermore, it delves into the potential applications of this compound, drawing on the well-established herbicidal and insecticidal properties of the N-phenylcarbamate family. This document is intended to serve as a foundational resource for researchers and professionals in drug development and agrochemical science, providing both theoretical insights and practical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for understanding its behavior in biological and environmental systems.

PropertyValueSource
IUPAC Name methyl (3-chloro-4-methylphenyl)carbamate-
CAS Number 22133-20-6[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
Appearance Waxy solid (recrystallized)[2]
Melting Point 80-81.5 °C[2]

Molecular Structure

The molecular structure of this compound features a central carbamate functional group linking a substituted phenyl ring to a methyl ester. The phenyl ring is substituted with a chlorine atom at the meta-position and a methyl group at the para-position relative to the carbamate linkage.

2D Molecular Structure of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3-chloro-4-methylaniline with methyl chloroformate. This reaction is a classic example of carbamate formation from an amine and a chloroformate. The presence of a base, such as pyridine, is crucial to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Product Aniline 3-chloro-4-methylaniline Solvent Chloroform Aniline->Solvent Chloroformate Methyl Chloroformate Chloroformate->Solvent Pyridine Pyridine (Base) Pyridine->Solvent Temperature 25-30°C (with cooling) Solvent->Temperature Time 16 hours Temperature->Time Wash_H2O Wash with Water Time->Wash_H2O Wash_HCl Wash with 5% HCl Wash_H2O->Wash_HCl Drying Dry with MgSO4 Wash_HCl->Drying Concentration Concentrate under reduced pressure Drying->Concentration Recrystallization Recrystallize from Hexane/Ethyl Acetate Concentration->Recrystallization Product This compound Recrystallization->Product

Synthesis Workflow for this compound
Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established methodologies.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 grams (0.071 moles) of 3-chloro-4-methylaniline in 100 mL of chloroform.

  • Addition of Base: To the stirred solution, add 16.7 grams (0.212 moles) of pyridine.

  • Addition of Methyl Chloroformate: Add 8.0 grams (0.085 moles) of methyl chloroformate dropwise over a 20-minute period. Maintain the reaction temperature between 25-30°C using an external cooling bath.

  • Reaction: After the addition is complete, stir the reaction mixture at ambient temperature for 16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel using an additional 50 mL of chloroform.

    • Wash the organic layer with two 100 mL portions of water.

    • Wash the organic layer with 100 mL of 5% aqueous hydrochloric acid.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain a waxy solid residue.

  • Purification: Recrystallize the crude product from a hexane/ethyl acetate solvent system to yield pure this compound.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate group (around 3300 cm⁻¹), the C=O stretching of the carbonyl group (around 1700-1730 cm⁻¹), and C-O stretching (around 1200-1250 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 199, corresponding to the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: Similarly, a predicted ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons (in the range of 120-140 ppm), the methoxy carbon (around 52 ppm), and the methyl carbon on the phenyl ring (around 20 ppm).

Potential Applications and Biological Activity

The N-phenylcarbamate class of compounds is well-known for its potent biological activities, particularly as herbicides and insecticides.[3][4] A patent has specifically mentioned the herbicidal properties of methyl N-(3-chloro-4-methylphenyl) carbamate.[5]

Herbicidal Activity

N-phenylcarbamates, such as propham (isopropyl N-phenylcarbamate), are known to act as mitotic inhibitors in plants.[6] They disrupt the formation of the microtubule spindle apparatus during cell division (mitosis), leading to the cessation of growth, particularly in the meristematic tissues of roots and shoots.[7] This mode of action is especially effective against germinating seeds and seedlings.

cluster_herbicide This compound cluster_plant_cell Plant Cell Carbamate Carbamate Herbicide Microtubules Microtubule Assembly Carbamate->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to Mitosis Cell Division (Mitosis) Spindle->Mitosis Essential for Growth Plant Growth Mitosis->Growth Drives

Mechanism of Action of Carbamate Herbicides
Insecticidal Activity

Many carbamate derivatives are potent insecticides that act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[3] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapses, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Conclusion

This compound is a readily synthesizable compound with significant potential in the agrochemical sector. Its structural features are consistent with those of known herbicidal and insecticidal agents. The detailed synthesis protocol and characterization information provided in this guide offer a solid foundation for further research into its specific biological activities and the development of novel applications. Future studies should focus on obtaining experimental NMR data for complete structural verification and conducting comprehensive biological assays to quantify its herbicidal and insecticidal efficacy against a range of target species.

References

  • PrepChem. Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. Available from: [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
  • Casida, J. E. (2009). Pest toxicology: the primary mechanisms of pesticide action. Chemical Research in Toxicology, 22(4), 609–619.
  • U.S. Patent 3,636,079. (1972). Methyl n-(3-chloro-4-bromo phenyl)
  • Vaughn, K. C., & Lehnen, L. P. (1991). Mitotic-disrupting herbicides. Weed Science, 39(3), 450-457.
  • Anthony, R. G., & Hussey, P. J. (2003). Double-time; a new microtubule-associated protein required for cell plate expansion. The Plant Cell, 15(8), 1735–1743.
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2017). The Relation of Structural Configuration to the Herbicidal Properties and Phytotoxicity of Several Carbamates and Other Chemicals. Weeds. Retrieved from [Link]

Sources

A Technical Guide to Methyl (3-chloro-4-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl (3-chloro-4-methylphenyl)carbamate, a compound of interest for chemical synthesis and potential applications in drug discovery. It covers nomenclature, physicochemical properties, detailed synthesis protocols with mechanistic insights, and its role as a versatile chemical intermediate.

Nomenclature and Chemical Identity

The compound commonly referred to as "Methyl 3-chloro-4-methylcarbanilate" is more precisely identified by its systematic IUPAC name to avoid ambiguity with related structures. Its key identifiers are crucial for accurate sourcing and regulatory compliance.

  • IUPAC Name: methyl N-(3-chloro-4-methylphenyl)carbamate[1]

  • Synonyms: this compound[2]

  • CAS Number: 22133-20-6[2]

  • Molecular Formula: C₉H₁₀ClNO₂[1][2]

These identifiers distinguish it from other related chemicals, such as the herbicide Barban (CAS 101-27-9), which has a different chemical structure.[3][4]

Chemical Structure and Physicochemical Properties

The molecular structure consists of a methyl carbamate group attached to a 3-chloro-4-methylaniline core. This substitution pattern on the aromatic ring significantly influences the molecule's reactivity and physical properties.

chemical_structure cluster_ring n1 C n2 C n1->n2 N_carbamate N n1->N_carbamate n3 C n2->n3 n4 C n3->n4 Cl Cl n3->Cl n5 C n4->n5 CH3_ring CH₃ n4->CH3_ring n6 C n5->n6 n6->n1 n_double1 = n_double2 = n_double3 = H_N H N_carbamate->H_N C_carbonyl C N_carbamate->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl = O_ester O C_carbonyl->O_ester CH3_ester CH₃ O_ester->CH3_ester

Caption: Chemical structure of methyl N-(3-chloro-4-methylphenyl)carbamate.

Physicochemical Data Summary

The following table summarizes key physical and computed properties for the compound.

PropertyValueSource
Molecular Weight 199.634 g/mol [2]
Monoisotopic Mass 199.04001 Da[1]
Melting Point 80 - 81.5 °C[5]
XLogP3 (Predicted) 3.1[1]
Appearance Waxy solid[5]

Synthesis and Mechanistic Rationale

Methyl N-(3-chloro-4-methylphenyl)carbamate is typically synthesized via nucleophilic substitution. The most direct and well-documented method involves the reaction of 3-chloro-4-methylaniline with methyl chloroformate. An alternative, industrially relevant approach involves the reaction of 3-chloro-4-methylphenyl isocyanate with methanol.

Synthesis Workflow Diagram

synthesis_workflow start Start Materials: 3-chloro-4-methylaniline Methyl Chloroformate Pyridine, Chloroform dissolve 1. Dissolve aniline and pyridine in chloroform. start->dissolve add 2. Add methyl chloroformate dropwise at 25-30°C. dissolve->add react 3. Stir at ambient temperature for 16 hours. add->react wash 4. Aqueous Workup: Wash with H₂O and 5% HCl. react->wash dry 5. Dry organic layer with MgSO₄. wash->dry concentrate 6. Concentrate under reduced pressure. dry->concentrate recrystallize 7. Recrystallize from hexane/ethyl acetate. concentrate->recrystallize product Final Product: Pure methyl N-(3-chloro-4- methylphenyl)carbamate recrystallize->product

Caption: Experimental workflow for the synthesis of methyl N-(3-chloro-4-methylphenyl)carbamate.

Detailed Experimental Protocol: Synthesis from 3-chloro-4-methylaniline

This protocol is adapted from a documented laboratory procedure and provides a reliable method for obtaining the target compound.[5]

Materials:

  • 3-chloro-4-methylaniline (10.0 g, 0.071 mol)

  • Pyridine (16.7 g, 0.212 mol)

  • Methyl chloroformate (8.0 g, 0.085 mol)

  • Chloroform (150 mL)

  • 5% Hydrochloric acid (aq.)

  • Magnesium sulfate (anhydrous)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer, add 3-chloro-4-methylaniline (10.0 g) and chloroform (100 mL). Stir until dissolved. Add pyridine (16.7 g).

  • Reagent Addition: Cool the mixture to maintain a temperature between 25-30 °C. Add methyl chloroformate (8.0 g) dropwise over a 20-minute period.

    • Expert Insight: The use of pyridine is critical. It acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aniline, which would render it non-nucleophilic.

  • Reaction: Stir the mixture at ambient temperature for 16 hours to ensure the reaction goes to completion.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel using an additional 50 mL of chloroform. Wash the organic solution sequentially with two 100 mL portions of water and one 100 mL portion of 5% aqueous hydrochloric acid.

    • Expert Insight: The HCl wash is a crucial purification step. It removes any unreacted 3-chloro-4-methylaniline and the pyridine base by converting them into their water-soluble hydrochloride salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. This will yield a waxy solid residue.

  • Purification: Recrystallize the crude solid from a hexane/ethyl acetate solvent system to yield pure methyl(3-chloro-4-methylphenyl)carbamate (yield ~10.9 g).[5] The final product should have a melting point of 80-81.5 °C.[5]

Applications in Research and Drug Development

While methyl N-(3-chloro-4-methylphenyl)carbamate is not an end-product pharmaceutical itself, its structural motifs are highly relevant in medicinal chemistry and chemical synthesis.

  • Chemical Intermediate: Its primary role is as a building block. The carbamate functional group can be hydrolyzed to reveal the parent amine or participate in further chemical transformations.

  • Scaffold for Drug Discovery: The carbamate group is a key structural feature in numerous approved drugs and is often used to improve stability, modulate biological properties, or act as a prodrug moiety.[6] Carbamates are valued for their ability to act as bioisosteres of amide bonds but with different hydrolytic stability and hydrogen bonding patterns.[6]

  • Role of Chlorine Substitution: The presence of a chlorine atom on the phenyl ring is a common strategy in drug design.[7] Halogenation can enhance membrane permeability, improve binding affinity to target proteins through halogen bonding, and block metabolic pathways, thereby increasing the drug's half-life.[7]

Given these features, this molecule serves as a valuable starting material or fragment for the synthesis of more complex molecules with potential therapeutic activity.

Analytical Characterization

To validate the synthesis and confirm the structure of the final product, a combination of standard analytical techniques should be employed.

  • Infrared (IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O (carbonyl) stretching of the carbamate (~1700-1730 cm⁻¹), and C-O stretching (~1200-1250 cm⁻¹).

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (199.63 g/mol ), with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will provide signals for the aromatic protons, the N-H proton, the methyl group on the ring, and the methyl group of the ester. ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the two methyl carbons.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, precautions should be based on analogous structures like substituted anilines and isocyanates.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Precursors like 3-chloro-4-methylphenyl isocyanate are toxic by ingestion, inhalation, and skin absorption and are known irritants.[8] The final carbamate product should be handled with similar caution.

  • Reactivity: Avoid contact with strong acids, bases, and oxidizing agents.

Always consult a material-specific SDS when available and perform a thorough risk assessment before handling this chemical.

References

  • CAS No : 101-27-9 | Chemical Name : Barban - Pharmaffiliates. (n.d.). Retrieved January 18, 2026, from [Link]

  • Barban - NIST Chemistry WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of methyl(3-chloro-4-methylphenyl)carbamate - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]

  • This compound - NIST Chemistry WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • This compound (C9H10ClNO2) - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

  • 3-chloro-para-tolyl isocyanate, 28479-22-3 - The Good Scents Company. (n.d.). Retrieved January 18, 2026, from [Link]

  • US Patent for Synthesis of carbamate compounds. (n.d.).
  • Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ilango, K., & Valentina, P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Biomedicine & Pharmacotherapy, 110, 849-866.
  • P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of 3-chloro-4-methylphthalic anhydride - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

  • T. S. Gontijo, et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(12), 1046-1066.
  • 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • 3-Chloro-4-methylheptane | C8H17Cl - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • CN Patent for Preparation method of methyl chlorosilane. (n.d.).

Sources

A Spectroscopic Guide to the Structural Elucidation of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-chloro-4-methylcarbanilate (C₉H₁₀ClNO₂), a compound of interest in chemical synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with available spectral data to offer a robust framework for the structural characterization of this and similar N-aryl carbamate molecules. We will delve into the theoretical underpinnings and practical methodologies of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the scientific rationale behind its acquisition and interpretation.

Introduction: The Molecular Blueprint

This compound, with a molecular weight of 199.63 g/mol , is an N-aryl carbamate.[1] Its structure features a 1,2,4-trisubstituted aromatic ring bearing chloro, methyl, and carbamate functional groups. The unambiguous confirmation of this structure is paramount for its application, requiring a multi-faceted spectroscopic approach. While direct, peer-reviewed spectral publications for this specific molecule are scarce[2], we can construct a highly accurate and reliable spectroscopic profile by combining data from public databases with predictive models grounded in the well-established principles of organic spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal five distinct signals corresponding to the different proton environments in the molecule. The analysis of chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) allows for a complete assignment.

Expected Proton Environments:

  • Aromatic Protons (H-2, H-5, H-6): The 1,2,4-trisubstituted pattern of the benzene ring will give rise to a complex but interpretable set of signals in the aromatic region (typically δ 7.0-8.0 ppm).

    • H-2: This proton is ortho to the carbamate group and meta to the chlorine atom. It is expected to appear as a doublet.

    • H-6: This proton is ortho to the chlorine atom and meta to the carbamate group. It will likely be a doublet of doublets due to coupling with both H-5 and H-2 (a small long-range coupling).

    • H-5: This proton is ortho to both the methyl and chloro groups and will appear as a doublet.

  • Amine Proton (N-H): The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but is often found in the δ 6.5-8.5 ppm range. It may undergo deuterium exchange upon addition of D₂O.

  • Methoxy Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet, typically in the δ 3.7-3.9 ppm region.

  • Aromatic Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring are equivalent and will appear as a sharp singlet, generally in the δ 2.2-2.5 ppm range.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5d1HH-2Deshielded by adjacent electron-withdrawing carbamate.
~ 7.2dd1HH-6Influenced by ortho Cl and meta carbamate.
~ 7.1d1HH-5Shielded relative to other aromatic protons.
~ 6.8br s1HN-HBroad signal due to quadrupole broadening and potential exchange.
~ 3.78s3H-OCH₃Typical range for methyl ester protons.
~ 2.35s3HAr-CH₃Typical range for a methyl group on an aromatic ring.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule.

Expected Carbon Environments:

  • Carbonyl Carbon (C=O): The carbamate carbonyl carbon is highly deshielded and is expected to have a characteristic chemical shift in the δ 150-160 ppm range.[6] This is a key diagnostic peak.

  • Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbons directly attached to electronegative atoms (Cl, N) or other groups will be quaternary and have different shifts from the protonated carbons.

  • Methoxy Carbon (-OCH₃): This carbon will appear in the δ 50-60 ppm range.[7]

  • Aromatic Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing at δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 154C=OCharacteristic chemical shift for a carbamate carbonyl group.[6]
~ 138C-1 (C-NH)Quaternary carbon attached to nitrogen.
~ 135C-4 (C-CH₃)Quaternary carbon attached to the methyl group.
~ 131C-3 (C-Cl)Quaternary carbon attached to chlorine, deshielded.
~ 130C-5Protonated aromatic carbon.
~ 122C-2Protonated aromatic carbon.
~ 120C-6Protonated aromatic carbon.
~ 52.5-OCH₃Typical range for a methoxy carbon of an ester/carbamate.[8]
~ 20.5Ar-CH₃Typical range for an aromatic methyl carbon.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified solid sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds and ensures the observation of exchangeable protons like N-H.[9][10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also lock onto the residual solvent signal, but TMS provides an absolute reference.[10]

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse and a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set a spectral width of ~250 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS or residual solvent signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh ~15 mg of This compound B Dissolve in ~0.7 mL of CDCl3 with TMS A->B C Transfer to 5 mm NMR Tube B->C D Acquire 1H Spectrum (16 scans, 5s delay) C->D E Acquire 13C Spectrum (1024 scans, 2s delay) C->E F Fourier Transform & Phasing D->F E->F G Baseline Correction & Calibration F->G H Integration & Peak Assignment G->H

Caption: NMR sample preparation and data acquisition workflow.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule. The NIST Chemistry WebBook provides an experimental gas-phase IR spectrum for this compound, which can be analyzed to confirm key structural features.[1]

Interpretation of the IR Spectrum

The spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the carbamate and substituted aromatic ring.

  • N-H Stretch: A sharp to moderately broad peak is expected around 3300-3400 cm⁻¹, characteristic of the N-H bond in a secondary amide/carbamate.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).[11] Aliphatic C-H stretches from the methyl groups (-CH₃ and -OCH₃) will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

  • C=O Stretch: This is one of the most intense and diagnostic peaks in the spectrum. For an N-aryl carbamate, the carbonyl (C=O) stretching vibration is expected in the region of 1700-1740 cm⁻¹.[12][13] Its exact position is sensitive to the electronic effects of the aromatic ring.

  • Aromatic C=C Bends: Medium to strong intensity peaks between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[11]

  • C-O and C-N Stretches: Strong absorptions in the 1200-1300 cm⁻¹ region can be attributed to the C-O and C-N stretching vibrations of the carbamate group.

  • C-Cl Stretch: The C-Cl stretch typically appears as a strong band in the 600-800 cm⁻¹ region.

  • Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic ring gives rise to characteristic C-H OOP bending bands in the 800-900 cm⁻¹ region.

Table 3: Key IR Absorption Bands and Assignments

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~ 3350MediumN-H StretchCarbamate (N-H)
3030 - 3100WeakC-H StretchAromatic C-H
2850 - 2960MediumC-H StretchAliphatic C-H (CH₃)
~ 1735Strong, SharpC=O StretchCarbamate Carbonyl
1500 - 1600Medium-StrongC=C StretchAromatic Ring
1200 - 1300StrongC-O / C-N StretchCarbamate Linkage
~ 850StrongC-H OOP Bend1,2,4-Trisubstituted Ring
~ 750StrongC-Cl StretchAryl Halide
Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: First, run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument software to produce the final IR spectrum (transmittance vs. wavenumber).

IR_Analysis cluster_groups Key Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule This compound Structure NH N-H CO C=O Ar Aromatic C=C COCN C-O / C-N R1 ~3350 cm⁻¹ NH->R1 Stretch R2 ~1735 cm⁻¹ CO->R2 Stretch R3 1500-1600 cm⁻¹ Ar->R3 Bending R4 1200-1300 cm⁻¹ COCN->R4 Stretch

Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Data is available from the NIST database (Electron Ionization) and can be predicted for soft ionization techniques like Electrospray Ionization (ESI).[1][2]

Electron Ionization (EI) Mass Spectrum

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight. For C₉H₁₀ClNO₂, the monoisotopic mass is 199.04 Da.[2] A key feature will be the isotopic pattern of chlorine: two peaks, [M]⁺ at m/z 199 and [M+2]⁺ at m/z 201, in an approximate 3:1 ratio of intensity, confirming the presence of one chlorine atom.

  • Fragmentation Pathways: The fragmentation of N-aryl carbamates under EI is well-documented.[14] Key fragmentation steps involve cleavage around the carbamate functionality.

    • Loss of Methoxy Radical (•OCH₃): [M - 31]⁺ → m/z 168. This results from the cleavage of the O-CH₃ bond.

    • Loss of Carbonyl Methoxy (•COOCH₃): [M - 59]⁺ → m/z 140. This corresponds to the cleavage of the N-C bond, yielding the 3-chloro-4-methylaniline radical cation.

    • McLafferty Rearrangement: While less common for this specific structure, rearrangement mechanisms can occur in carbamates.

    • Further Fragmentation: The fragment at m/z 140 can further lose a chlorine atom or a methyl radical.

Table 4: Predicted Key Fragments in EI-MS

m/zProposed FragmentIdentity
199/201[C₉H₁₀ClNO₂]⁺Molecular Ion (M⁺)
168/170[M - OCH₃]⁺Loss of methoxy radical
142/144[Cl-C₆H₃(CH₃)-NH₂]⁺3-chloro-4-methylaniline ion
107[C₇H₈N]⁺Loss of Cl from m/z 142
59[COOCH₃]⁺Methoxycarbonyl cation
Electrospray Ionization (ESI-MS) (Predicted)

ESI is a soft ionization technique that typically produces protonated molecules or adducts with minimal fragmentation, making it ideal for confirming molecular weight.[15]

  • Protonated Molecule [M+H]⁺: The most abundant ion is expected to be the protonated molecule at m/z 200.047.[2]

  • Sodium Adduct [M+Na]⁺: A sodium adduct is also commonly observed at m/z 222.029.[2]

  • Tandem MS (MS/MS): To gain structural information in ESI, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion (m/z 200) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation of these even-electron ions often differs from the radical-driven fragmentation in EI.[15][16] Common losses would include neutral molecules like methanol (CH₃OH) or CO₂.

MS_Fragmentation M Molecular Ion (M⁺) m/z 199/201 F1 [M - •OCH₃]⁺ m/z 168/170 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z 140/141 M->F2 - •COOCH₃ F3 [C₇H₈N]⁺ m/z 107 F2->F3 - Cl

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or acetonitrile to a final concentration of ~1 µg/mL.

  • EI-MS (via GC-MS):

    • Inject the sample solution into a Gas Chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.

    • The eluent from the GC is directly introduced into the ion source of the mass spectrometer.

    • The ion source is operated in EI mode (typically at 70 eV).

    • The mass analyzer scans a range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

  • ESI-MS (via LC-MS or Direct Infusion):

    • For direct infusion, the sample solution is introduced into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • The ESI source is operated in positive ion mode.

    • For MS/MS, the precursor ion ([M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell with an inert gas (e.g., argon), and the resulting product ions are analyzed in the second mass analyzer.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. FT-IR spectroscopy confirms the presence of key functional groups, most notably the characteristic N-H and C=O stretches of the carbamate. Finally, mass spectrometry anchors the analysis by confirming the molecular weight and revealing structurally significant fragmentation patterns, with the chlorine isotopic signature serving as a definitive marker. Together, these methods provide a self-validating system for the unambiguous identification and characterization of the target molecule, essential for any research or development application.

References

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. Available at: [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Mass Spectra of Some Carbamate Pesticides | Journal of AOAC INTERNATIONAL. Available at: [Link]

  • This compound (C9H10ClNO2) - PubChemLite. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • This compound - NIST WebBook. Available at: [Link]

  • Methyl 3-chlorobenzoate NMR data - The Royal Society of Chemistry. Available at: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

  • Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy - ResearchGate. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. Available at: [Link]

  • chemical shift of carbamate : r/OrganicChemistry - Reddit. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Notes on NMR Solvents - University of Wisconsin. Available at: [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions - PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of Methyl 3-chloro-4-methylcarbanilate. While not as commercially prominent as its close analog, Chlorpropham, the study of this molecule offers valuable insights into the structure-activity relationships of N-phenylcarbamate herbicides. This document delves into the historical context of its emergence from the broader development of carbamate chemistry, details its synthesis, explores its mechanism of action as a photosynthetic inhibitor, and discusses its place within the evolution of herbicidal agents.

Introduction: The Rise of Carbamate Herbicides

The mid-20th century marked a transformative period in agriculture, largely driven by the advent of synthetic chemical herbicides. Following the development of phenoxyacetic acids like 2,4-D during World War II, the chemical industry rapidly expanded its search for new classes of compounds with selective herbicidal activity. Among the fruitful avenues of research were the carbamates, a class of organic compounds derived from carbamic acid (NH₂COOH).

Initially explored for their insecticidal properties, researchers soon discovered that N-phenylcarbamate derivatives exhibited significant phytotoxicity. This led to the development of a new class of herbicides that would play a crucial role in weed management for decades to come. Isopropyl N-phenylcarbamate (Propham or IPC) was one of the early successes, demonstrating the potential of this chemical family. Further research into halogenated analogs led to the discovery of Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate or CIPC), a highly effective and widely used herbicide and potato sprout inhibitor, first registered in 1962.[1][2] It is within this context of intense research and development of chlorinated phenylcarbamate herbicides that this compound emerged as a subject of scientific investigation.

The Discovery and Developmental History of this compound

While a precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of N-phenylcarbamate herbicides in the post-World War II era. The development of these herbicides was a significant leap in agricultural chemistry, moving beyond the initial discoveries of growth regulator herbicides.[3]

The structural similarity of this compound to the widely successful herbicide Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) suggests that its synthesis and investigation were part of structure-activity relationship (SAR) studies aimed at optimizing the herbicidal efficacy of this chemical class. A US patent filed in the early 1970s makes mention of "methyl N-(3-chloro-4-methylphenyl) carbamate" and notes its "good herbicidal properties," indicating that by this time, its potential as a herbicide was recognized.

The primary focus of this era of herbicide discovery was to systematically modify the core phenylcarbamate structure to understand how changes in the aromatic ring substituents and the alcohol moiety of the ester group affected herbicidal activity, selectivity, and environmental persistence. The exploration of methyl versus isopropyl esters, and the positioning of chloro and methyl groups on the phenyl ring, were logical steps in this systematic approach to developing more effective and selective herbicides.

Synthesis and Chemical Properties

The synthesis of this compound is a relatively straightforward process, typically achieved through the reaction of 3-chloro-4-methylaniline with methyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-chloro-4-methylaniline

  • Methyl chloroformate

  • Pyridine

  • Chloroform

  • 5% Hydrochloric acid

  • Magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of 10.0 grams (0.071 mole) of 3-chloro-4-methylaniline is prepared in 100 ml of chloroform and stirred.

  • To this solution, 16.7 grams (0.212 mole) of pyridine is added.

  • Methyl chloroformate (8.0 grams, 0.085 mole) is then added dropwise over a 20-minute period, while maintaining the reaction temperature between 25-30°C with external cooling.

  • After the addition is complete, the reaction mixture is stirred at ambient temperature for 16 hours.

  • The reaction mixture is then transferred to a separatory funnel with an additional 50 ml of chloroform.

  • The chloroform solution is washed with two 100 ml portions of water, followed by 100 ml of 5% hydrochloric acid.

  • The organic layer is dried over magnesium sulfate and filtered.

  • The filtrate is concentrated under reduced pressure to yield a waxy solid.

  • The crude product is recrystallized from a hexane/ethyl acetate mixture to give purified this compound.

This synthesis yields a product with a melting point of 80-81.5°C.

Chemical Properties
PropertyValue
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance Waxy solid
Melting Point 80-81.5°C

Mechanism of Herbicidal Action

The herbicidal activity of N-phenylcarbamates, including this compound, is primarily attributed to their ability to inhibit photosynthesis.[4] Specifically, these compounds act as inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.

Inhibition of Photosystem II

Photosynthesis in plants involves a complex series of reactions that convert light energy into chemical energy. A key component of this process is the electron transport chain, where electrons are passed along a series of protein complexes embedded in the thylakoid membranes of chloroplasts. Photosystem II is the first protein complex in this chain, and it plays a crucial role in splitting water molecules to release electrons, protons, and oxygen.

N-phenylcarbamate herbicides bind to a specific site on the D1 protein of the PSII complex. This binding blocks the flow of electrons from PSII to the next component in the chain, plastoquinone. The interruption of electron flow halts the production of ATP and NADPH, the energy-rich molecules necessary for carbon fixation and ultimately, plant growth. This disruption of energy production leads to a cascade of secondary effects, including the generation of reactive oxygen species that cause cellular damage, ultimately resulting in the death of the plant.

Inhibition of Photosystem II by this compound.

Structure-Activity Relationships (SAR)

The herbicidal efficacy of N-phenylcarbamates is highly dependent on the nature and position of substituents on the phenyl ring, as well as the structure of the alcohol moiety.

  • Phenyl Ring Substitution: The presence of a chlorine atom at the meta-position (position 3) of the phenyl ring, as seen in Chlorpropham and the title compound, is generally associated with high herbicidal activity. The addition of a methyl group at the para-position (position 4) further modulates this activity. These substitutions influence the electronic and steric properties of the molecule, affecting its ability to bind to the target site on the D1 protein.

  • Alcohol Moiety: The nature of the alcohol-derived portion of the carbamate ester also plays a significant role. While the isopropyl ester (Chlorpropham) became the more commercially successful variant, the methyl ester (this compound) also demonstrates potent herbicidal properties. The size and lipophilicity of this group can affect the compound's uptake, translocation within the plant, and its fit within the binding pocket of the target enzyme.

Applications and Toxicological Profile

While Chlorpropham found widespread use as a selective pre- and post-emergence herbicide for controlling annual grasses and some broadleaf weeds, and notably as a potato sprout inhibitor, the specific applications of this compound are not well-documented in commercial agriculture.[1][5] Its primary significance appears to be within the realm of research and development, contributing to the broader understanding of carbanilate herbicides.

The toxicological profile of this compound is not as extensively studied as that of Chlorpropham. However, based on its structural similarity, it can be inferred that it would exhibit a generally low acute toxicity profile. For Chlorpropham, long-term exposure to high doses has been linked to effects on body weight and hematological parameters.[5]

Conclusion

The story of this compound is emblematic of the systematic and iterative process of chemical discovery in the mid-20th century. While it may not have achieved the commercial success of its close relative, Chlorpropham, its existence and study were crucial in delineating the structure-activity relationships that govern the efficacy of N-phenylcarbamate herbicides. As the agricultural industry continues to face challenges of weed resistance and environmental concerns, the historical lessons from the development of compounds like this compound remain relevant for the rational design of new, more effective, and safer crop protection agents.

References

  • Unraveling the Herbicidal Potential of N-Phenylcarbamate Analogs: A Structure-Activity Relationship Guide. (n.d.). BenchChem.
  • Use of CIPC as a potato sprout suppressant: health and environmental concerns and future options. (n.d.). Quality Assurance and Safety of Crops & Foods.
  • IL47401A - Herbicidal compositions containing chlorophenoxy-phenoxy propionic acids or esters thereof and(3-methoxycarbonylamino) phenyl n-(3'-methylphenyl)carbamate - Google Patents. (n.d.).
  • EP0065372A1 - Substituted phenyl (thiono)carbamates, herbicidal compositions containing the same as active ingredient and method of controlling weeds - Google Patents. (n.d.).
  • US3636079A - Methyl n-(3-chloro-4-bromo phenyl) carbamate - Google Patents. (n.d.).
  • Agent Orange - Wikipedia. (n.d.). Retrieved from [Link]

  • Chlorpropham - Wikipedia. (n.d.). Retrieved from [Link]

  • Action of Isopropyl N-Phenyl Carbamate Under Various Conditions. (1953). Weeds, 2(3), 169-177.
  • Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. (n.d.). PMC.
  • Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. (2002). Pest Management Science, 58(12), 1175-1186.
  • Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem. (n.d.). Retrieved from [Link]

  • Canadian researchers discover eco-friendly solution for potato sprouting. (2023, July 24).
  • BEAD Chemical Profile for Registration Review: Chlorpropham (018301). (n.d.). Regulations.gov. Retrieved from [Link]

  • Chlorpropham Chemical Review Report. (1997). Australian Pesticides and Veterinary Medicines Authority.
  • Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. (n.d.). PMC.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.).
  • WO1984001380A1 - Production of phenyl carbamates - Google Patents. (n.d.).
  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.
  • Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem. (n.d.). Retrieved from [Link]

  • US2615916A - Production of isopropyl n-phenyl carbamate - Google Patents. (n.d.).
  • Comparative Efficacy of Herbicides Applied in Wheat and their Residual Effect on the Succeeding Crops. (2019). International Journal of Current Microbiology and Applied Sciences, 8(4), 2456-2464.
  • ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE. (n.d.). CAMEO Chemicals.
  • Comparative efficacy of different herbicides in summer pearlmillet. (2013). Indian Journal of Weed Science, 45(3), 217-218.
  • Discovery of (4-Phenyl-4H-1,2,4-triazol-3-yl)methyl Phenylcarbamate as Potent Dual-Inhibitors Targeting Phytoene Desaturase and ζ-Carotene Desaturase. (n.d.). Journal of Agricultural and Food Chemistry.
  • A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents. (n.d.). BenchChem.
  • Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat. (2013). Agricultural Sciences, 4(5B), 8-12.
  • Development of herbicides after 1945. (n.d.). ResearchGate.
  • Chronic toxicologic studies on isopropyl N-(3-chlorophenyl) carbamate (CIPC). (1960). Toxicology and Applied Pharmacology, 2(6), 659-673.
  • Structure-activity relationships for a series of peptidomimetic antimicrobial prodrugs containing glutamine analogues. (n.d.). PubMed.
  • isopropyl-n-(3-chlorophenyl)carbamate - Report | CAMEO Chemicals | NOAA. (n.d.).
  • COMPARATIVE EFFICACY OF DIFFERENT HERBICIDES AGAINST BROAD LEAF WEEDS IN WHEAT. (n.d.). ResearchGate.
  • Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris. (n.d.). ResearchGate.
  • The Effect of Isopropyl N–(3–Chlorophenyl)Carbamate on the Carbohydrate Content of Soybean Plants. (1953). Weeds, 2(3), 178-185.
  • Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. (2008).
  • Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. (n.d.). Frontiers in Plant Science.
  • Herbicide Comparison Table. (2015). Wisconsin DNR.

Sources

Methyl 3-chloro-4-methylcarbanilate: A Scoping Review of Potential Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Methyl 3-chloro-4-methylcarbanilate, also known as Methyl N-(3-chloro-4-methylphenyl)carbamate, is a small molecule whose direct applications are not extensively documented in public literature.[1] However, its structural motifs—a substituted phenylcarbamate core—are present in compounds with significant bioactivity. This guide synthesizes information from related chemical classes to project and technically detail three primary avenues for novel research: agrochemicals, pharmaceutical development, and materials science. By examining the established mechanisms of action of carbanilate herbicides, the role of chloro-methyl substituted anilines in kinase inhibition, and the utility of phenylcarbamate polymers in chromatography, we provide a robust framework for initiating research programs centered on this compound. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale underpinning each proposed application.

Introduction: The Chemical and Its Latent Potential

This compound (CAS No. 22133-20-6) is an aromatic organic compound featuring a carbanilate functional group substituted with chloro and methyl moieties on the phenyl ring.[1] While it is commercially available for research purposes, it is often supplied with the caveat that extensive analytical data has not been collected, positioning it as a molecule for early-stage discovery.[1]

The true potential of a research chemical is often unlocked by understanding the established roles of its constituent parts. The 3-chloro-4-methylaniline backbone is a versatile and valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] The carbamate linker is a well-known pharmacophore and toxophore in its own right. The strategic placement of a chlorine atom and a methyl group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and its binding interactions with biological targets.[5]

This guide will explore the untapped potential of this compound by dissecting its structure and drawing logical parallels to established compound classes.

Physicochemical Properties

A comprehensive understanding of the molecule's properties is foundational to designing any experiment.

PropertyValueSource
CAS Number 22133-20-6[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol Calculated
Appearance Solid (Typical)Inferred
Predicted LogP 3.29[6]
Predicted Boiling Point 257.2 °C[7]
Synthesis Pathway Overview

The most direct synthetic route to this compound involves the reaction of 3-chloro-4-methylaniline with methyl chloroformate in the presence of a mild base to neutralize the HCl byproduct. This is a standard and reliable method for carbamate formation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Aniline 3-Chloro-4-methylaniline Reaction Carbamate Formation Aniline->Reaction Nucleophilic Attack Chloroformate Methyl Chloroformate Chloroformate->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Mild Base (e.g., Triethylamine) Base->Reaction Temp 0°C to Room Temp Temp->Reaction Product This compound Byproduct Triethylamine HCl Reaction->Product Reaction->Byproduct Mitosis_Inhibition cluster_cell Plant Cell Division (Mitosis) cluster_normal Normal Process cluster_inhibited Inhibited Process Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Separation Chromosome Separation Spindle->Separation Division Cell Division Separation->Division Carbanilate Methyl 3-chloro-4- methylcarbanilate Block Disruption of Microtubule Assembly Carbanilate->Block Failure Mitotic Arrest & Cell Death Block->Failure

Figure 2: Proposed mechanism of action for this compound as a mitotic inhibitor herbicide.
Experimental Protocol: Primary Herbicidal Activity Screen

This protocol outlines a simple, cost-effective method to assess the pre-emergent herbicidal activity of the title compound using a model plant species.

Objective: To determine if this compound inhibits the germination and early growth of Arabidopsis thaliana.

Materials:

  • This compound

  • Acetone (reagent grade)

  • Tween® 20

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Petri dishes (90 mm) with sterile filter paper

  • Sterile deionized water

  • Growth chamber (22°C, 16h light/8h dark cycle)

Methodology:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in 100% acetone.

  • Test Solution Preparation: Create a series of test concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM) by diluting the stock solution in sterile water containing 0.01% Tween® 20 (as a surfactant). A vehicle control (0.1% acetone, 0.01% Tween® 20 in water) must also be prepared.

  • Seed Plating: Aseptically place 50-100 Arabidopsis seeds onto the filter paper in each petri dish.

  • Treatment Application: Add 5 mL of the respective test solution or vehicle control to each dish, ensuring the filter paper is saturated. Seal the dishes with parafilm.

  • Incubation: Place the dishes in a growth chamber under controlled conditions.

  • Data Collection: After 7-10 days, measure the following endpoints:

    • Germination rate (%)

    • Root length (mm)

    • General phenotype (e.g., cotyledon greening, root hair formation)

  • Analysis: Calculate the mean and standard deviation for each treatment group. Determine the IC₅₀ (half-maximal inhibitory concentration) for root growth inhibition.

Expected Outcome & Interpretation: If the compound possesses mitotic inhibitor activity, a dose-dependent reduction in root length is expected, often with swollen, stunted root tips, while germination itself may be less affected. [8]

Concentration Mean Root Length (mm) ± SD Germination Rate (%)
Vehicle Control 15.2 ± 1.8 98
1 µM 12.5 ± 2.1 97
10 µM 7.1 ± 1.5 95
100 µM 1.3 ± 0.4 85

| 1 mM | 0.2 ± 0.1 | 40 |

Application II: Pharmaceutical Research - Scaffold for Kinase Inhibitors

Scientific Rationale: The Privileged 2-Anilino Scaffold

The chloro-methyl substituted aniline moiety is a critical component in numerous FDA-approved tyrosine kinase inhibitors (TKIs) used in oncology. [2]For instance, the structural isomer 2-chloro-6-methylaniline is a known intermediate in the synthesis of Dasatinib, a potent BCR-ABL inhibitor. [9]These substituted aniline rings often form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of protein kinases. The specific substitution pattern dictates binding affinity and selectivity across the kinome. [2] this compound can be viewed as a protected or derivatized form of 3-chloro-4-methylaniline. It could be used as a building block in a medicinal chemistry campaign or evaluated directly for inhibitory activity. The carbamate group itself can participate in hydrogen bonding, potentially offering a different binding mode than a simple amine.

Experimental Workflow: Kinase Inhibitor Screening

Objective: To assess the ability of this compound to inhibit the activity of a representative protein kinase (e.g., Src, EGFR).

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Prepare serial dilutions of This compound (e.g., 100 µM to 1 nM in DMSO) Plate Dispense Compound/DMSO into 384-well plate Compound->Plate Reagents Prepare Kinase, Substrate, and ATP solutions in assay buffer AddKinase Add Kinase Enzyme Reagents->AddKinase Plate->AddKinase StartReaction Initiate reaction by adding ATP/Substrate mix AddKinase->StartReaction Incubate Incubate at RT (e.g., 60 min) StartReaction->Incubate StopReaction Add Detection Reagent (e.g., ADP-Glo™) Incubate->StopReaction Incubate2 Incubate at RT (e.g., 40 min) StopReaction->Incubate2 Readout Read Luminescence on a Plate Reader Incubate2->Readout Plot Plot % Inhibition vs. log[Compound] Readout->Plot Calculate Calculate IC50 value Plot->Calculate

Figure 3: Experimental workflow for an in vitro luminescence-based kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction. Lower light output corresponds to higher kinase inhibition.

Materials:

  • Kinase of interest (e.g., recombinant human Src kinase)

  • Appropriate peptide substrate and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capability

Methodology:

  • Compound Plating: Dispense 1 µL of serially diluted this compound (or DMSO vehicle control) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 2 µL of a 2.5x kinase/substrate solution to each well.

    • Initiate the reaction by adding 2 µL of a 2.5x ATP solution. The final reaction volume is 5 µL.

    • Shake the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Normalize the data to high (DMSO only) and low (no kinase) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application III: Materials Science - Chiral Stationary Phase Development

Scientific Rationale: Phenylcarbamate-Coated Polysaccharides

Polysaccharide derivatives, particularly cellulose and amylose coated with various phenylcarbamates, are the most widely used and effective chiral stationary phases (CSPs) for HPLC. [10][11]The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole, π-π, and steric interactions between the analyte and the carbamate derivatives on the polysaccharide backbone.

A CSP based on cellulose tris(3-chloro-4-methylphenylcarbamate) has been shown to have different and often complementary chiral recognition capabilities compared to the more common cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD). [10][11][12]This demonstrates that the substitution pattern on the phenyl ring is a critical determinant of enantioselectivity. Therefore, this compound is a prime candidate for derivatizing polysaccharides to create novel CSPs with unique separation properties.

Experimental Approach: Synthesis and Evaluation of a Novel CSP

Objective: To synthesize a novel CSP by immobilizing the 3-chloro-4-methylphenylcarbamate moiety onto a silica-supported polysaccharide and to evaluate its performance in separating a standard set of racemic compounds.

Phase 1: Synthesis

  • Polysaccharide Derivatization: React a polysaccharide (e.g., microcrystalline cellulose) with 3-chloro-4-methylphenyl isocyanate (which can be synthesized from 3-chloro-4-methylaniline and phosgene or a phosgene equivalent) in a suitable solvent like pyridine.

  • Coating/Immobilization: Coat the resulting cellulose tris(3-chloro-4-methylphenylcarbamate) onto a porous silica support (e.g., 5 µm spherical silica gel).

  • Column Packing: Pack the newly synthesized CSP into an analytical HPLC column under high pressure.

Phase 2: Evaluation

  • Test Analytes: Prepare a solution containing a mix of standard racemic compounds from different classes (e.g., a neutral compound like trans-Stilbene oxide, an acidic drug like ibuprofen, and a basic drug like propranolol).

  • Chromatographic Conditions: Evaluate the column under various mobile phase conditions:

    • Normal Phase (NP): Hexane/Isopropanol mixtures.

    • Polar Organic (PO): Acetonitrile/Methanol mixtures.

    • Reversed Phase (RP): Water/Acetonitrile or Water/Methanol mixtures.

  • Performance Metrics: For each analyte, calculate the retention factor (k), separation factor (α), and resolution (Rs) to quantify the enantioselective performance of the new CSP. Compare these metrics to commercially available CSPs.

Conclusion and Future Directions

While this compound is an understudied molecule, a systematic analysis of its structural components reveals significant potential across diverse scientific disciplines. The carbanilate core points toward herbicidal applications, the substituted aniline suggests use as a scaffold in kinase inhibitor design, and the overall structure is ideal for creating novel chiral stationary phases. The experimental frameworks provided in this guide offer clear, actionable starting points for researchers to explore these promising avenues. Future work should focus on executing these primary screens, and for any positive results, proceeding to more complex secondary assays, such as weed spectrum analysis for herbicides, kinome profiling for inhibitors, or the separation of complex pharmaceutical racemates for the CSP application.

References

  • Weed Science Society of America (WSSA). (n.d.). Summary of Herbicide Mechanism of Action. Retrieved January 18, 2026, from [Link]

  • Arotech. (2025). Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Retrieved January 18, 2026, from [Link]

  • Phenomenex. (n.d.). Lux Cellulose-2 Application Note. Retrieved January 18, 2026, from [Link]

  • Gomha, S. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 18, 2026, from [Link]

  • GRDC. (n.d.). Herbicide Mode of Action. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate. Retrieved January 18, 2026, from [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved January 18, 2026, from [Link]

  • Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. Retrieved January 18, 2026, from [Link]

  • Alberta Open Government Program. (n.d.). Herbicide Group Classification by Mode of Action. Retrieved January 18, 2026, from [Link]

  • Oklahoma State University Extension. (n.d.). Understanding Herbicide Mode of Action. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2011). Enantioseparations with cellulose tris(3-chloro-4-methylphenylcarbamate) in nano-liquid chromatography and capillary electrochromatography. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
  • PubChemLite. (n.d.). Ethyl 3-chloro-4-methylcarbanilate (C10H12ClNO2). Retrieved January 18, 2026, from [Link]

  • LookChem. (n.d.). ETHYL 3-CHLORO-4-METHYLCARBANILATE. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved January 18, 2026, from [Link]

  • Chem-Impex. (n.d.). 3-Chloro-4-methylbenzoic acid. Retrieved January 18, 2026, from [Link]

  • MDPI. (2021). Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved January 18, 2026, from [Link]

  • LCGC International. (2010). Selectivity of Chiral Stationary Phases Based on Cellulose tris(3-chloro-4-methylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate). Retrieved January 18, 2026, from [Link]

  • PubMed. (2007). Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Amerigo Scientific. (n.d.). Methyl 3-Chloro-4-methylbenzoate. Retrieved January 18, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The target compound, Methyl N-(3-chloro-4-methylphenyl)carbamate, is a specialized chemical with limited publicly available safety data. Therefore, this guide has been synthesized by evaluating the known hazards of its constituent chemical classes: N-methyl carbamates, chlorinated aromatic compounds, and isocyanates (as precursors). All procedures must be conducted following a thorough, site-specific risk assessment by qualified personnel.

Section 1: Compound Identification and Hazard Analysis

Methyl 3-chloro-4-methylcarbanilate, systematically named Methyl N-(3-chloro-4-methylphenyl)carbamate, is a carbamate ester. Its structure suggests potential bioactivity, making it of interest in research settings. However, the absence of a comprehensive safety profile necessitates a cautious approach based on its chemical family's known toxicological properties.

The primary hazards are inferred from two key structural components: the N-methyl carbamate functional group and the chlorinated phenyl ring. Furthermore, understanding the hazards of its likely precursor, 3-chloro-4-methylphenyl isocyanate, is critical for a complete risk assessment.

  • N-Methyl Carbamate Group: Carbamates are known cholinesterase inhibitors.[1][2] They reversibly bind to and inactivate acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[2] This leads to an accumulation of acetylcholine at nerve synapses, resulting in a state of excessive cholinergic stimulation.[1][3] Unlike organophosphates, the binding is typically reversible, meaning the duration of toxic effects is generally shorter.[1][2]

  • Chlorinated Aromatic Group: Chlorinated organic compounds can exhibit a range of toxicities, including irritation to the skin, eyes, and respiratory system.[4] Long-term exposure to some compounds in this class has been associated with potential damage to the liver and kidneys.[4][5]

  • Isocyanate Precursor (3-chloro-4-methylphenyl isocyanate): Isocyanates are highly reactive compounds known for their potent sensitizing effects.[6] Inhalation can lead to severe asthma-like allergic reactions, and skin contact can cause severe irritation and allergic dermatitis.[7][8] They are also acutely toxic if inhaled or absorbed through the skin.[7][9]

Physicochemical and Toxicological Properties (Inferred)

Due to the lack of specific experimental data for this compound, the following table summarizes key identifiers and expected properties based on its structure and related compounds.

PropertyValue / InformationSource / Rationale
Chemical Name Methyl N-(3-chloro-4-methylphenyl)carbamateIUPAC Nomenclature
Synonyms This compoundCommon Name
CAS Number 22133-20-6Chemical Abstracts Service[10]
Molecular Formula C₉H₁₀ClNO₂-
Molecular Weight 199.63 g/mol -
Appearance Expected to be a solid at room temperature.Based on similar carbamate structures.
Solubility Low solubility in water is expected.Typical for chlorinated aromatic compounds.
Acute Toxicity Oral/Dermal/Inhalation: Assumed to be harmful. Carbamates can be toxic via all routes of exposure.[2]Inferred from general carbamate toxicity.[1][2]
Skin Irritation Expected to be a skin irritant.Inferred from chlorinated aromatics and isocyanate precursors.[4][7]
Eye Irritation Expected to cause serious eye irritation.Inferred from chlorinated aromatics and isocyanate precursors.[4][7]
Sensitization Potential for respiratory and skin sensitization.A critical hazard inferred from the isocyanate precursor.[7][8]

Section 2: The Causality of Safety: Engineering Controls and PPE

The primary goal is to prevent all routes of exposure: inhalation, dermal contact, and ingestion. The choice of controls is directly dictated by the compound's inferred hazards.

Engineering Controls: The First Line of Defense

Given the potential for respiratory sensitization from residual isocyanate precursors and the unknown volatility of the target compound, all manipulations must be performed within a certified chemical fume hood.

  • Chemical Fume Hood: This is mandatory for all operations, including weighing, dissolution, and transfers. The ventilation will capture any aerosols, dust, or vapors at the source, preventing inhalation.

  • Ventilation: The laboratory should have a high rate of air exchange to dilute any fugitive emissions.

  • Accessible Emergency Equipment: An eyewash station and safety shower must be located in the immediate vicinity of the work area.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and airborne particles.

  • Hand Protection: Standard nitrile gloves may not offer sufficient protection against chlorinated compounds.[4] It is recommended to use double-gloving with chemically resistant gloves (e.g., thicker nitrile or neoprene) and to change them frequently, especially if contamination is suspected.[11]

  • Body Protection: A flame-resistant lab coat, fully fastened, is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: While working in a fume hood should be sufficient, a risk assessment may determine the need for a respirator (e.g., an N95 for powders or a cartridge respirator for vapors) during certain procedures like cleaning up large spills.[6]

Section 3: Standard Operating Protocols

Adherence to detailed, step-by-step protocols is essential for minimizing risk. The following workflows are designed to be self-validating systems, accounting for preparation, execution, and decontamination.

Workflow for Weighing and Solution Preparation

This diagram illustrates the mandatory workflow for safely handling the solid compound and preparing solutions.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase prep1 Don Full PPE: Lab Coat, Face Shield, Double Gloves prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Gather All Materials: Spatula, Weigh Paper, Solvent, Glassware prep2->prep3 h1 Carefully Open Container prep3->h1 Begin Work h2 Weigh Compound onto Weigh Paper h1->h2 h3 Transfer Solid to Glassware h2->h3 h4 Add Solvent and Dissolve h3->h4 c1 Rinse Weigh Paper with Solvent into Glassware h4->c1 Complete Transfer c2 Dispose of Weigh Paper in Solid Waste c1->c2 c3 Decontaminate Spatula and Work Surface c2->c3 c4 Seal Primary Container c3->c4 c5 Remove Outer Gloves, Dispose as Waste c4->c5 c6 Wash Hands Thoroughly c5->c6

Caption: Safe handling workflow for weighing and solution preparation.

Methodology:

  • Preparation:

    • Don all required PPE: lab coat, safety goggles, face shield, and double chemical-resistant gloves.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatula, weigh paper, vials, solvent, etc.) inside the fume hood to minimize movement in and out of the containment area.

  • Handling (Inside Fume Hood):

    • Carefully unseal the container of this compound.

    • Using a clean spatula, dispense the desired amount of solid onto a tared weigh paper or into a vial. Avoid creating dust.

    • Carefully transfer the weighed solid into the designated vessel for dissolution.

    • Add the appropriate solvent to the vessel and ensure complete dissolution.

  • Decontamination and Disposal:

    • Rinse the weigh paper with a small amount of the solvent, collecting the rinse in the main solution vessel to ensure a complete transfer.

    • Dispose of the rinsed weigh paper into a designated solid hazardous waste container.

    • Thoroughly decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent and wipe.

    • Securely seal the primary container of the chemical.

    • Remove the outer pair of gloves and dispose of them in the solid hazardous waste container.

    • After exiting the lab, wash hands and forearms thoroughly with soap and water.

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical. The following decision tree outlines the immediate actions required for common laboratory incidents.

Emergency Response Logic

G cluster_spill Chemical Spill cluster_exposure Personnel Exposure start EMERGENCY EVENT spill_type Spill Location? start->spill_type exposure_type Route of Exposure? start->exposure_type spill_hood Inside Fume Hood: 1. Contain with absorbent. 2. Decontaminate area. 3. Collect waste. spill_type->spill_hood Contained spill_lab Outside Fume Hood: 1. Alert others & evacuate. 2. Restrict access. 3. Contact EHS. spill_type->spill_lab Uncontained skin Skin Contact: 1. Remove contaminated clothing. 2. Flush with water for 15 min. 3. Seek medical attention. exposure_type->skin Skin eyes Eye Contact: 1. Immediately flush with eyewash   for 15 min. 2. Seek immediate medical attention. exposure_type->eyes Eyes inhalation Inhalation: 1. Move to fresh air. 2. Seek immediate medical attention. exposure_type->inhalation Inhalation

Caption: Decision tree for emergency response to spills or exposure.

Detailed Protocols:

  • Skin Contact:

    • Immediately remove any contaminated clothing.

    • Flush the affected skin area with copious amounts of water for at least 15 minutes.

    • Wash the area with soap and water.

    • Seek immediate medical attention. Provide the medical team with the name and CAS number of the chemical.

  • Eye Contact:

    • Immediately proceed to an eyewash station and flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention from an ophthalmologist.

  • Inhalation:

    • Move the affected individual to fresh air immediately.

    • If breathing is difficult or has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation.

    • Seek immediate medical attention. Symptoms of cholinergic crisis can include salivation, lacrimation, urination, defecation, and respiratory distress.[3]

  • Minor Spill (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with a chemical absorbent material.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood):

    • Alert all personnel in the immediate area and evacuate.

    • Restrict access to the contaminated area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large or uncontained spill yourself.

Section 5: Storage and Waste Disposal

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area designated for toxic chemicals. Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

  • Waste Disposal: All contaminated materials, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

References

  • Carbamate Toxicity. (n.d.). MD Searchlight. Retrieved January 17, 2026, from [Link]

  • Guide to Handling Isocyanates. (n.d.). Safe Work Australia. Retrieved January 17, 2026, from [Link]

  • Price, A., & Mostafa, A. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Retrieved from [Link]

  • Carbamate toxicity. (2019). WikEM. Retrieved from [Link]

  • Lesage, J., Perrault, G., & Drolet, D. (2014). Guide for safe use of isocyanates: An industrial hygiene approach. IRSST.
  • Safe Use of Di-Isocyanates. (n.d.). Health and Safety Authority. Retrieved January 17, 2026, from [Link]

  • Jamil, S., & Zafar, H. (2023). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences.
  • Isocyanates: Working Safely. (n.d.). California Department of Public Health. Retrieved January 17, 2026, from [Link]

  • 3-Chloro-4-methylphenyl isocyanate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Isocyanates: Control measures guideline. (2022). Canada.ca. Retrieved from [Link]

  • Frequently Asked Questions about Carbamate Insecticides. (n.d.). Delaware Health and Social Services. Retrieved January 17, 2026, from [Link]

  • Conier Chem and Pharma Limited. (n.d.). ChemBuyersGuide.com, Inc. Retrieved January 17, 2026, from [Link]

  • Chemical Properties of this compound (CAS 22133-20-6). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

  • Hazardous Substance Fact Sheet: Metolcarb. (2023). New Jersey Department of Health. Retrieved from [Link]

  • 3-CHLORO-4-METHYL PHENYL ISOCYANATE HAZARD SUMMARY. (2004). New Jersey Department of Health. Retrieved from [Link]

  • SAFETY DATA SHEET: Methyl carbamate. (n.d.). Lab-KIM. Retrieved from [Link]

  • Lash, L. H., et al. (2000).
  • Medical Management Guidelines for Chlorine (Cl2). (n.d.). Centers for Disease Control and Prevention (ATSDR). Retrieved from [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023). Ecolink, Inc. Retrieved from [Link]

  • Long-Term Effects of Chlorine Exposure. (2022). Cairn Technology. Retrieved from [Link]

  • Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. (2019). University of Arkansas Environmental Health and Safety. Retrieved from [Link]

Sources

"Methyl 3-chloro-4-methylcarbanilate" theoretical properties calculation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of Molecular Properties for Methyl 3-chloro-4-methylcarbanilate

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation of fundamental molecular properties of this compound. In the realms of agrochemistry and pharmaceutical development, the ability to predict the physicochemical, electronic, and thermodynamic characteristics of a molecule prior to its synthesis is invaluable.[1] Such predictions accelerate the design-test-analyze cycle, reduce costs, and provide deep mechanistic insights into a compound's behavior and potential efficacy. This document details the application of robust computational chemistry methods, with a primary focus on Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of the title compound. We further contextualize these properties by outlining a conceptual workflow for Quantitative Structure-Activity Relationship (QSAR) analysis, a critical tool for rational drug and pesticide design.[2][3] The methodologies presented herein are designed for researchers, computational chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Rationale for Computational Analysis

This compound, with the chemical structure CH₃-C₆H₃(3-Cl, 4-CH₃)-NH-C(=O)O-CH₃, belongs to the carbanilate class of compounds. Carbanilates and related carbamates are widely recognized for their biological activities, frequently serving as the core scaffold for herbicides, fungicides, and pharmaceutical agents.[4] The specific substitutions on the phenyl ring—a chloro group at the meta position and a methyl group at the para position—are critical determinants of its steric and electronic profile, which in turn govern its interaction with biological targets.

Before committing to costly and time-consuming laboratory synthesis and testing, computational chemistry allows us to build a detailed molecular portrait.[1] By solving approximations of the Schrödinger equation, we can calculate a molecule's properties from first principles (ab initio).[5][6] This guide focuses on Density Functional Theory (DFT), a quantum-mechanical method that offers an optimal balance of computational accuracy and efficiency for medium-sized organic molecules like carbanilates.[7][8]

The core objectives of this computational investigation are:

  • To determine the most stable three-dimensional conformation of the molecule.

  • To analyze its electronic structure to predict reactivity and intermolecular interactions.

  • To calculate key thermodynamic and spectroscopic properties for comparison with potential experimental data.

  • To establish a foundation for predictive modeling of its biological activity through QSAR.

Foundational Computational Methodologies

The theoretical calculation of molecular properties relies on various computational models. The choice of method is a critical decision, balancing the need for accuracy with available computational resources.

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for organic molecules.[7] Its central tenet is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.[5] This approach significantly reduces computational cost while often achieving accuracy comparable to more demanding wavefunction-based methods.[8]

A DFT calculation is primarily defined by two components:

  • The Functional: This is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between electron movements. Hybrid functionals, such as B3LYP , which mix exact Hartree-Fock exchange with DFT exchange-correlation terms, are widely used and provide excellent results for a broad range of organic systems.

  • The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) Pople-style basis set is a common starting point, offering a good description of molecular structure and properties by including polarization functions (d on heavy atoms, p on hydrogens) to account for non-spherical electron distribution.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a ligand-based design method that correlates variations in the physicochemical properties of a series of compounds with their biological activities.[3] A QSAR model is a mathematical equation that can be used to predict the activity of novel, unsynthesized molecules.[9] This is particularly relevant for carbanilates, where QSAR studies have been successfully used to design new herbicides.[10][11][12] The process involves calculating molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of known active and inactive molecules and using statistical methods to build a predictive model.

Workflow for Theoretical Property Calculation

A systematic workflow ensures the reliability and reproducibility of computational results. The following diagram illustrates the logical progression from initial structure to comprehensive property analysis.

G cluster_0 Setup & Optimization cluster_1 Validation & Analysis cluster_2 Advanced Modeling A 1. Build Initial 3D Structure (e.g., Avogadro) B 2. Conformational Search (Molecular Mechanics - Optional) A->B Initial Guess C 3. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->C Direct Optimization B->C Low-Energy Conformers D 4. Frequency Calculation (Confirm Minimum Energy State) C->D Optimized Geometry E 5. Single-Point Energy Calculation (Higher-Level Theory - Optional) D->E Validated Structure F 6. Property Calculation & Analysis D->F Vibrational Frequencies E->F Refined Energy G 7. Molecular Docking (Requires Target Structure) F->G H 8. QSAR / ADMET Prediction (Ligand-Based Approach) F->H

Caption: General workflow for theoretical property calculation of a small molecule.

Key Theoretical Properties and Their Significance

Following the successful optimization and frequency validation of the this compound structure, a wealth of properties can be extracted. These properties form the basis for understanding the molecule's intrinsic behavior.

Structural and Thermodynamic Properties

The initial and most fundamental output is the molecule's optimized geometry in its lowest energy state.

  • Protocol 1: Geometry Optimization & Frequency Calculation

    • Input Preparation: Build the 3D structure of this compound using molecular editing software like Avogadro.[13] Save the coordinates in a format compatible with a quantum chemistry package (e.g., Gaussian, GAMESS).[14]

    • Calculation Setup: Create an input file specifying a geometry optimization (Opt) followed by a frequency calculation (Freq) using the B3LYP functional and the 6-31G(d,p) basis set.

    • Execution: Run the calculation using the chosen software.[15]

    • Validation: After the optimization converges, inspect the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum.[16]

    • Data Extraction: From the output file, extract the final optimized coordinates (bond lengths, angles, dihedrals) and key thermodynamic data.

  • Data Presentation:

    PropertyPredicted Value (Hypothetical)Significance
    Optimized Geometry
    C=O Bond Length~1.21 ÅInfluences vibrational frequency and reactivity.
    N-H Bond Length~1.01 ÅKey site for hydrogen bonding.
    C(aryl)-Cl Bond Length~1.74 ÅAffects electronic properties and potential metabolism.
    Thermodynamics (at 298.15 K, 1 atm)
    Enthalpy of Formation (ΔfH°)-XXX.X kJ/molDefines the molecule's stability relative to its constituent elements.[17]
    Gibbs Free Energy (ΔfG°)-YYY.Y kJ/molIndicates the spontaneity of formation.[17]
    Dipole Moment~3.5 DebyeGoverns intermolecular interactions and solubility in polar solvents.
Electronic Properties

Electronic properties are crucial for predicting how a molecule will interact with other molecules, including biological receptors. These are typically calculated from a validated, optimized geometry.

cluster_input Input cluster_calc DFT Calculation cluster_output Calculated Electronic Properties OptGeom Optimized Molecular Geometry DFT B3LYP / 6-31G(d,p) OptGeom->DFT HOMO HOMO Energy (Electron Donor Capability) DFT->HOMO LUMO LUMO Energy (Electron Acceptor Capability) DFT->LUMO Gap HOMO-LUMO Gap (Chemical Reactivity, Stability) DFT->Gap MEP Molecular Electrostatic Potential (Reactive Sites) DFT->MEP

Caption: Relationship between DFT calculation and key electronic properties.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

    • HOMO Energy: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

    • LUMO Energy: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low reactivity.[7]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is invaluable for identifying sites for electrophilic and nucleophilic attack.

    • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack (e.g., around the carbonyl oxygen).

    • Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack (e.g., around the amide proton).

  • Data Presentation:

    PropertyPredicted Value (Hypothetical)Significance
    HOMO Energy-6.8 eVIndicates regions of high electron density, likely the phenyl ring.
    LUMO Energy-1.2 eVIndicates regions susceptible to receiving electrons.
    HOMO-LUMO Gap (ΔE)5.6 eVSuggests relatively high kinetic stability.
    Molecular Electrostatic Pot.See MEP mapVisually identifies sites for hydrogen bonding and electrophilic/nucleophilic attack.

Conceptual Framework for QSAR Analysis

While calculating the properties of a single molecule is insightful, its true predictive power in drug or herbicide design is realized when placed in the context of similar molecules. A QSAR model provides this context.

  • Protocol 2: Conceptual QSAR Workflow

    • Data Curation: Assemble a dataset of carbanilate analogues with experimentally measured biological activity (e.g., IC₅₀ for enzyme inhibition).

    • Descriptor Calculation: For each molecule in the dataset, perform the DFT calculations described above to obtain a set of theoretical descriptors (e.g., HOMO/LUMO energies, dipole moment, LogP, specific atomic charges).

    • Model Building: Divide the dataset into a training set and a test set. Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) to build a mathematical model that correlates the descriptors of the training set with their activity.

    • Model Validation: Use the test set (molecules not used in model creation) to validate the predictive power of the generated QSAR equation.

    • Prediction: Use the validated model to predict the biological activity of new, designed molecules like this compound.[9][18]

A 1. Curate Dataset (Analogues + Experimental Activity) B 2. Calculate Descriptors (DFT, Cheminformatics) A->B C 3. Split Data (Training Set & Test Set) B->C D 4. Build Model (e.g., Multiple Linear Regression) C->D Training Set E 5. Validate Model (Using Test Set) C->E Test Set D->E QSAR Equation F 6. Predict Activity (New Molecules) E->F Validated Model

Caption: Conceptual workflow for developing a QSAR model.

Conclusion

The theoretical calculation of molecular properties is an indispensable component of modern chemical research. Through the systematic application of Density Functional Theory, we can construct a detailed, predictive model of this compound's physicochemical behavior. The optimized geometry, thermodynamic stability, and electronic profile serve as foundational data points. When leveraged within a broader QSAR framework, these calculated properties transition from descriptive to predictive, enabling the rational design of more potent and selective molecules for applications in agriculture and medicine. This guide provides the theoretical basis and practical workflows necessary to initiate such an investigation, empowering researchers to harness the power of computational chemistry in their discovery pipelines.

References

  • Computational Methods Applied to Rational Drug Design. (n.d.). SciELO.
  • GAMESS: Open Source Quantum Chemistry Software. (n.d.). Ames Laboratory.
  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). Neuroquantology.
  • Chemical Properties of this compound (CAS 22133-20-6). (n.d.). Cheméo.
  • Computational Methods in Drug Discovery. (n.d.). PubMed Central.
  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.
  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. (n.d.). Q-Chem.
  • Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016). CORE.
  • Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry. (n.d.). Silico Studio.
  • Density functional theory across chemistry, physics and biology. (n.d.). PubMed Central.
  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (n.d.). PIPER.
  • What software shall I use for DFT on an organic molecule? (2025). Matter Modeling Stack Exchange.
  • What is Density Functional Theory and How Does It Work? (n.d.). Synopsys.
  • Application of Inverse QSAR/QSPR Analysis for Pesticides Structures Generation. (2019). ResearchGate.
  • Biomacromolecular 3D‐QSAR to Decipher Molecular Herbicide Resistance in Acetohydroxyacid Synthases. (n.d.). Scite.
  • Application of Inverse QSAR/QSPR Analysis for Pesticides Structures Generation. (2019). PubMed.
  • Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. (n.d.). PubMed.
  • Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[d]quinazoline-2,4-dione-Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors. (n.d.). Semantic Scholar.
  • The Computation of Molecular Properties. (n.d.). Royal Society of Chemistry.
  • 3-Chloro-4-methylbenzoic acid. (n.d.). Chem-Impex.

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the laboratory synthesis of Methyl 3-chloro-4-methylcarbanilate. The protocol is designed for researchers in organic chemistry, drug development, and materials science. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and describe methods for product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Background

This compound is a carbamate derivative of 3-chloro-4-methylaniline. Carbamates are a crucial class of organic compounds, structurally featuring a carbonyl group flanked by an oxygen and a nitrogen atom. They are prevalent in pharmaceuticals and agrochemicals due to their ability to act as mimics of peptide bonds and their metabolic lability. The synthesis of this specific molecule serves as an excellent model for the formation of N-aryl carbamates, a common motif in medicinal chemistry.

The protocol herein describes a robust and scalable method for synthesizing this compound via the nucleophilic acyl substitution reaction between 3-chloro-4-methylaniline and methyl chloroformate. This reaction is efficient and proceeds under mild conditions, making it highly suitable for a standard laboratory setting.

Reaction Mechanism and Stoichiometry

The core of this synthesis is the reaction of an amine with an acyl chloride. Specifically, the nitrogen atom of 3-chloro-4-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The initial tetrahedral intermediate then collapses, expelling a chloride ion. This process generates one equivalent of hydrochloric acid (HCl) as a byproduct.

Causality: The presence of HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture. This base acts as an "acid scavenger," neutralizing the HCl as it is formed and driving the reaction to completion.

Reaction_Mechanism Reactant1 3-Chloro-4-methylaniline Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Methyl Chloroformate Reactant2->Intermediate Base Triethylamine (Base) Byproduct Triethylammonium Chloride Base->Byproduct HCl Scavenging Product This compound Intermediate->Product Chloride Elimination

Caption: Reaction pathway for the synthesis of this compound.

Materials and Equipment

Reagent Properties
ReagentFormulaMolar Mass ( g/mol )AppearanceCAS Number
3-Chloro-4-methylanilineC₇H₈ClN141.60Brown solid95-74-9
Methyl ChloroformateC₂H₃ClO₂94.50Colorless liquid79-22-1
Triethylamine (TEA)C₆H₁₅N101.19Colorless liquid121-44-8
Dichloromethane (DCM)CH₂Cl₂84.93Colorless liquid75-09-2
Anhydrous Sodium SulfateNa₂SO₄142.04White crystalline solid7757-82-6
Equipment
  • Round-bottom flask (100 mL or 250 mL) with magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Magnetic stir plate

  • Condenser and nitrogen/argon inlet adapter

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography (if required)

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed.

Reaction Setup
  • Inert Atmosphere: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen or argon to ensure anhydrous conditions.

  • Reagent Addition: To the flask, add 3-chloro-4-methylaniline (1.42 g, 10 mmol, 1.0 eq.).

  • Solvent and Base: Add anhydrous dichloromethane (DCM, 40 mL) to dissolve the aniline. Once dissolved, add triethylamine (2.1 mL, 15 mmol, 1.5 eq.). The addition of excess base ensures complete neutralization of the generated HCl.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

Reaction Execution
  • Addition of Electrophile: In a separate dry dropping funnel, prepare a solution of methyl chloroformate (0.85 mL, 11 mmol, 1.1 eq.) in anhydrous DCM (10 mL).

  • Controlled Reaction: Add the methyl chloroformate solution dropwise to the stirred, cooled aniline solution over 20-30 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of unwanted side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting aniline spot indicates the reaction is complete.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

  • Aqueous Washes:

    • Wash the organic layer with 1 M HCl (2 x 30 mL) to remove unreacted triethylamine.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove any acidic impurities.

    • Finally, wash with brine (1 x 30 mL) to facilitate phase separation and remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, likely a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel if impurities are present.

Caption: Laboratory workflow for the synthesis and purification of this compound.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methyl group on the aromatic ring, the N-H proton (which may be broad), and the methoxy protons of the carbamate group.

  • ¹³C NMR: Confirmation of the number of unique carbons, including the characteristic carbonyl carbon of the carbamate around 150-160 ppm.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₀ClNO₂; Expected [M]+ ≈ 199.04 g/mol ).

Safety and Hazard Management

This protocol involves hazardous materials and must be performed with strict adherence to safety standards. A thorough risk assessment should be completed before beginning any work.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with DCM; check glove compatibility charts).

  • Fume Hood: All steps of this procedure must be conducted inside a certified, well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Methyl Chloroformate: Highly toxic, corrosive, and flammable.[1] It is a lachrymator and can be fatal if inhaled.[1] Handle with extreme care.

    • 3-Chloro-4-methylaniline: Toxic by ingestion and may be sensitive to prolonged exposure to air and light.[2][3] It is incompatible with acids, acid chlorides, and chloroformates.[2][4]

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

    • Triethylamine: Flammable liquid with a strong odor. Corrosive and can cause skin and eye burns.

  • Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 22133-20-6). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-CHLORO-4-METDYLANILINE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylaniline. Retrieved from [Link]

Sources

Quantitative Analysis of Methyl 3-chloro-4-methylcarbanilate: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing and validating analytical methods for the quantification of Methyl 3-chloro-4-methylcarbanilate. Recognizing the absence of standardized protocols for this specific analyte, this application note synthesizes first-principle analytical strategies with established best practices for structurally similar compounds, such as carbanilates and chlorinated aromatics. We present detailed, field-proven protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained, and a full method validation strategy is outlined in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to establish robust, accurate, and reliable quantitative assays for this compound in various matrices.

Introduction and Analytical Rationale

This compound is a substituted carbanilate, a class of compounds with applications in agrochemicals and as intermediates in pharmaceutical synthesis.[4] Accurate quantification is critical for various purposes, including purity assessment of active pharmaceutical ingredients (APIs), impurity profiling, stability testing, and environmental monitoring. The selection of an appropriate analytical technique is paramount and is dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity.

This compound possesses a distinct aromatic chromophore, making it an ideal candidate for HPLC-UV analysis, a workhorse technique in quality control laboratories due to its robustness and accessibility.[5] Concurrently, as a semi-volatile chlorinated organic compound, it is also amenable to GC-MS analysis, which offers superior sensitivity and structural confirmation, making it invaluable for trace-level detection in complex matrices like environmental or biological samples.[6][7]

This guide provides two distinct, fully-realized protocols as starting points for method development, followed by a universal validation protocol to ensure the selected method is fit for its intended purpose.[8]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties informs method development.

PropertyValue / ObservationImplication for Analysis
Molecular Formula C₉H₁₀ClNO₂---
Molecular Weight 199.63 g/mol ---
Structure Aromatic ring with chloro, methyl, and carbanilate groupsStrong UV absorbance expected. Suitable for HPLC-UV.
Octanol/Water Partition Coeff. (logP) Data not widely available, but expected to be lipophilicIndicates good solubility in organic solvents, facilitating extraction from aqueous matrices.
Volatility Expected to be semi-volatileAmenable to GC analysis, provided thermal stability.

(Properties are based on general chemical principles and data for structurally similar compounds like Methyl 3-chloro-4-methylbenzoate.)[9][10]

Method Selection: A Logic-Driven Approach

The choice between HPLC-UV and GC-MS is not arbitrary; it is a function of the analytical objective. The following decision tree illustrates the selection logic.

G start Analytical Objective matrix_type Sample Matrix? start->matrix_type sensitivity Required Sensitivity? matrix_type->sensitivity Drug Substance / Product matrix_type->sensitivity Environmental / Biological confirmation Structural Confirmation Needed? sensitivity->confirmation Assay / Purity (>0.1%) gcms Use GC-MS sensitivity->gcms Trace Impurity (<0.1%) hplc Use HPLC-UV confirmation->hplc No confirmation->gcms Yes

Caption: Decision tree for selecting the optimal analytical method.

Protocol 1: Quantification by HPLC-UV

This method is ideal for routine quality control, such as assay and purity testing of drug substances or formulated products, where concentration levels are relatively high.

Principle

The analyte is separated from matrix components on a reversed-phase C18 column using an isocratic mobile phase. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing the peak area to that of a certified reference standard.[11]

Experimental Protocol

3.2.1. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • This compound Reference Standard (Certified purity)

  • Methanol (HPLC Grade)

  • Sample Matrix (e.g., placebo, soil extract, water)

3.2.2. Instrumentation and Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Standard system with UV/PDA DetectorWidely available and suitable for the application.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmExcellent retention and separation for non-polar aromatic compounds.[12][13]
Mobile Phase Acetonitrile : Water (60:40 v/v)Provides good resolution and reasonable retention time for similar compounds. Adjust as needed for optimal separation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CEnhances peak shape and run-to-run reproducibility.
Detection UV at 240 nm (or λmax)The aromatic structure is expected to have strong absorbance in this region. A PDA detector should be used during development to determine the optimal wavelength (λmax).
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Run Time ~10 minutesSufficient for elution of the analyte and any closely related impurities.

3.2.3. Standard and Sample Preparation Workflow

G cluster_0 Standard Preparation cluster_1 Sample Preparation (e.g., Drug Substance) stock 1. Prepare 1 mg/mL Stock in Methanol working 2. Dilute Stock to create Calibration Standards (e.g., 1-100 µg/mL in Mobile Phase) stock->working analyze Inject into HPLC working->analyze weigh 1. Accurately weigh sample dissolve 2. Dissolve in Methanol weigh->dissolve dilute 3. Dilute to final concentration with Mobile Phase dissolve->dilute filtrate 4. Filter through 0.45 µm syringe filter dilute->filtrate filtrate->analyze

Caption: Workflow for HPLC-UV sample and standard preparation.

3.2.4. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the analyte in the sample by interpolating its peak area into the calibration curve.

Protocol 2: Quantification by GC-MS

This method is superior for trace-level analysis or when definitive identification is required, such as in environmental monitoring or impurity identification.

Principle

The analyte is extracted from the sample matrix using a suitable organic solvent. The extract is injected into a gas chromatograph, where the analyte is volatilized and separated on a capillary column. Detection and quantification are performed by a mass spectrometer, which provides both quantitative data and mass spectral information for structural confirmation.[14][15]

Experimental Protocol

4.2.1. Reagents and Materials

  • Hexane or Ethyl Acetate (GC Grade)

  • Sodium Sulfate (Anhydrous)

  • This compound Reference Standard

  • Sample Matrix

  • Helium (99.999% purity)

4.2.2. Instrumentation and Conditions

ParameterRecommended SettingRationale
GC-MS System Standard GC with a Mass Spectrometric DetectorProvides the required sensitivity and selectivity.
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures complete vaporization without thermal degradation. (Must be tested during development).
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minA starting point to achieve good separation. This must be optimized.
MS Source Temp. 230 °CStandard temperature to promote ionization.
MS Quad Temp. 150 °CStandard temperature for quadrupole stability.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan confirms identity; SIM mode significantly enhances sensitivity by monitoring only characteristic ions.

4.2.3. Sample Preparation (e.g., Water Sample)

  • To 100 mL of water sample, add 20 mL of Hexane in a separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (top) layer.

  • Repeat the extraction with a fresh 20 mL of Hexane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Transfer to a GC vial for analysis. This process is a common liquid-liquid extraction technique used for environmental samples.[16][17]

4.2.4. Data Analysis

  • Identification: Compare the retention time and the acquired mass spectrum of the peak in the sample to that of the reference standard.

  • Quantification (SIM Mode): Create a calibration curve using standards prepared in a clean solvent. Quantify the sample by comparing the peak area of the target ion to the calibration curve.

Universal Method Validation Protocol (ICH Q2(R2))

Regardless of the chosen method, it must be validated to demonstrate its fitness for purpose. The following parameters must be assessed according to ICH Q2(R2) guidelines.[3][8][18]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte without interference from the matrix, impurities, or degradants.Peak purity analysis (PDA) or MS confirmation. No co-eluting peaks at the analyte's retention time in placebo/blank injections.
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.For Assay: 80% to 120% of the test concentration. For Impurity: LOQ to 120% of the specification limit.
Accuracy The closeness of the test results to the true value. Assessed by spike/recovery studies.Recovery between 98.0% and 102.0% for assay; 90.0% to 110.0% for impurities.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 10% for impurities.
LOD / LOQ The lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1, with acceptable precision (%RSD).
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).System suitability parameters remain within limits; results are not significantly impacted.
Example Validation Data Summary (Hypothetical)

Table 1: Linearity Data for HPLC-UV Method

Concentration (µg/mL) Peak Area
1.0 15,234
10.0 151,987
25.0 378,912
50.0 755,123
100.0 1,510,456
Linear Regression y = 15098x + 345

| Correlation (r²) | 0.9998 |

Table 2: Accuracy and Precision Data for HPLC-UV Method

Spike Level Recovery (Mean %) Precision (%RSD, n=6)
80% 99.5% 0.8%
100% 100.2% 0.6%

| 120% | 101.1% | 0.9% |

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound using HPLC-UV and GC-MS. The detailed protocols serve as robust starting points for method development, emphasizing the rationale behind instrumental choices. By adhering to the structured validation plan derived from ICH Q2(R2) guidelines, laboratories can ensure the generation of scientifically sound, reliable, and defensible data suitable for regulatory submission and advanced research applications. The choice between HPLC-UV for routine analysis and GC-MS for trace-level and confirmatory work should be guided by the specific analytical objectives and matrix complexity.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 22133-20-6). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talk. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Fernandez-Villarrenaga, M. L., et al. (2004). Speciation of volatile aromatic and chlorinated hydrocarbons in an urban atmosphere using TCT-GC/MS. PubMed. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Jin, R., et al. (2019, June 17). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. ResearchGate. Retrieved from [Link]

  • Sloan, C. A., et al. (2002). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]

  • Divan, K. (2017, September 9). Detecting chlorinated paraffins in food using HRAM GC-MS. New Food Magazine. Retrieved from [Link]

  • Onodera, S., et al. (1993). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. OSTI.GOV. Retrieved from [Link]

  • Mowafy, H. A., Alanazi, F. K., & El Maghraby, G. M. (2012). Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. Saudi Pharmaceutical Journal, 20(1), 29–34. Retrieved from [Link]

  • Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107. Retrieved from [Link]

  • Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. Retrieved from [Link]

  • Mowafy, H. A., et al. (2012). Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. ResearchGate. Retrieved from [Link]

  • Mowafy, H. A., Alanazi, F. K., & El Maghraby, G. M. (2012). Development and validation of an HPLC-UV method for the quantification of carbamazepine in rabbit plasma. PubMed. Retrieved from [Link]

  • Namieśnik, J., & Górecki, T. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies, 10(2), 77-84. Retrieved from [Link]

  • Psillakis, E., et al. (2024). Trends in sample preparation and analysis of current use pesticides in abiotic environmental matrices. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate. Retrieved from [Link]

  • Purba, J. H., et al. (2013). Development of method for residue analysis of three herbicides in the soil by high performance liquid chromatography (HPLC). Academic Journals. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]

  • Arevalo, J. D. M., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. Retrieved from [Link]

  • Ciolino, L. A., et al. (2024). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. MDPI. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-chloro-4-methylcarbanilate. Recognizing the absence of a standardized pharmacopeial method, this application note provides a comprehensive, science-driven protocol suitable for quality control, stability studies, and research applications. The method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with international regulatory guidelines.

Introduction and Scientific Rationale

This compound (CAS: 22133-20-6, Molecular Formula: C₉H₁₀ClNO₂, Molecular Weight: 199.63 g/mol ) is an aromatic compound whose accurate quantification is essential for process control and quality assurance in various chemical and pharmaceutical settings.[1] The molecule's structure, featuring a substituted phenyl ring, imparts significant hydrophobicity and a UV chromophore, making it an ideal candidate for analysis by RP-HPLC with UV detection.

The core principle of this method is based on reversed-phase chromatography, where a non-polar stationary phase (C18) is paired with a polar mobile phase.[2][3] In this system, this compound, being a relatively non-polar analyte, will have a strong affinity for the C18 column.[4] Its retention and subsequent elution can be precisely controlled by modulating the polarity of the mobile phase—specifically, by adjusting the ratio of an organic modifier (methanol) to water.[2][5] This approach is the most widely used in the pharmaceutical industry due to its versatility and robustness for analyzing a wide range of organic molecules.[5][6]

The selection of a C18 column as the initial choice is based on its widespread availability and proven effectiveness for separating aromatic and moderately polar compounds.[4][7] UV detection is selected due to the presence of the aromatic ring, which is expected to exhibit strong absorbance in the UV range, providing the high sensitivity required for quantitative analysis.

Instrumentation and Materials

2.1 Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters for solvent and sample filtration

2.2 Chemicals and Reagents

  • This compound reference standard (>98% purity)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

Optimized HPLC Method Protocol

Following a systematic method development process, the following conditions were determined to provide optimal separation, peak shape, and run time.

ParameterOptimized Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase (Methanol:Water 70:30): This ratio provides sufficient organic strength to elute the analyte with a reasonable retention time (typically 4-6 minutes) and excellent peak symmetry. Methanol was chosen for its cost-effectiveness and good peak-shape characteristics for this class of compound.

  • Wavelength (240 nm): Based on the UV spectra of similar aromatic carbanilates, 240 nm is selected as a wavelength of maximum absorbance, ensuring high sensitivity for detection and quantification.

  • Column Temperature (30 °C): Maintaining a constant column temperature ensures reproducible retention times and minimizes viscosity fluctuations of the mobile phase.

3.1 Preparation of Solutions

  • Mobile Phase Preparation: Carefully measure 700 mL of HPLC-grade methanol and 300 mL of HPLC-grade water. Mix thoroughly and degas for 15 minutes in a sonicator before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used for the linearity assessment.

Method Validation Protocol

The optimized method must be validated to ensure it is suitable for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]

4.1 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

  • Protocol:

    • Inject a blank solution (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

    • Inject a standard solution of this compound.

    • If available, inject a sample of a placebo or a known mixture of related substances to confirm that they do not co-elute with the main peak.

    • Peak purity analysis using a DAD detector should be performed to confirm the homogeneity of the analyte peak.

4.2 Linearity and Range

  • Protocol:

    • Inject the prepared working standard solutions (1-100 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis. The acceptance criteria are a correlation coefficient (r²) ≥ 0.999.

4.3 Accuracy (% Recovery)

  • Protocol:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a sample matrix (if applicable).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery at each level.

    • Formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4.4 Precision Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Prepare and analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both days.

    • Acceptance Criteria: %RSD ≤ 2.0%.

4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting serially diluted solutions of the standard.

4.6 Robustness

  • Protocol:

    • Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

    • Parameters to vary include:

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase Composition (e.g., Methanol ± 2%)

      • Column Temperature (± 2 °C)

    • The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits for all variations.

Workflow Visualization

The following diagrams illustrate the logical flow of the method development and validation process.

MethodDevelopmentWorkflow cluster_dev Method Development A Analyte Characterization (Polarity, UV Scan) B Select Mode (Reversed-Phase) A->B C Select Column (C18, 150x4.6mm, 5µm) B->C D Optimize Mobile Phase (Methanol:Water Ratio) C->D E Optimize Detection (Wavelength @ 240nm) D->E F Final Optimized Method E->F

Caption: Workflow for HPLC Method Development.

MethodValidationWorkflow cluster_val ICH Q2(R1) Validation Parameters Start Optimized HPLC Method Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validated Validated Method Report Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Workflow for HPLC Method Validation.

Conclusion

This application note presents a straightforward and reliable RP-HPLC method for the quantitative determination of this compound. The method is built on fundamental chromatographic principles and is validated according to stringent ICH guidelines, ensuring its suitability for routine use in a regulated laboratory environment. The detailed protocols for both the analytical method and its validation provide a complete framework for researchers, scientists, and drug development professionals to implement this procedure effectively.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: Principle of HPLC | HPLC System Working Explained Source: Pharmaguideline URL: [Link]

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: this compound Source: NIST Chemistry WebBook URL: [Link]

  • Title: HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works Source: Axion Labs via YouTube URL: [Link]

Sources

Application Notes and Protocols: The Strategic Use of Methyl 3-chloro-4-methylcarbanilate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Information regarding the specific compound "Methyl 3-chloro-4-methylcarbanilate" (CAS No. Not Assigned) is limited in publicly accessible scientific literature. The following application notes and protocols are therefore based on the well-established reactivity of the aryl carbamate functional group and data from structurally analogous compounds. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted and validated in a laboratory setting.

Introduction: Unveiling the Potential of a Substituted Aryl Carbamate

This compound is a substituted aryl carbamate, a class of organic compounds that serve as pivotal intermediates in modern medicinal chemistry and materials science.[1][2][3] The carbamate moiety is an amide-ester hybrid that offers a unique combination of chemical stability and controlled reactivity.[1][2] It is frequently employed as a bioisostere for the peptide bond, enhancing cell permeability and metabolic stability in drug candidates.[1][2][4]

The specific substitution pattern of this compound—a chlorine atom and a methyl group on the phenyl ring—provides steric and electronic handles that can be exploited to fine-tune the properties of downstream molecules. The chloro-substituent, a common feature in over 250 FDA-approved drugs, can significantly influence a molecule's pharmacokinetic profile and binding affinity.[5] This guide elucidates the potential synthetic transformations of this compound, focusing on its role as a precursor to ureas, amides, and heterocyclic systems, which are core scaffolds in numerous therapeutic agents.[3][6]

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource
Molecular FormulaC₉H₁₀ClNO₂PubChem
Molecular Weight199.63 g/mol PubChem
XLogP33.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Note: These properties are computationally predicted for methyl N-(3-chloro-4-methylphenyl)carbamate and should be confirmed experimentally.

Core Reactivity and Mechanistic Considerations

The primary utility of an aryl carbamate intermediate lies in its ability to act as a stable, yet activatable, precursor to isocyanates or as a substrate for direct nucleophilic substitution. The reactivity is centered around the carbamate linkage.

Conversion to Isocyanate

Aryl carbamates can be converted into the corresponding isocyanates through thermal or base-mediated elimination of methanol. This in situ generation of a highly reactive isocyanate intermediate is a cornerstone of its synthetic utility, avoiding the storage and handling of toxic isocyanates.[7][8] The resulting 3-chloro-4-methylphenyl isocyanate can then be trapped by a variety of nucleophiles.

Direct Nucleophilic Acyl Substitution

The carbamate can also undergo direct reaction with strong nucleophiles at the carbonyl carbon, leading to the displacement of the methoxy group. This pathway is less common than isocyanate formation but can be achieved under specific conditions.

Directed ortho-Metalation

The carbamate group can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the carbamate nitrogen. This allows for further functionalization of the aromatic ring, although in this specific molecule, the potential sites are already substituted.

Below is a diagram illustrating the primary reaction pathways for an aryl carbamate intermediate.

G A This compound B 3-Chloro-4-methylphenyl isocyanate (Reactive Intermediate) A->B Heat or Base (- MeOH) D Amides A->D Direct Aminolysis (e.g., R₂N-MgBr) C Unsymmetrical Ureas B->C + Amine (R-NH₂) E Heterocycles C->E Intramolecular Cyclization

Caption: Key synthetic pathways from the aryl carbamate intermediate.

Application in the Synthesis of Bioactive Scaffolds

Synthesis of Unsymmetrical Ureas

The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets.[6] Aryl ureas are prominent in many anticancer drugs (e.g., Sorafenib, Linifanib). The reaction of an in situ generated isocyanate with a primary or secondary amine is one of the most efficient methods for preparing unsymmetrical ureas.[7][8]

Experimental Protocol: General Synthesis of an N-Aryl, N'-Alkyl Urea

This protocol describes a general, efficient, and scalable method for synthesizing unsymmetrical ureas from an aryl carbamate precursor.[8]

Step 1: Reaction Setup

  • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Add a high-boiling point, inert solvent such as xylenes or diphenyl ether. The concentration should be approximately 0.5 M.

  • Add the desired primary or secondary amine (1.1 eq).

Step 2: Reaction Execution

  • Heat the reaction mixture to 140-160 °C under an inert atmosphere (e.g., Nitrogen or Argon). Causality: The high temperature facilitates the elimination of methanol from the carbamate to form the isocyanate intermediate, which is immediately trapped by the amine present in the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carbamate is consumed (typically 4-12 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect the solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexanes) to remove residual high-boiling solvent.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Step 4: Characterization

  • Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

ParameterConditionRationale
Solvent Xylenes, Diphenyl etherHigh boiling point to facilitate isocyanate formation.
Temperature 140-160 °COvercomes the activation energy for methanol elimination.
Stoichiometry Amine (1.1 eq)A slight excess of the amine ensures complete trapping of the isocyanate.
Atmosphere Inert (N₂ or Ar)Prevents potential side reactions with atmospheric moisture and oxygen at high temperatures.
Synthesis of Amides

While less direct than starting from a carboxylic acid, carbamates can be converted to amides. This transformation is particularly useful if the corresponding carboxylic acid is unstable or difficult to access. Direct aminolysis can be achieved using highly nucleophilic amine sources, such as organoamides (e.g., R₂N-MgBr) or by heating with amines in the presence of a Lewis acid.

Experimental Protocol: General Synthesis of an Amide via Aminolysis

  • Reagent Preparation: In a separate flask, prepare a solution of the desired amine (2.0 eq) in anhydrous THF. For less reactive amines, consider preparing a more potent nucleophile like a magnesium or lithium amide.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Execution: Add the amine solution dropwise to the carbamate solution at room temperature. Heat the reaction to reflux and monitor by TLC.

  • Work-up: Upon completion, cool the reaction and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Precursor to Heterocyclic Compounds

The functionalities derived from this compound, such as ureas and amides, are excellent precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, including quinazolinones, benzimidazoles, and other fused ring systems.[9][10][11] These synthetic routes often involve an intramolecular cyclization-condensation reaction, typically promoted by acid or base.

G cluster_0 Workflow: Carbanilate to Heterocycle A Methyl 3-chloro-4- methylcarbanilate B Reaction with Amine (R-NH₂) A->B C Unsymmetrical Urea Intermediate B->C D Intramolecular Cyclization (Acid/Base) C->D E Final Heterocyclic Product (e.g., Quinazolinone) D->E

Caption: General workflow for heterocyclic synthesis from the carbamate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on data for analogous aryl carbamates and chlorinated aromatic compounds.[12][13][14][15]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or protective clothing.[12][13]

  • Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood.[13] If dust or aerosols may be generated, use a NIOSH-approved respirator.[15]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[12]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[12]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

Conclusion

This compound, despite the current scarcity of dedicated literature, represents a chemical intermediate of significant potential. By leveraging the established and versatile reactivity of the aryl carbamate functional group, researchers can access a diverse range of complex molecules. Its primary utility as a stable precursor for the corresponding isocyanate allows for the straightforward synthesis of substituted ureas, which are key pharmacophores in drug discovery. Furthermore, these derivatives can be readily converted into valuable amide and heterocyclic scaffolds. The protocols and principles outlined in this guide provide a solid foundation for the exploration and application of this promising intermediate in research and development settings.

References

  • Semantic Scholar. (n.d.). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Retrieved from [Link]

  • MSpace. (2023, January 3). A one-pot, microwave-assisted synthesis of aryl ureas and carbamates using HATU and HOSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Improved synthesis of unsymmetrical ureas via n-alkyl carbamates. Retrieved from [Link]

  • Agilent Technologies. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Heterocyclic Compounds by Carbenoid Transfer Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, May 10). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Reactions and reactivity of allyl and related carbamates. (n.d.). Retrieved from [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of methyl carbamates from primary alkyl- and arylcarboxamides using hypervalent iodine. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of cholesterol derivatives. II1 Carbamates derivatlves of heterocycle compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC. Retrieved from [Link]

  • ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Retrieved from [Link]

  • Khan Academy. (2014, February 1). Preparation of amides using DCC | Organic chemistry. YouTube. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved from [Link]

  • YouTube. (2020, November 3). Hydrolysis of carboxylic and carbonic acid derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • YouTube. (2009, August 9). Hydrolysis of carboxylic acid derivatives (12). Retrieved from [Link]

  • YouTube. (2022, March 7). Hydrolysis Mechanisms of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

The Synthetic Versatility of Methyl 3-chloro-4-methylcarbanilate: A Guide for Organic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of constructing complex molecules with desired electronic and steric properties. Methyl 3-chloro-4-methylcarbanilate, a substituted N-aryl carbamate, emerges as a highly valuable and versatile intermediate for medicinal chemists and process development scientists. The presence of a chloro substituent, a methyl group, and a carbamate functionality on the phenyl ring provides a unique combination of reactivity and stability, opening avenues for diverse synthetic transformations. This technical guide provides an in-depth exploration of the synthesis and key applications of this compound, with a focus on its utility in directed ortho-metalation and radical cyclization reactions, thereby offering a powerful tool in the design and execution of novel synthetic routes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and secure utilization of any chemical intermediate.

PropertyValueReference
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
CAS Number 22133-20-6
Appearance Waxy solid[1]
Melting Point 80-81.5 °C[1]

Safety and Handling:

While specific safety data for this compound is not extensively documented, data from structurally related compounds such as Methyl 3-chloro-4-methylbenzoate and Ethyl 3-chloro-4-methylcarbanilate suggest that it should be handled with care.[2][3] It may cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[2]

Synthesis of this compound: A Reliable Protocol

The preparation of this compound can be efficiently achieved from commercially available starting materials. The following protocol is based on a well-established procedure.[1]

Experimental Protocol: Synthesis of Methyl(3-chloro-4-methylphenyl)carbamate

Materials:

  • 3-chloro-4-methylaniline (10.0 g, 0.071 mol)

  • Chloroform (100 mL)

  • Pyridine (16.7 g, 0.212 mol)

  • Methyl chloroformate (8.0 g, 0.085 mol)

  • Magnesium sulfate (anhydrous)

  • Hexane

  • Ethyl acetate

  • 5% Hydrochloric acid (aqueous solution)

  • Deionized water

Procedure:

  • To a stirred solution of 3-chloro-4-methylaniline in chloroform in a round-bottom flask, add pyridine.

  • Cool the reaction mixture to 25-30 °C using an external cooling bath.

  • Add methyl chloroformate dropwise over a period of 20 minutes, maintaining the temperature between 25-30 °C.

  • After the addition is complete, allow the reaction mixture to stir at ambient temperature for 16 hours.

  • Transfer the reaction mixture to a separatory funnel using an additional 50 mL of chloroform.

  • Wash the organic layer with two 100 mL portions of water, followed by one 100 mL portion of 5% aqueous hydrochloric acid.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain a waxy solid.

  • Recrystallize the crude product from a hexane/ethyl acetate mixture to yield pure methyl(3-chloro-4-methylphenyl)carbamate.

Expected Yield: Approximately 10.9 grams.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 3-chloro-4-methylaniline 3-chloro-4-methylaniline Reaction_Vessel Reaction at 25-30°C, then 16h at RT 3-chloro-4-methylaniline->Reaction_Vessel Methyl chloroformate Methyl chloroformate Methyl chloroformate->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel Chloroform Chloroform Chloroform->Reaction_Vessel Washing Wash with H2O and HCl(aq) Reaction_Vessel->Washing Drying Dry with MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize from Hexane/EtOAc Concentration->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Application in Directed ortho-Metalation (DoM)

The N-carbamate group is a powerful directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the nitrogen atom.[4][5] This regioselective lithiation opens up a plethora of possibilities for introducing various electrophiles, leading to highly functionalized aromatic compounds.

Mechanism of Directed ortho-Metalation and Anionic Fries Rearrangement

The reaction proceeds via the coordination of an organolithium reagent (e.g., n-butyllithium) to the carbonyl oxygen of the carbamate. This brings the base in close proximity to the ortho-proton, leading to its abstraction and the formation of an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles.

Under certain conditions, particularly at higher temperatures, the ortho-lithiated carbamate can undergo a[2][6]-anionic Fries rearrangement, where the carbamoyl group migrates from the nitrogen to the ortho-carbon, yielding a salicylamide derivative.[7][8][9] This rearrangement provides a valuable route to ortho-hydroxy amides.

Diagram of DoM and Anionic Fries Rearrangement:

G cluster_main Directed ortho-Metalation (DoM) and Anionic Fries Rearrangement Start This compound Intermediate ortho-Lithiated Intermediate Start->Intermediate + RLi, THF, -78 °C Product_DoM ortho-Functionalized Product Intermediate->Product_DoM + E+ Product_Fries Salicylamide Derivative Intermediate->Product_Fries Δ (Rearrangement) Electrophile Electrophile (E+) RLi RLi Heat Δ

Caption: General scheme of DoM and subsequent Anionic Fries Rearrangement.

Protocol: ortho-Silylation of this compound

This protocol demonstrates the introduction of a trimethylsilyl group ortho to the carbamate functionality.

Materials:

  • This compound (1.0 g, 5.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

  • n-Butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol)

  • Trimethylsilyl chloride (TMSCl, 0.7 mL, 5.5 mmol)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

  • Add trimethylsilyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Radical Cyclization Reactions

Protocol: Synthesis of a Trifluoromethylthiolated γ-Lactam Derivative

This protocol describes a hypothetical copper-catalyzed radical cyclization of an N-pentenyl substituted derivative of this compound.

Step 1: Synthesis of the N-pentenyl precursor (Not detailed) The synthesis of N-(3-chloro-4-methylphenyl)-N-(pent-4-en-1-yl)carbamic acid methyl ester would be a prerequisite for this cyclization.

Step 2: Radical Cyclization

Materials:

  • N-(3-chloro-4-methylphenyl)-N-(pent-4-en-1-yl)carbamic acid methyl ester (hypothetical, 1.0 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • Trifluoromethylthiolating agent (e.g., AgSCF₃, 1.2 mmol)

  • Oxidant (e.g., K₂S₂O₈, 2.0 mmol)

  • Solvent (e.g., Dichloroethane, 10 mL)

Procedure:

  • To a reaction vessel, add the N-pentenyl carbamate, CuI, and the trifluoromethylthiolating agent.

  • Add the solvent and degas the mixture.

  • Add the oxidant and stir the reaction mixture at an elevated temperature (e.g., 80 °C) under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any solids.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the desired γ-lactam product.

Diagram of Radical Cyclization:

G cluster_cyclization Hypothetical Radical Cyclization Precursor N-pentenyl-N-(3-chloro-4-methylphenyl) carbamate Radical_Intermediate Amidyl Radical Intermediate Precursor->Radical_Intermediate Cu(I), Oxidant Cyclized_Radical Cyclized Alkyl Radical Radical_Intermediate->Cyclized_Radical 5-exo-trig cyclization Final_Product Trifluoromethylthiolated γ-Lactam Cyclized_Radical->Final_Product + SCF3 source

Caption: Plausible mechanism for the radical cyclization of an N-pentenyl carbamate.

Potential as a Drug Precursor

The term "drug precursor" typically refers to chemicals that can be used in the illicit manufacture of narcotic drugs and psychotropic substances. Based on the available literature and chemical databases, there is no direct evidence to suggest that this compound is a listed or monitored drug precursor. Its utility lies in legitimate pharmaceutical and chemical synthesis as a versatile building block.

Conclusion

This compound is a valuable and multifaceted intermediate in organic synthesis. Its straightforward preparation, coupled with the powerful directing ability of the N-carbamate group in ortho-metalation reactions, makes it an attractive building block for the regioselective synthesis of polysubstituted aromatic compounds. Furthermore, its potential for participation in radical cyclization reactions expands its utility in the construction of heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full synthetic potential of this versatile molecule in their quest for novel chemical entities.

References

  • PrepChem. Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. [Link]

  • Jacques Mortier - Unblog.fr. 07- DIRECTED ORTHO METALATION. [Link]

  • Semantic Scholar. Directed ortho metalation. [Link]

  • Andrew G Myers Research Group. ortho metalation. [Link]

  • RSC Publishing. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • RSC Publishing. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. [Link]

  • National Institutes of Health. Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. [Link]

  • PubChem. Methyl 3-Chloro-4-methylbenzoate. [Link]

  • Google Patents.
  • MDPI. Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. [Link]

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. 3-chloro methyl benzoic acid synthetic method.
  • PrepChem. Synthesis of 3-chloro-4-methylphthalic anhydride. [Link]

  • ChemRxiv. Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. [Link]

  • MDPI. Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. [Link]

  • PubMed. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. [Link]

  • Google Patents. Multiple-component solid phases containing at least one active pharmaceutical ingredient.
  • Google Patents.
  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

Application Note: A Framework for the Preclinical Evaluation of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental framework for the initial characterization of Methyl 3-chloro-4-methylcarbanilate, a novel small molecule. Drawing from the established bioactivity of related phenylcarbamate compounds, which are known to function as herbicides by disrupting core cellular processes, this guide proposes a logical, multi-stage workflow.[1] The protocols herein are designed for researchers in drug discovery and chemical biology to systematically assess the compound's cytotoxic effects, elucidate its primary mechanism of action with a focus on microtubule dynamics, and conduct a preliminary evaluation of its drug-like properties. Each protocol is structured to be self-validating, incorporating essential controls and clear endpoints for robust data interpretation.

Introduction and Scientific Rationale

This compound belongs to the carbanilate class of chemical compounds. Structurally related molecules, such as Chlorpropham and Phenmedipham, are widely utilized in agriculture as herbicides and plant growth regulators.[2][3] Their herbicidal activity often stems from the inhibition of fundamental biological processes, including photosynthesis at photosystem II or, more relevant to drug discovery, the disruption of microtubule assembly, leading to mitotic arrest and inhibition of cell division.[1][4][5] Specifically, herbicides like chlorpropham are known to inhibit microtubule organization and polymerization.[1]

The disruption of microtubule dynamics is a clinically validated and highly successful strategy in oncology.[6] Therefore, the structural similarity of this compound to known microtubule-disrupting agents provides a strong rationale for its investigation as a potential antimitotic and anticancer agent.

This application note outlines a strategic, three-part experimental workflow designed to rigorously test this hypothesis:

  • In Vitro Cytotoxicity Profiling: To determine if the compound exhibits biological activity against cancer cells and establish its potency (IC₅₀).

  • Mechanism of Action (MOA) Elucidation: To directly test the hypothesis that the compound's activity is mediated through the disruption of tubulin polymerization and subsequent cell cycle arrest.

  • Preliminary ADME/PK Assessment: To evaluate, through in silico and in vitro methods, whether the compound possesses the foundational physicochemical properties required for a viable drug candidate.[7][8]

This structured approach ensures that resources are directed efficiently, generating a robust preliminary data package to inform decisions on the further development of this compound.

Physicochemical Properties and Compound Management

Accurate characterization and proper handling of the test compound are foundational to reproducible experimental outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22133-20-6[9]
Molecular Formula C₉H₁₀ClNO₂[10]
Molecular Weight 199.63 g/mol [11]
Appearance White crystalline solid
Melting Point 80-81.5 °C[10]
Predicted LogP 2.5 - 3.0(Calculated)
Predicted Solubility Low aqueous solubility[5]
Protocol 2.1: Stock Solution Preparation and Storage

Rationale: The low aqueous solubility of many carbanilates necessitates the use of an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the standard choice for initial in vitro screening.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Accurately weigh 5 mg of this compound powder.

  • To prepare a 25 mM stock solution, dissolve the 5 mg of powder (MW: 199.63) in 1.002 mL of anhydrous DMSO.

  • Ensure complete dissolution by vortexing for 1-2 minutes. Gentle warming in a 37°C water bath may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • Critical Control: For all cellular assays, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A "vehicle control" (medium with the equivalent highest concentration of DMSO used for the test compound) must be included in all experiments.

In Vitro Cytotoxicity Profiling

The initial step is to assess the compound's ability to inhibit cell proliferation or induce cell death in relevant cancer cell lines.

Protocol 3.1: MTT Assay for Cell Viability and IC₅₀ Determination

Rationale: The MTT assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[12] By exposing cancer cells to a range of compound concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[13]

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney).

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Sterile 96-well flat-bottom plates.

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Multi-channel pipette and microplate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. A common starting range is 0.01 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control (DMSO), or a positive control (e.g., Paclitaxel). Include "medium only" wells for background subtraction.

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Table 2: Sample Data Presentation for IC₅₀ Values

Cell LineIC₅₀ (µM) after 72h Exposure
HeLaExperimental Value
A549Experimental Value
MCF-7Experimental Value
HEK293Experimental Value

Elucidation of Mechanism of Action (MOA)

Based on the activity of related carbanilates, the primary hypothesis is the disruption of microtubule dynamics.[1] The following protocols are designed to directly test this hypothesis.

Protocol 4.1: In Vitro Tubulin Polymerization Assay

Rationale: This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin protein into microtubules.[6][14] It is the most direct method to confirm if this compound is a microtubule-targeting agent. A fluorescence-based readout is highly sensitive and suitable for high-throughput screening.[15]

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or similar), containing >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter.[15][16]

  • Positive Controls: Paclitaxel (polymerization enhancer), Nocodazole or Colchicine (polymerization inhibitor).

  • Vehicle Control (DMSO).

  • Black, opaque 96-well plates.

  • Fluorescence microplate reader with temperature control (37°C) and excitation/emission filters appropriate for the fluorescent reporter.

Procedure:

  • Reagent Preparation: Prepare all reagents on ice as per the manufacturer's protocol. Prepare a tubulin reaction mix containing tubulin (e.g., 2 mg/mL final concentration), GTP, and the fluorescent reporter in buffer.[6]

  • Plate Setup: Pre-warm the microplate reader to 37°C.

  • Add 5 µL of 10x concentrated test compound, positive controls, or vehicle control to the appropriate wells of the 96-well plate.[6]

  • Initiate Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed reader. Measure fluorescence intensity every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the test compound to the controls. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase them.

Tubulin_Polymerization_Workflow cluster_prep Preparation (On Ice) cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Tubulin, GTP, Buffer, Controls prep_mix Create Tubulin Reaction Mix prep_reagents->prep_mix add_mix Add Tubulin Mix to Initiate prep_mix->add_mix add_compound Add 10x Compound/ Controls to Plate add_compound->add_mix read_plate Read Fluorescence at 37°C (60 min) add_mix->read_plate plot_curves Plot Fluorescence vs. Time read_plate->plot_curves analyze Compare Slopes & Plateaus to Controls plot_curves->analyze

Caption: Workflow for the in vitro fluorescence-based tubulin polymerization assay.

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

Rationale: Compounds that disrupt microtubule formation or stability prevent the proper formation of the mitotic spindle. This activates the spindle assembly checkpoint, causing cells to arrest in the G2 or M phase of the cell cycle.[14] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) can quantify the percentage of cells in each phase, revealing this characteristic arrest.[17][18]

Materials:

  • Selected cancer cell line (e.g., HeLa, which is robust for cell cycle analysis).

  • 6-well plates.

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).[18]

  • Ice-cold 70% ethanol.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control and a positive control (e.g., Nocodazole).

  • Cell Harvesting: Harvest both adherent and floating cells, pool them, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[19] Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.[18]

  • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use a linear scale for the DNA content channel.[18]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population compared to the vehicle control indicates mitotic arrest.

Cell_Cycle_Arrest cluster_normal Normal Cell Cycle cluster_treated Treated with Microtubule Inhibitor G1 G1 S S (DNA Rep) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1 G1_t G1 S_t S G1_t->S_t G2_t G2 S_t->G2_t M_t M G2_t->M_t Block M_t->Block

Caption: A microtubule inhibitor blocks mitosis (M phase), causing cell cycle arrest.

Preliminary ADME/PK Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, often termed pharmacokinetics (PK), is critical in drug discovery.[7] Poor ADME properties are a major cause of clinical trial failure. In silico models provide a rapid and cost-effective first pass to identify potential liabilities.[20][21]

Protocol 5.1: In Silico Prediction of Drug-Likeness and ADME Properties

Procedure:

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.

  • Utilize freely available web-based tools such as SwissADME or pkCSM.

  • Input the SMILES string and run the prediction algorithms.

  • Analyze the output, focusing on key parameters summarized in the table below.

Table 3: Key In Silico ADME/PK Parameters for Evaluation

ParameterDescriptionFavorable Range
Molecular Weight (MW) Size of the molecule.< 500 Da
LogP (Lipophilicity) Octanol-water partition coefficient; affects solubility and permeability.1 - 5
H-Bond Donors Number of hydrogen bond donors.≤ 5
H-Bond Acceptors Number of hydrogen bond acceptors.≤ 10
Topological Polar Surface Area (TPSA) A surrogate for membrane permeability.< 140 Ų
Aqueous Solubility (LogS) Intrinsic solubility in water.> -4
GI Absorption Prediction of absorption from the gastrointestinal tract.High
BBB Permeant Prediction of ability to cross the blood-brain barrier.No (for non-CNS drugs)

Interpretation: This analysis provides a preliminary profile of the compound's "drug-likeness." Significant deviations from the favorable ranges (e.g., very high LogP, poor predicted solubility) may indicate future challenges in formulation and bioavailability that would need to be addressed through medicinal chemistry optimization.[8]

Summary and Future Directions

This application note details a foundational, hypothesis-driven workflow to evaluate this compound. The proposed experiments will efficiently determine its cytotoxic potential and test the primary hypothesis of microtubule disruption as its mechanism of action.

  • If results are positive (i.e., potent cytotoxicity against cancer cells, confirmed in vitro tubulin polymerization inhibition, and G2/M arrest), future studies should include immunofluorescence microscopy to visualize microtubule architecture in treated cells, characterization of effects on different tubulin isotypes, and progression to in vivo efficacy studies using xenograft models.

  • If results are negative (i.e., no significant activity), this framework will have efficiently demonstrated a lack of potential for this specific application, saving valuable resources.

By following this structured approach, researchers can generate a robust and decision-enabling dataset for this novel carbanilate compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Chlorpropham - Pesticide Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24744, Phenmedipham. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Phenmedipham. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Phenmedipham (Ref: SN 38584). Retrieved from [Link]

  • G. S. S. N. K. R. Macha, et al. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Scientific Reports. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Phenmedipham (restricted-use herbicide). Retrieved from [Link]

  • Lee, J. Y., & Lee, J. A. (2016). Assaying cell cycle status using flow cytometry. Journal of Visualized Experiments. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Macha, G. S. S. N. K. R., et al. (2022). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Retrieved from [Link]

  • Li, N., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports. Retrieved from [Link]

  • Scite.ai. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews. Retrieved from [Link]

  • Fernandes, V. C., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences. Retrieved from [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]

  • Senseman, S. A. (Ed.). (2007). Herbicide Handbook. Weed Science Society of America. (Summary available at: [Link])

  • Cheméo. (n.d.). Chemical Properties of Carbamic acid, 3-chlorophenyl-, methyl ester. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl N-(3-chloro-4-methylphenyl)carbamate (CAS 85419-40-5). Retrieved from [Link]

  • Yilmaz, B., et al. (2020). In Vitro Cytotoxicity and Genotoxicity Assessments of Carbofuran and Malathion Pesticides on Cat (Felis catus) Fibroblast Cells. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Chlorpropham chemical review. Retrieved from [Link]

  • Purdue University Extension. (n.d.). Herbicide Mode of Action. Retrieved from [Link]

  • Kim, Y. H., et al. (2013). In Vitro Cytotoxic Effect of Glyphosate Mixture Containing Surfactants. Journal of the Korean Society of Food Science and Nutrition. Retrieved from [Link]

  • Santovito, A., et al. (2021). Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. International Journal of Environmental Research and Public Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2728, Chlorpropham. Retrieved from [Link]

  • Paul, V., Ezekiel, R., & Pandey, R. (2016). Use of CIPC as a potato sprout suppressant: health and environmental concerns and future options. Quality Assurance and Safety of Crops & Foods. Retrieved from [Link]

  • AKJournals. (n.d.). Simultaneous Determination of Phenmedipham, Desmedipham, and Ethofumesate in a Pesticide Formulation by Normal-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). 3'-chloro,4'-methylpropioanilide - Chemical & Physical Properties. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. Retrieved from [Link]

  • Chemchart. (n.d.). Ethyl (4-aminophenyl)carbamate (57399-97-0). Retrieved from [Link]

  • Cheméo. (n.d.). Chlortoluron (CAS 15545-48-9) - Chemical & Physical Properties. Retrieved from [Link]

  • Chemchart. (n.d.). 18437-66-6. Retrieved from [Link]

  • ChemBuyersGuide.com. (n.d.). Frinton Laboratories, Inc.. Retrieved from [Link]

  • Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. Retrieved from [Link]

  • Oklahoma State University Extension. (n.d.). Understanding Herbicide Mode of Action. Retrieved from [Link]

  • Government of Alberta. (n.d.). Herbicide Group Classification by Mode of Action. Retrieved from [Link]

Sources

Application Notes & Protocols: Advanced Derivatization Techniques for Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of derivatization strategies for Methyl 3-chloro-4-methylcarbanilate, a representative N-aryl carbamate. Carbamates are a critical class of compounds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Derivatization is a key process for both analytical quantification and the synthesis of novel analogues for structure-activity relationship (SAR) studies. This document details the chemical principles underpinning the reactivity of the carbamate functional group and provides validated, step-by-step protocols for derivatization at its primary reactive sites. Methodologies for analytical derivatization to enhance compatibility with gas chromatography-mass spectrometry (GC-MS) and protocols for synthetic derivatization, including N-alkylation and electrophilic aromatic substitution, are presented. Each protocol is designed to be self-validating, with explanations for critical steps and expected outcomes, targeting researchers and professionals in chemical synthesis and drug development.

Introduction: The Chemical Landscape of this compound

This compound belongs to the N-aryl carbamate family. Its structure is closely related to commercially significant compounds such as the herbicide and potato sprout inhibitor Chlorpropham (isopropyl (3-chlorophenyl)carbamate).[3][4][5] The core structure consists of a carbamate functional group (-NH-C(=O)-O-) linking a substituted aniline (3-chloro-4-methylaniline) to a methyl ester.

The utility of derivatizing this molecule is twofold:

  • Analytical Derivatization: N-aryl carbamates can be thermally labile and may exhibit poor chromatographic peak shape.[6] Chemical modification is often required to increase volatility and thermal stability for robust analysis by techniques like GC-MS.[7]

  • Synthetic Derivatization: The core scaffold presents multiple sites for chemical modification, enabling the creation of compound libraries for screening and the development of new chemical entities with tailored properties. The carbamate moiety itself is a key pharmacophore and a stable peptide bond surrogate in medicinal chemistry.[2]

This document explores the derivatization potential stemming from the molecule's primary reactive centers, as illustrated below.

G cluster_molecule This compound mol Core Structure site1 Carbamate N-H Proton mol->site1 Acidic proton allows N-substitution site2 Aromatic Ring mol->site2 Electrophilic Aromatic Substitution (EAS) site3 Ester Group mol->site3 Hydrolysis or Transesterification

Figure 1: Primary reactive sites for the derivatization of this compound.

Principles of Carbamate Reactivity

Understanding the electronic and steric properties of the target molecule is paramount for designing successful derivatization strategies.

  • The Carbamate N-H Bond: The hydrogen atom attached to the nitrogen is the most accessible site for many derivatization reactions. Due to the electron-withdrawing effect of the adjacent carbonyl group, this proton is weakly acidic. Deprotonation with a suitable base generates a potent nucleophile (a carbamate anion), which can readily react with various electrophiles.

  • The Aromatic Ring: The carbamate group (-NHCOOCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). The methyl group at position 4 is also activating and ortho-, para-directing. Conversely, the chlorine atom at position 3 is deactivating but ortho-, para-directing. The interplay of these substituents dictates the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation. The positions ortho to the carbamate group (C2) and ortho to the methyl group (C5) are the most probable sites for substitution.

  • The Carbamate Linkage: Carbamate esters are generally more stable to hydrolysis than their corresponding simple esters.[2] However, under strong acidic or basic conditions, the ester or the entire carbamate linkage can be cleaved. The methyl ester can also be exchanged via transesterification reactions catalyzed by an acid or base in the presence of another alcohol.

Protocol Suite for Derivatization

The following protocols provide detailed, step-by-step methodologies for key derivatization workflows. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Analytical Derivatization for GC-MS Analysis

Objective: To create a more volatile and thermally stable derivative suitable for GC-MS analysis by substituting the acidic N-H proton. This protocol is adapted from established methods for carbamate pesticide analysis.[7]

Method: N-Xanthylation The reaction with 9-xanthydrol replaces the active hydrogen on the carbamate nitrogen with a bulky xanthyl group, masking the polar N-H bond.

G start Sample in Ethyl Acetate step1 Add 9-Xanthydrol & HCl Catalyst start->step1 step2 Heat at 60°C (60 min) step1->step2 step3 Cool & Quench (e.g., NaHCO3 soln) step2->step3 step4 Extract Organic Layer (e.g., with Hexane) step3->step4 step5 Dry & Concentrate step4->step5 end Analyze by GC-MS step5->end

Figure 2: Workflow for the N-Xanthylation of this compound for GC-MS analysis.

Protocol 3.1: N-Xanthylation

  • Preparation: Dissolve 10 mg of this compound in 2 mL of a suitable organic solvent like ethyl acetate.

  • Reagent Addition: To this solution, add 1.5 equivalents of 9-xanthydrol and 0.1 mL of a 1.0 M solution of HCl in methanol to act as a catalyst. The reaction conditions are based on the optimization of similar derivatizations.[7]

  • Reaction: Seal the reaction vial and heat it in a heating block or water bath at 60°C for 60 minutes.

  • Work-up: After cooling to room temperature, add 2 mL of a 5% sodium bicarbonate aqueous solution to neutralize the acid catalyst.

  • Extraction: Extract the derivative by adding 2 mL of hexane and vortexing for 1 minute. Allow the layers to separate.

  • Analysis: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water. The sample is now ready for injection into the GC-MS system.

Data Interpretation: Successful derivatization is confirmed by a significant retention time shift and an increase in the molecular weight corresponding to the addition of the xanthyl group.

CompoundMolecular Weight ( g/mol )Expected M+ Peak (m/z)Notes
This compound213.66213Parent compound
N-Xanthyl Derivative393.86393Mass increase of 180.2 Da
Synthetic Derivatization: N-Alkylation

Objective: To synthesize novel analogues by introducing an alkyl substituent on the carbamate nitrogen. This is a common strategy in drug discovery to modulate properties like lipophilicity and metabolic stability.

Method: Deprotonation and Alkylation This protocol uses a strong, non-nucleophilic base (Sodium Hydride, NaH) to deprotonate the carbamate, followed by the addition of an alkyl halide electrophile.

G Reactant Carbamate-NH + NaH Intermediate [Carbamate-N]⁻ Na⁺ + H₂ Reactant->Intermediate Deprotonation (Anhydrous THF) Electrophile + R-X Intermediate->Electrophile Product Carbamate-NR + NaX Electrophile->Product SN2 Attack

Figure 3: Reaction mechanism for the N-Alkylation of a carbamate functional group.

Protocol 3.2: N-Alkylation with Benzyl Bromide

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1.2 equivalents of Sodium Hydride (60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to the flask (approx. 10 mL per 200 mg of starting material).

  • Substrate Addition: Dissolve 214 mg (1.0 mmol) of this compound in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0°C (ice bath).

  • Deprotonation: Allow the mixture to stir at 0°C for 30 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation: Add 1.1 equivalents of benzyl bromide dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Validation: Successful benzylation is confirmed by ¹H NMR (disappearance of the N-H proton signal, appearance of benzylic CH₂ protons around 4.5-5.0 ppm) and mass spectrometry (mass increase of 90.1 g/mol ).

Synthetic Derivatization: Electrophilic Aromatic Substitution

Objective: To modify the phenyl ring to investigate how substituents at different positions affect biological activity or chemical properties.

Method: Aromatic Nitration This protocol introduces a nitro (-NO₂) group onto the aromatic ring using a standard nitrating mixture.

Protocol 3.3: Regioselective Nitration

CAUTION: Nitrating mixtures are highly corrosive and reactions can be exothermic. Perform this procedure with extreme care behind a blast shield.

  • Setup: In a round-bottom flask, dissolve 214 mg (1.0 mmol) of this compound in 5 mL of concentrated sulfuric acid at 0°C.

  • Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 2 mL of concentrated sulfuric acid at 0°C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the carbamate at 0°C over 15 minutes, ensuring the internal temperature does not rise above 5°C.

  • Stirring: Stir the reaction mixture at 0°C for 1-2 hours.

  • Work-up: Very slowly and carefully, pour the reaction mixture over crushed ice. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Expected Outcome: Based on the directing effects of the substituents, the primary product is expected to be Methyl 3-chloro-4-methyl-2-nitrocarbanilate or Methyl 3-chloro-4-methyl-5-nitrocarbanilate. The exact ratio of isomers would need to be determined experimentally via techniques like NMR spectroscopy.

Summary and Conclusion

The derivatization of this compound offers a versatile platform for both analytical and synthetic applications. By targeting the primary reactive sites—the carbamate N-H, the aromatic ring, and the ester group—a wide array of new chemical structures can be generated. The protocols provided herein for N-xanthylation, N-alkylation, and aromatic nitration serve as foundational methods for researchers. Proper analytical characterization (e.g., NMR, MS) is essential to confirm the structure and purity of all new derivatives. These techniques empower scientists to enhance analytical detection and systematically explore the chemical space around the valuable N-aryl carbamate scaffold.

References

  • Chemical Properties of this compound (CAS 22133-20-6) . Cheméo. [Link]

  • Carbamate . Wikipedia. [Link]

  • Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol . PubMed. [Link]

  • Recent Advances in the Chemistry of Metal Carbamates . MDPI. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry . ACS Publications. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement . Organic Chemistry Portal. [Link]

  • Carbamate synthesis by carbamoylation . Organic Chemistry Portal. [Link]

  • Process for preparation of phenyl carbamate derivatives.
  • Methyl 3-Chloro-4-methylbenzoate . PubChem. [Link]

  • Residue Levels of Chlorpropham in Individual Tubers and Composite Samples of Postharvest-Treated Potatoes . ResearchGate. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 . Agilent. [Link]

  • Improved quantification of N-methylcarbamates combining supramolecular post-column derivatization-fluorescence detection-high performance liquid chromatography and partial least squares analysis . ResearchGate. [Link]

  • Methyl 3-chloro-4-hydroxybenzoate . PubChem. [Link]

  • Chlorpropham . Wikipedia. [Link]

  • Chlorpropham . PubChem. [Link]

  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions . American Chemical Society. [Link]

  • The chemical structure of (a) chlorpropham, (b) propham, and (c) 3-chloroaniline . ResearchGate. [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

Sources

Application Notes & Protocols for the Purification of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-MC4M-001

Abstract: This document provides a comprehensive guide for the purification of Methyl 3-chloro-4-methylcarbanilate (C₉H₁₀ClNO₂), a key intermediate in various research and development applications. Recognizing the critical impact of purity on experimental outcomes, this guide details two primary, field-proven purification methodologies: Recrystallization and Flash Column Chromatography. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern selection and optimization. This guide includes methods for impurity profiling, purity validation, and essential safety protocols.

Introduction and Purity Rationale

This compound is a substituted carbanilate derivative. In research and development, particularly in agrochemical and pharmaceutical synthesis, the purity of such intermediates is paramount. Trace impurities can lead to unintended side reactions, decreased yields of the final product, and complications in analytical characterization.

Potential impurities may arise from the common synthetic route, which typically involves the reaction of 3-chloro-4-methylaniline with methyl chloroformate. Common impurities could therefore include:

  • Unreacted 3-chloro-4-methylaniline.

  • Products of side reactions, such as the formation of urea byproducts.

  • Residual solvents from the synthesis stage.

The purification strategies outlined herein are designed to effectively remove these and other potential contaminants, yielding this compound of high purity suitable for the most demanding applications.

Selecting the Appropriate Purification Strategy

The choice between recrystallization and chromatography depends on the impurity profile, the quantity of material, and the desired final purity. Recrystallization is often preferred for its scalability and efficiency with crystalline solids that have thermally stable, distinct solubility profiles. Flash chromatography offers higher resolution for separating compounds with similar polarities or for removing non-crystalline, "oily" impurities.

A logical workflow for selecting the purification method is presented below.

Purification_Strategy cluster_0 Decision Workflow cluster_1 Purification Paths cluster_2 Outcome Crude Crude Product (this compound) TLC Analyze by TLC (e.g., 20% EtOAc/Hexane) Crude->TLC Decision Assess Impurity Profile TLC->Decision Recrystallize Protocol 1: Recrystallization Decision->Recrystallize Single major spot Crystalline solid Chromatography Protocol 2: Flash Column Chromatography Decision->Chromatography Multiple spots Oily consistency Purity_Check_1 Assess Purity (TLC, Melting Point) Recrystallize->Purity_Check_1 Purity_Check_2 Assess Purity (TLC, HPLC) Chromatography->Purity_Check_2 Purity_Check_1->Chromatography Impure Final_Product High-Purity Product (>98%) Purity_Check_1->Final_Product Pure Purity_Check_2->Final_Product Pure Repurify Repurify or Combine Impure Fractions Purity_Check_2->Repurify Impure Chromatography_Workflow cluster_main Flash Chromatography Protocol Prep_Column 1. Prepare Column (Slurry pack silica gel in non-polar solvent) Load_Sample 2. Load Sample (Dissolve crude in min. DCM, adsorb onto silica) Prep_Column->Load_Sample Elute 3. Elute Column (Start with 100% Hexanes, gradually add Ethyl Acetate) Load_Sample->Elute Collect 4. Collect Fractions (In test tubes) Elute->Collect Analyze 5. Analyze Fractions (Spot each fraction on a TLC plate) Collect->Analyze Combine 6. Combine Pure Fractions (Pool fractions containing only the desired product) Analyze->Combine Evaporate 7. Evaporate Solvent (Using a rotary evaporator) Combine->Evaporate Final_Product Purified Product Evaporate->Final_Product

"Methyl 3-chloro-4-methylcarbanilate" solution preparation and stability

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methyl 3-chloro-4-methylcarbanilate: Solution Preparation and Stability Assessment

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and stability assessment of solutions containing this compound. Carbanilates (N-phenylcarbamates) are a class of compounds susceptible to hydrolysis, making accurate solution preparation and storage critical for experimental reproducibility. This guide moves beyond simple procedural steps to explain the underlying chemical principles, ensuring robust and reliable experimental outcomes. We present a self-validating framework, incorporating a forced degradation study protocol compliant with International Council for Harmonisation (ICH) guidelines to develop a truly stability-indicating analytical method.

Compound Profile: this compound

This compound is a specific organic molecule belonging to the carbanilate class. Its structure contains a carbamate linkage that is the primary site of potential chemical instability. Understanding its physicochemical properties is the foundation for developing appropriate handling and formulation strategies.

Structure:

  • IUPAC Name: methyl (3-chloro-4-methylphenyl)carbamate

  • Molecular Formula: C₉H₁₀ClNO₂

  • Structure: CH₃-C₆H₃(Cl)-NH-C(=O)O-CH₃

Physicochemical Properties (Estimated)

PropertyValueRationale / Source
Molecular Weight 199.63 g/mol Calculated from the molecular formula.
LogP (Octanol/Water) ~2.5 - 3.0Estimated based on structural similarity to other chlorinated aromatic compounds and carbamates, suggesting moderate lipophilicity.
Water Solubility LowPredicted based on the LogP value and the presence of a substituted phenyl ring.[1]
Appearance Off-white to yellow powder or crystalline solid.Typical appearance for similar aromatic compounds.[2]

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact molecule is not available, data from structurally related compounds (chloro-methyl-aromatics, carbamates) suggest the following precautions should be taken.[3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[5]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes. After handling, wash hands thoroughly.

  • Storage (Solid): Store the solid compound in a tightly sealed container in a cool, dry place. To prevent hydrolysis from atmospheric moisture, storage in a desiccator containing a drying agent (e.g., anhydrous calcium sulfate) is strongly recommended.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Protocol: Stock Solution Preparation

The objective is to create a concentrated stock solution (e.g., 10-50 mM) that is stable and can be accurately diluted for downstream applications. The choice of solvent is paramount to ensure complete dissolution and minimize degradation.

Principle & Solvent Selection

Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing power for a wide range of organic compounds. However, it is hygroscopic and can absorb water, which could promote hydrolysis over long-term storage. Therefore, using an anhydrous grade of DMSO and proper handling techniques are essential. Acetonitrile (ACN) is a suitable alternative, particularly for applications where DMSO may interfere.

Materials & Equipment
  • This compound solid

  • Anhydrous, HPLC-grade DMSO or Acetonitrile

  • Analytical balance (4-decimal place)

  • Volumetric flask (Class A)

  • Pipettes (calibrated)

  • Vortex mixer and/or sonicator

  • Amber glass vials with PTFE-lined screw caps

Step-by-Step Protocol
  • Tare Balance: Place the volumetric flask on the analytical balance and tare it.

  • Weigh Compound: Carefully weigh the desired amount of this compound directly into the flask. Record the exact weight.

  • Calculate Solvent Volume: Calculate the precise volume of solvent required to reach the target concentration based on the actual weight recorded.

    • Example: For a 20 mM stock from 5.00 mg (0.005 g) of compound (MW = 199.63 g/mol ):

      • Moles = 0.005 g / 199.63 g/mol = 2.505 x 10⁻⁵ mol

      • Volume (L) = Moles / Molarity = 2.505 x 10⁻⁵ mol / 0.020 mol/L = 0.00125 L = 1.25 mL

  • Initial Dissolution: Add approximately half of the calculated solvent volume to the flask. Cap and vortex vigorously. Use a bath sonicator for 5-10 minutes if the compound does not dissolve readily.

  • Final Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the final calculated volume.

  • Homogenization: Cap the flask and invert 10-15 times to ensure the solution is homogeneous.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volume amber glass vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C. For carbamates, -80°C is preferable to slow potential hydrolytic degradation.

Workflow Diagram

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound on Analytical Balance add_solvent 2. Add 50% Solvent & Vortex/Sonicate weigh->add_solvent dissolve_check Fully Dissolved? add_solvent->dissolve_check dissolve_check->add_solvent No add_final_solvent 3. Add Solvent to Final Volume dissolve_check->add_final_solvent Yes homogenize 4. Homogenize (Invert Flask) add_final_solvent->homogenize aliquot 5. Aliquot into Amber Vials homogenize->aliquot store 6. Store at -80°C aliquot->store

Caption: Workflow for preparing a validated stock solution.

Principles of Carbanilate Stability

The stability of this compound in solution is primarily dictated by the susceptibility of its carbamate ester linkage to hydrolysis. This reaction cleaves the molecule into (3-chloro-4-methylphenyl)carbamic acid (which can further degrade to 3-chloro-4-methylaniline) and methanol.

  • Mechanism: The reaction is catalyzed by both acid and base.[7][8]

    • Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-Catalyzed: Deprotonation of water to form the more potent hydroxide nucleophile (OH⁻), which directly attacks the carbonyl carbon.

  • Influencing Factors:

    • pH: Hydrolysis rates are significantly faster at pH extremes (e.g., < 4 and > 9).

    • Temperature: Higher temperatures accelerate the rate of hydrolysis.

    • Solvent: Protic solvents (like water, methanol) can participate in the hydrolysis reaction.

Protocol: Stability Assessment

To ensure the integrity of experimental data, the stability of the compound in its stock solution and working dilutions must be verified. A forced degradation study is the definitive way to achieve this.[9] It serves two purposes: to identify potential degradation products and to prove that the chosen analytical method can separate these degradants from the parent compound, making it "stability-indicating".[10]

Forced Degradation Study

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] Over-stressing can lead to secondary degradation products not relevant to normal storage conditions.[12]

Procedure:

  • Prepare a solution of this compound in a 50:50 Acetonitrile:Water mixture at a concentration of ~1 mg/mL.

  • Divide this solution into six portions for the stress conditions outlined in the table below.

  • After the exposure period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration suitable for analysis (e.g., 50 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

Forced Degradation Conditions

Stress ConditionReagent / ConditionDurationRationale
Acid Hydrolysis 0.1 M HCl24-48 hours at 60°CTo test for acid-catalyzed degradation.[9]
Base Hydrolysis 0.1 M NaOH2-8 hours at room tempTo test for base-catalyzed degradation (often faster).[9]
Oxidation 3% H₂O₂24 hours at room tempTo assess susceptibility to oxidative stress.[12]
Thermal 80°C in solution48-72 hoursTo evaluate the effect of heat on stability.
Photolytic 1.2 million lux-hours (visible) & 200 watt-hours/m² (UV)As requiredTo comply with ICH Q1B guidelines for photostability.[10]
Forced Degradation Workflow Diagram

G cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions start API Stock Solution (1 mg/mL in ACN:H2O) acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, RT start->base oxid Oxidative 3% H2O2, RT start->oxid therm Thermal 80°C start->therm photo Photolytic ICH Q1B Light start->photo neutralize Neutralize Acid/Base Samples Dilute All Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize analysis Analyze via Stability-Indicating HPLC-UV Method neutralize->analysis

Caption: ICH-compliant forced degradation workflow.

Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from potential degradation products identified in the forced degradation study.

Principle: Reverse-phase HPLC is ideal for separating moderately lipophilic compounds like this compound from its more polar degradation products (e.g., 3-chloro-4-methylaniline). A C18 column provides excellent hydrophobic retention, and a gradient elution ensures adequate separation and reasonable run times. UV detection is suitable as the phenyl ring is a strong chromophore.

HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 95% B over 15 minutes, hold 2 min, return to 40% B over 1 min, equilibrate 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 240 nm

Data Interpretation & Best Practices

  • Peak Purity: The primary goal of the analysis of stressed samples is to demonstrate peak purity for the parent compound in the presence of its degradants. The HPLC method is considered "stability-indicating" if the parent peak is well-resolved (Resolution > 2) from all degradation peaks.

  • Quantifying Stability: For long-term stability studies, the percentage of the parent compound remaining can be calculated using the area under the curve (AUC) from the HPLC chromatogram:

    • % Remaining = (AUC_sample / AUC_control) * 100

  • Recommended Storage:

    • Stock Solutions (DMSO): Store in single-use aliquots at -80°C for up to 6 months. Before use, thaw completely and vortex gently. Avoid repeated freeze-thaw cycles.

    • Aqueous Working Solutions: Prepare fresh daily. Carbamates can hydrolyze in aqueous buffers, so do not store diluted working solutions for extended periods.

  • Troubleshooting:

    • Precipitation upon Thawing: The concentration may be too high. Warm the solution to 37°C for a few minutes and vortex. If it persists, the stock may need to be remade at a lower concentration.

    • New Peaks in Control Sample: This indicates degradation. The stock solution is no longer viable and should be discarded. Prepare a fresh stock from solid material.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 22133-20-6). Retrieved from [Link]

  • STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Sharma, G., & Kumar, S. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 01(01), 12-17. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-chloro-4-methylcarbanilate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory conditions.

Core Synthesis Pathway and Mechanism

The most common and reliable method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 3-chloro-4-methylaniline and methyl chloroformate. A tertiary amine base, such as pyridine, is crucial for scavenging the hydrochloric acid byproduct and, in some cases, acting as a nucleophilic catalyst.

Reaction Scheme:

ReactionScheme aniline 3-chloro-4-methylaniline reaction_point + aniline->reaction_point chloroformate Methyl Chloroformate chloroformate->reaction_point base Pyridine base->reaction_point + product This compound hcl_salt Pyridinium Chloride product_point reaction_point->product_point  Chloroform, 25-30°C product_point->product product_point->hcl_salt

Caption: Overall synthesis of this compound.

The reaction proceeds via the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon of methyl chloroformate. The subsequent loss of a chloride ion and deprotonation by pyridine yields the final carbamate product.

Detailed Baseline Experimental Protocol

This protocol is adapted from established procedures and serves as a robust starting point for optimization.[1]

Reagent and Solvent Specifications
Reagent/SolventFormulaMolar Mass ( g/mol )Moles (equiv)Amount UsedKey Considerations
3-chloro-4-methylanilineC₇H₈ClN141.601.010.0 gEnsure high purity (>98%). Moisture-sensitive.
Methyl ChloroformateC₂H₃ClO₂94.501.28.0 g (6.7 mL)Highly toxic and corrosive. Handle in a fume hood.
PyridineC₅H₅N79.103.016.7 g (17.1 mL)Use anhydrous grade. Acts as base and catalyst.
ChloroformCHCl₃119.38-150 mLUse anhydrous/stabilized grade.
5% Hydrochloric AcidHCl (aq)--100 mLFor workup to remove excess pyridine.
Hexane / Ethyl Acetate---As neededFor recrystallization.
Step-by-Step Methodology
  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 10.0 g (0.071 mol) of 3-chloro-4-methylaniline in 100 mL of anhydrous chloroform.

  • Base Addition: To the stirred solution, add 16.7 g (0.212 mol) of anhydrous pyridine.

  • Reagent Addition (Critical Step): Cool the mixture in an ice-water bath. Add 8.0 g (0.085 mol) of methyl chloroformate dropwise via the dropping funnel over a 20-30 minute period. Causality: This slow, controlled addition is critical to prevent a rapid exotherm and minimize the formation of urea byproducts. Maintain the internal temperature between 25-30°C.[1]

  • Reaction: Upon completion of the addition, remove the cooling bath and allow the reaction mixture to stir at ambient temperature for 16 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).

  • Workup - Quenching and Washing:

    • Transfer the reaction mixture to a separatory funnel, using an additional 50 mL of chloroform for rinsing.

    • Wash the organic solution sequentially with two 100 mL portions of water, followed by one 100 mL portion of 5% aqueous hydrochloric acid to remove pyridine.[1]

    • A final wash with 100 mL of brine can help break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude solid.[1]

  • Purification: Recrystallize the crude residue from a hexane/ethyl acetate mixture to obtain pure this compound as a waxy solid.[1]

Caption: Standard experimental workflow for the synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yield is a common problem that can often be traced back to a few key areas.[2]

  • Moisture Contamination: Methyl chloroformate is highly susceptible to hydrolysis. Any water present in the reagents or solvent will consume the reagent, reducing the amount available to react with the aniline. Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[3]

  • Incomplete Reaction: The reaction may not have gone to completion. Solution: Before workup, check the reaction progress via TLC. If a significant amount of the starting aniline is still present, consider extending the reaction time.

  • Loss During Workup: The product may have some solubility in the aqueous wash solutions. Solution: Before discarding the aqueous layers from the workup, perform a back-extraction with a small amount of chloroform or ethyl acetate and analyze the extract by TLC to check for product loss.[2]

  • Incorrect Stoichiometry: An insufficient amount of methyl chloroformate or pyridine will result in an incomplete reaction. Solution: Double-check all calculations and accurately measure all reagents.

Troubleshooting Start Low Yield Observed CheckMoisture Were anhydrous conditions used? Start->CheckMoisture CheckTLC Did TLC show full conversion? CheckMoisture->CheckTLC Yes End Root Cause Identified CheckMoisture->End No (Likely Cause: Reagent Hydrolysis) CheckWorkup Was aqueous layer checked for product? CheckTLC->CheckWorkup Yes CheckTLC->End No (Likely Cause: Incomplete Reaction) CheckWorkup->End Yes (Likely Cause: Purification Loss) CheckWorkup->End No (Likely Cause: Loss During Workup)

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I've isolated an insoluble, high-melting point white solid along with my product. What is it?

This is very likely the symmetrical urea byproduct, 1,3-bis(3-chloro-4-methylphenyl)urea . It forms when one molecule of phosgene (a potential impurity or decomposition product of methyl chloroformate) or the product itself reacts with two molecules of the aniline starting material.

  • Cause: This side reaction is favored by poor temperature control (leading to decomposition) or localized high concentrations of the aniline relative to the chloroformate.

  • Solution:

    • Slow Addition: Ensure the methyl chloroformate is added slowly and dropwise to a well-stirred solution to maintain a low, steady concentration.

    • Temperature Control: Strictly maintain the reaction temperature below 30°C during the addition phase using external cooling.[1]

    • Purification: The urea byproduct is typically much less soluble in common organic solvents than the desired carbamate. It can often be removed by filtration after dissolving the crude product in a minimal amount of a suitable solvent like dichloromethane before the final recrystallization.

Q3: My product fails to crystallize and remains an oil or waxy residue. How can I induce crystallization?

Difficulty in crystallization is often due to the presence of impurities or residual solvent.

  • Ensure Purity: If TLC shows multiple spots, the impurities may be inhibiting crystal lattice formation. Consider purifying a small batch via flash column chromatography on silica gel to obtain a pure sample, which can then be used as a seed crystal.

  • Remove Residual Solvents: Ensure all solvents (chloroform, pyridine) are thoroughly removed under high vacuum. Even trace amounts can act as an impurity.

  • Optimize Recrystallization:

    • Solvent System: The hexane/ethyl acetate system is a good starting point.[1] You can try varying the ratio.

    • Technique: Dissolve the oil in a minimum amount of a more soluble solvent (like ethyl acetate) at a warm temperature. Slowly add a less soluble solvent (like hexane) until the solution becomes slightly cloudy. Add a drop of the more soluble solvent to clarify, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

References

  • BenchChem. (2025). Side reaction prevention in carbamate synthesis from (R)-quinuclidin-3-yl carbonochloridate. BenchChem Technical Support. 4

  • PrepChem. (n.d.). Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. PrepChem.com. 1

  • University of Rochester, Department of Chemistry. (2004). How To: Troubleshoot a Reaction. 2

  • BenchChem. (2025). Troubleshooting common issues in the chemical synthesis of Avenaciolide. BenchChem Technical Support. 5

Sources

"Methyl 3-chloro-4-methylcarbanilate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 3-chloro-4-methylcarbanilate. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for the success of subsequent research and development stages. This document is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex purification challenges. Drawing from extensive field experience, this guide moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route, but typically, you should anticipate three main classes of impurities:

  • Unreacted Starting Materials: The most common carry-over impurities are unreacted 3-chloro-4-methylaniline and reagents used for the carbamate formation, such as methyl chloroformate or its equivalents.

  • Reaction Byproducts: A significant byproduct is often the symmetrical diaryl urea, N,N'-bis(3-chloro-4-methylphenyl)urea. This forms when the isocyanate intermediate (if the reaction proceeds via one) reacts with the starting aniline instead of the desired nucleophile (methanol or a methoxy source). Other potential byproducts can include isomers if the starting aniline was not isomerically pure.[1][2]

  • Degradation Products: The carbanilate linkage can be susceptible to hydrolysis under harsh acidic or basic workup conditions, which could revert the compound back to the starting aniline or its corresponding acid.[3] Similarly, the methyl ester is also prone to hydrolysis.

Q2: I have my crude product. Should I start with recrystallization or column chromatography?

A2: The choice depends on the nature and quantity of your impurities.

  • Start with Recrystallization if: Your crude product is a solid and you suspect the impurities are present in small amounts or have significantly different solubility profiles. Recrystallization is an excellent, scalable, and cost-effective technique for removing minor impurities and achieving high crystalline purity.[4][5]

  • Opt for Column Chromatography if: You have a complex mixture with multiple byproducts, impurities with similar polarity to your product, or if your product is an oil. Chromatography offers superior resolving power for separating components of a mixture.[6][7] Often, a preliminary analysis by Thin Layer Chromatography (TLC) is the best way to make this decision. If TLC shows baseline separation between your product and impurities, chromatography will be effective.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended for purity assessment.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) that matches the literature value is a strong indicator of high purity for a crystalline solid. A broad or depressed melting range suggests the presence of impurities.

  • Chromatographic Analysis (TLC/HPLC): A single spot on a TLC plate in multiple solvent systems is a good qualitative check. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard, capable of detecting impurities at levels below 0.1%.[8]

  • Spectroscopic Analysis (NMR): ¹H NMR spectroscopy is invaluable. The absence of impurity peaks and correct integration ratios for the protons of this compound provides structural confirmation and a high degree of confidence in the purity.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can require optimization. This guide addresses common failure points.

Q1: I've dissolved my compound in a hot solvent, but upon cooling, it has "oiled out" into a viscous liquid instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem that typically occurs for one of two reasons: the solution is too saturated, causing the solute to come out of solution above its melting point, or the presence of significant impurities is depressing the melting point.[9][10]

Causality & Solution Workflow:

  • Re-heat the Solution: Place the flask back on the heat source until the oil completely redissolves into the solvent.

  • Add More Solvent: The most direct solution is to decrease the saturation. Add a small amount (5-10% of the total volume) of the hot solvent to the solution.[9] This lowers the temperature at which the solution becomes saturated, ideally to below the compound's melting point.

  • Ensure Slow Cooling: Rapid cooling encourages precipitation rather than crystallization. Allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface with a cork ring or paper towels. Do not place it directly in an ice bath.[9]

  • Consider a Different Solvent System: If the problem persists, your solvent's boiling point may be too high. Choose a solvent with a lower boiling point or use a mixed-solvent system where you can more finely tune the solubility.[10]

Q2: My solution has cooled completely, but no crystals have formed. How can I induce crystallization?

A2: Crystal formation requires an initial nucleation event, which can sometimes be kinetically slow. You can facilitate this process using several methods:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass provide a surface for crystal nucleation to begin.[10]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.

  • Reduce Temperature: If crystals do not form at room temperature, cool the solution further in an ice-water bath.

  • Reduce Solvent Volume: If the compound is simply too soluble, you can carefully evaporate some of the solvent and attempt the cooling process again.

Q3: My recrystallization worked, but my final yield is very low. How can I improve it?

A3: Low yield is often a trade-off for high purity, but it can be optimized. The primary causes are using too much solvent or premature crystallization during a hot filtration step.

  • Minimize Solvent Usage: During the initial dissolution, add the hot solvent portion-wise, ensuring you are using the minimum amount required to fully dissolve the compound. Every excess drop of solvent will retain some of your product in the final cold solution (the mother liquor).[11]

  • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure the solution does not cool during the process. Pre-heat your filter funnel and receiving flask with hot solvent vapor before filtering.[10]

  • Recover from Mother Liquor: A second crop of crystals can often be obtained by partially evaporating the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Protocol: Optimizing a Recrystallization Solvent System
  • Solubility Testing: Place ~20-30 mg of your crude material into several small test tubes.

  • Single Solvent Screening: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature.

  • Heating Test: Heat the tubes that did not show good solubility. An ideal solvent will dissolve the compound completely at or near its boiling point.[5]

  • Cooling Test: Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of abundant crystals.

  • Mixed Solvent System (if needed): If no single solvent is ideal, use a miscible pair. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble). Then, add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a few drops of the "good" solvent to clarify the solution, then cool slowly.[10][12]

Section 3: Troubleshooting Guide: Flash Column Chromatography

When high-resolution separation is needed, flash chromatography is the method of choice.

Q1: My compound and an impurity have very similar Rf values on TLC. How can I improve their separation on a column?

A1: Improving separation requires increasing the differential migration of the compounds on the stationary phase.

Causality & Solution Workflow:

  • Decrease Solvent Polarity: The most effective strategy is to use a less polar mobile phase. This will increase the interaction of both compounds with the polar silica gel, leading to higher retention times (lower Rf values) and potentially exaggerating small differences in polarity, which improves separation.[6][13] Test several new solvent systems with TLC to find one that places your product's Rf at ~0.2-0.3 while maximizing the distance to the impurity spot.

  • Try a Different Solvent System: Sometimes, changing the nature of the solvents, not just the polarity, can affect selectivity. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/ether or a toluene/acetone system. The different solvent-solute interactions can alter the relative elution order.[13]

  • Use High-Performance Silica: Consider using a higher-grade silica gel with a smaller particle size and more uniform distribution. This increases the number of theoretical plates in your column, enhancing resolving power.

Q2: Should I use dry loading or liquid loading for my sample?

A2: The choice depends on the solubility of your sample in the mobile phase.

  • Liquid Loading: This is the simpler method. Dissolve your sample in a minimum amount of the mobile phase (or a slightly stronger solvent) and inject it onto the column. This is suitable for samples that are readily soluble.

  • Dry Loading: This method is superior for samples that have poor solubility in the mobile phase.[14] Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent completely on a rotary evaporator. This results in the sample being adsorbed onto the silica, which you can then load as a dry powder on top of your column. Dry loading often leads to sharper bands and better separation.[14]

Q3: My product appears to be degrading on the silica column, as I see new spots on TLCs of the collected fractions. Is this possible and how can I prevent it?

A3: Yes, degradation on silica is possible. Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.

  • Deactivate the Silica: If you suspect acid-catalyzed degradation, you can "deactivate" the silica gel. This is commonly done by pre-eluting the packed column with your mobile phase containing a small amount of a base, such as 0.5-1% triethylamine or ammonia in methanol.[6][13] This neutralizes the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If the problem is severe, consider using a less acidic stationary phase like Florisil or neutral alumina.[6] Alternatively, reversed-phase chromatography (using C18 silica) is an excellent option for polar compounds where the mobile phase is typically a mixture of water and acetonitrile or methanol.[14][15]

Section 4: Protocols & Visual Workflows

Workflow: Purification Strategy Decision Matrix

This workflow guides the initial choice of purification technique based on the crude product's characteristics.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Purification Paths Start Crude Product Analysis Analyze by TLC & Note Physical State Start->Analysis Decision Is it a solid with one major spot and minor, well-separated impurities? Analysis->Decision Recryst Attempt Recrystallization Decision->Recryst  Yes Chrom Perform Flash Column Chromatography Decision->Chrom  No (Oil or Complex Mixture) Success Pure Product Recryst->Success Successful Failure Purification Failed/ Low Purity Recryst->Failure Unsuccessful Chrom->Success Failure->Chrom

Caption: Decision workflow for selecting an initial purification method.

Protocol: Method Development for Flash Chromatography using TLC
  • Prepare TLC Chamber: Add your chosen starting eluent (e.g., 20% ethyl acetate in hexane) to a TLC chamber to a depth of ~0.5 cm. Allow the atmosphere to saturate.

  • Spot the Plate: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analyze Rf: Calculate the Retention Factor (Rf) for your product spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimize:

    • If the Rf is too high (> 0.4), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% to 10% ethyl acetate).

    • If the Rf is too low (< 0.2), your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 20% to 30% ethyl acetate).

  • Finalize Method: The ideal eluent for flash chromatography will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate, ensuring good separation and a reasonable elution time.[14]

Data Summary Table

Table 1: Comparison of Common Purification Solvent Systems

Purification MethodSolvent System ExampleIdeal ForProsCons
Recrystallization Ethanol / WaterModerately polar solidsExcellent for high purity, scalable, cost-effective.Can have lower yields, not suitable for oils or complex mixtures.
Toluene / HexaneCompounds with aromatic characterGood for removing more polar or non-polar impurities.Toluene has a high boiling point.
Ethyl Acetate / HexaneWide range of polaritiesHighly tunable polarity, solvents are easily removed.May not provide sharpest crystals.
Flash Chromatography Ethyl Acetate / Hexane"Normal" polarity compoundsStandard, effective, predictable. Good for difficult separations.[6][13]May not be suitable for very polar or non-polar extremes.
Dichloromethane / MethanolPolar compoundsStrong elution power for highly retained compounds.[6][13]Methanol >10% can dissolve silica.[13] DCM is a halogenated solvent.
Acetonitrile / Water (Reversed-Phase)Very polar or water-soluble compoundsExcellent for compounds that don't retain on silica.[15][16]Requires C18 silica, may be more expensive.

References

  • University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Advion. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 22133-20-6). [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Reddit r/Chempros. Go-to recrystallization solvent mixtures. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • ResearchGate. How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature?. [Link]

  • National Institute of Standards and Technology (NIST). This compound. [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

Technical Support Center: Methyl 3-chloro-4-methylcarbanilate HPLC Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3-chloro-4-methylcarbanilate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this compound.

Analyte Profile: this compound

To effectively troubleshoot the separation of this compound, it is essential to understand its chemical properties.

  • Structure:

    
    (Note: A representative structure is shown as direct database entries are sparse. The structure is inferred from the IUPAC name.)
    
  • Chemical Formula: C₉H₁₀ClNO₂

  • Molecular Weight: 199.63 g/mol

  • Predicted Properties: Based on its structure—a substituted phenyl ring, a carbamate linker, and a methyl ester—this compound is expected to be relatively non-polar and neutral . Its hydrophobicity makes it an ideal candidate for reverse-phase HPLC.[1] It is largely insensitive to pH changes within the typical operating range of silica-based columns (pH 2-8).

Recommended Starting HPLC Method

This protocol serves as a robust starting point for method development and a baseline for troubleshooting. The compound's non-polar nature dictates the use of reverse-phase chromatography.[1][2]

ParameterRecommended ConditionRationale
Stationary Phase C18 (L1), 5 µm, 4.6 x 150 mmC18 provides strong hydrophobic retention for non-polar analytes. A 150 mm length offers a good balance of resolution and run time.
Mobile Phase A: Deionized WaterB: Acetonitrile (ACN)A water/ACN mixture is a standard mobile phase for reverse-phase HPLC, offering good peak shape and low UV cutoff.
Elution Mode IsocraticStart with a 60:40 (v/v) mixture of Acetonitrile:Water. Adjust the ACN percentage to achieve a retention factor (k') between 2 and 10.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven improves retention time stability and reproducibility.[3]
Detection UV at 254 nm (or λmax if determined)A common wavelength for aromatic compounds. Scan the analyte to determine its maximum absorbance for optimal sensitivity.
Injection Volume 10 µLA smaller injection volume minimizes potential peak distortion from the sample solvent.[4]
Sample Solvent Mobile Phase (60:40 ACN:Water)Dissolving the sample in the mobile phase is crucial to prevent peak shape issues like splitting or broadening.[5]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: Why am I seeing poor resolution between my analyte and an impurity?

Poor resolution, where two peaks are not adequately separated, is a common issue that compromises accurate quantification.[6][7] It is fundamentally governed by column efficiency, selectivity, and retention.[7]

Initial Diagnosis: First, confirm that the issue is not caused by column overload; try injecting a smaller sample volume or a more dilute sample.[4][6] If the peaks remain poorly resolved, proceed with the following steps.

Step-by-Step Solutions:

  • Optimize Mobile Phase Strength (Selectivity):

    • Action: If using 60% ACN, decrease the concentration to 55% or 50%.

    • Causality: Reducing the amount of organic solvent (the "strong" solvent in reverse-phase) increases the retention time of non-polar compounds. Analytes with small structural differences will often exhibit different shifts in retention, which can significantly improve their separation (resolution).[6]

  • Change the Organic Modifier (Selectivity):

    • Action: Replace Acetonitrile with Methanol at an equivalent strength (e.g., start with ~65-70% Methanol).

    • Causality: Acetonitrile and Methanol interact differently with both the analyte and the C18 stationary phase, altering the overall selectivity of the separation. This can sometimes completely reverse the elution order of closely eluting peaks, leading to a successful separation.

  • Increase Column Efficiency:

    • Action: If resolution is still insufficient, consider switching to a longer column (e.g., 250 mm) or a column packed with smaller particles (e.g., 3 µm or sub-2 µm).[7]

    • Causality: A longer column provides more theoretical plates, giving analytes more opportunities to interact with the stationary phase and thus separate more effectively.[7] Smaller particles reduce band broadening, leading to sharper peaks and improved resolution.[7]

  • Adjust the Flow Rate:

    • Action: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min.

    • Causality: Lowering the flow rate can increase column efficiency by allowing more time for the analyte to partition between the mobile and stationary phases, often resulting in better separation.[4]

Troubleshooting Workflow: Poor Resolution

Below is a logical decision tree to guide the troubleshooting process for poor peak resolution.

G start Poor Resolution (Rs < 1.5) check_overload Is the peak shape broad and triangular? start->check_overload reduce_conc ACTION: Reduce sample concentration/ injection volume. check_overload->reduce_conc Yes optimize_mp Are peaks sharp but not separated? check_overload->optimize_mp No resolved Problem Solved reduce_conc->resolved adjust_organic ACTION: Decrease % Organic Solvent (e.g., 60% ACN -> 55% ACN). optimize_mp->adjust_organic Yes change_solvent ACTION: Change Organic Solvent (e.g., ACN to MeOH). adjust_organic->change_solvent Still unresolved adjust_organic->resolved Resolved increase_efficiency ACTION: Use a longer column or column with smaller particles. change_solvent->increase_efficiency Still unresolved change_solvent->resolved Resolved increase_efficiency->resolved Resolved

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

Q2: What is causing my analyte peak to tail?

Peak tailing, where a peak is not symmetrical and has a trailing edge, can interfere with integration and reduce resolution. For a neutral compound like this compound, the most common causes are physical or chemical issues unrelated to mobile phase pH.

Potential CauseExplanationRecommended Solution
Column Contamination / Blocked Frit Strongly retained matrix components or particulates accumulate at the head of the column, disrupting the flow path and causing peak distortion.[8]1. Reverse and flush the column (disconnect from the detector first).2. If a guard column is used, replace it.3. If the problem persists, the column may be irreversibly fouled and needs replacement.
Secondary Silanol Interactions Even on well-endcapped C18 columns, some free silanol groups exist on the silica surface. While less common for neutral compounds, minor interactions can still occur, causing tailing.[5]1. Use a column with a high-purity silica base and advanced endcapping.2. Adding a small amount of a competing base (like triethylamine) to the mobile phase is a classic solution for basic compounds but is generally not necessary for neutral analytes.
Sample Solvent Mismatch Injecting a sample dissolved in a solvent significantly stronger (more organic) than the mobile phase can cause the peak to be distorted as it enters the column.[5]1. Always dissolve the sample in the initial mobile phase whenever possible.2. If a different solvent must be used for solubility, ensure the injection volume is as small as possible.
Extra-Column Volume Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.1. Use PEEK tubing with the smallest possible internal diameter and cut it to the shortest necessary length.[9]
Q3: Why are my retention times shifting between injections?

Inconsistent retention times are a critical problem for peak identification and quantification. This issue often points to a lack of system stability.

Step-by-Step Solutions:

  • Ensure Proper Column Equilibration:

    • Action: Before starting a sequence, flush the column with the mobile phase for at least 10-15 column volumes (for a 150x4.6 mm column at 1 mL/min, this is about 20-30 minutes).

    • Causality: The stationary phase requires time to fully equilibrate with the mobile phase. Insufficient equilibration is a primary cause of drifting retention times at the beginning of a run.[9]

  • Check for Mobile Phase Changes:

    • Action: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation of the more volatile organic component (e.g., ACN).

    • Causality: A slight change in the organic-to-aqueous ratio of the mobile phase will cause significant shifts in retention time.[9]

  • Verify System Temperature Control:

    • Action: Always use a column oven and ensure it is set to a stable temperature (e.g., 30 °C).

    • Causality: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions. Poor temperature control leads directly to retention time variability.[9][3]

  • Degas the Mobile Phase:

    • Action: Use an online degasser, or manually degas by sonicating the mobile phase for 10-15 minutes before use.

    • Causality: Dissolved air can form bubbles in the pump, leading to an inconsistent flow rate and pressure fluctuations, which in turn cause retention times to shift.[9][6]

Frequently Asked Questions (FAQs)

Q: What is the best type of HPLC column for this compound? A: A high-quality C18 or C8 column is the best choice.[2] Given that this compound is non-polar, these columns will provide appropriate retention based on hydrophobic interactions.[1] A C18 column offers the highest level of hydrophobicity, while a C8 can be used if retention is too long with a C18 column under reasonable mobile phase conditions.[10]

Q: How should I prepare my mobile phase for consistent results? A: Proper mobile phase preparation is critical.[2]

  • Use HPLC-grade solvents (water, acetonitrile, methanol).

  • Filter all aqueous components through a 0.45 µm or 0.22 µm filter to remove particulates that can block the system.[6]

  • Measure solvents accurately using graduated cylinders or volumetric flasks. For a 60:40 ACN:Water mobile phase, combine 600 mL of ACN with 400 mL of water in a clean solvent bottle.

  • Mix thoroughly by inverting the bottle several times.

  • Degas the final mixture using an in-line degasser or by sonication to prevent bubble formation.[9][6]

Q: When should I use a gradient elution instead of an isocratic one? A: While an isocratic method is simpler and often sufficient for analyzing a single compound, a gradient elution is preferable when:

  • Your sample contains impurities with a wide range of polarities.

  • Late-eluting peaks are very broad.

  • You need to clean the column of strongly retained matrix components after each injection. A gradient elution starts with a lower percentage of organic solvent and gradually increases it, allowing for the separation of both more polar and very non-polar compounds in a single run.[6]

Q: What are the key parameters for HPLC method validation according to ICH guidelines? A: To ensure your method is suitable for its intended purpose, validation is required.[11] Key parameters outlined by the International Council for Harmonisation (ICH) include:

  • Specificity: The ability to assess the analyte in the presence of other components like impurities or excipients.[12][13]

  • Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a specific range.[13][14]

  • Accuracy: The closeness of the test results to the true value, often determined by spike-recovery studies.[12][13]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).[12][13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[11][14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).[12][13]

For a comprehensive understanding, it is essential to consult the official ICH Q2(R2) guideline.[15]

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 22133-20-6).
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
  • Waters Knowledge Base. (n.d.). What are common causes of low resolution for a liquid chromatography (LC) column?.
  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • LCGC International. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • ResearchGate. (2020, April 7). RP-HPLC of strongly non-polar compound?.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).

Sources

"Methyl 3-chloro-4-methylcarbanilate" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-chloro-4-methylcarbanilate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and empower you to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Here we address common queries related to the handling, storage, and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three factors: hydrolysis, photolytic exposure, and elevated temperatures. The carbamate functional group is susceptible to cleavage under both acidic and basic aqueous conditions.[1][2][3][4][5] The presence of a chlorinated aromatic ring also makes the molecule sensitive to photodegradation upon exposure to UV light.[6][7][8] Furthermore, like many organic molecules, prolonged exposure to high temperatures can induce thermal decomposition.[9][10][11][12][13]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products depend on the degradation pathway:

  • Hydrolysis (Acidic or Basic): The main products are 3-chloro-4-methylaniline, methanol, and carbon dioxide. In basic conditions, the reaction proceeds via a BAC2 mechanism, while in acidic conditions, it can follow an A1 or A2 mechanism.[2][4][14][15]

  • Photodegradation: Exposure to UV light can lead to dechlorination of the aromatic ring, yielding various chlorinated and non-chlorinated aromatic byproducts. Homolytic cleavage of the carbamate bond can also occur, generating radical species that can lead to a complex mixture of products.

  • Thermal Degradation: At elevated temperatures, this compound can decompose to form methyl isocyanate and 3-chloro-4-methylphenol, or undergo decarboxylation to yield N-methyl-3-chloro-4-methylaniline.[9][10][12]

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and dark environment.[16] We recommend storage in a desiccator at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[16] The container should be tightly sealed and made of an inert material. For solutions, prepare them fresh and use them promptly. If storage of solutions is unavoidable, they should be stored at low temperatures in a tightly capped vial, protected from light.

Q4: I am dissolving this compound in an aqueous buffer for my assay. What pH range is optimal for its stability?

A4: Carbamates, in general, exhibit the greatest stability in a slightly acidic to neutral pH range (pH 4-7).[1][3] Both strongly acidic and alkaline conditions will catalyze hydrolysis.[2][14] Therefore, for assays requiring aqueous buffers, it is advisable to maintain the pH within this stable range to minimize degradation during your experiment.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptoms:

  • You observe one or more unexpected peaks in your chromatogram that are not present in the analysis of a freshly prepared standard.

  • The area of the main this compound peak decreases over time.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Hydrolysis Your sample has been exposed to water, especially under non-neutral pH conditions. The carbamate bond is susceptible to cleavage.[2][4]1. Analyze for Expected Hydrolysis Products: Look for peaks corresponding to the mass of 3-chloro-4-methylaniline (m/z ~141.59) and potential adducts. 2. Control pH: If using aqueous solutions, ensure the pH is between 4 and 7.[1][3] 3. Fresh Preparations: Prepare aqueous solutions of the compound immediately before use. 4. Solvent Choice: If possible, use anhydrous aprotic solvents for storage and sample preparation.
Photodegradation The sample was exposed to ambient or UV light. The chlorinated aromatic ring is susceptible to photolytic cleavage.[6][7]1. Protect from Light: Store the compound and its solutions in amber vials or wrap containers in aluminum foil. 2. Work in Low Light: Perform experimental manipulations in a dimly lit environment where possible.
Thermal Degradation The sample was exposed to high temperatures during processing (e.g., evaporation, heating steps).[9][10][12]1. Temperature Control: Avoid heating solutions containing this compound. Use gentle heating if absolutely necessary and for the shortest possible duration. 2. Evaporation Method: When concentrating solutions, use a rotary evaporator at low temperatures or a stream of inert gas at room temperature.
Issue 2: Inconsistent Biological or Chemical Assay Results

Symptoms:

  • High variability in assay results between replicates or experiments.

  • A gradual decrease in the measured activity or potency of the compound over time.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
On-Plate/In-Assay Degradation The compound is degrading in the assay medium over the course of the experiment due to hydrolysis or reaction with media components.1. Time-Course Experiment: Analyze the stability of the compound in your assay buffer over the typical duration of your experiment. 2. Fresh Dilutions: Prepare final dilutions for your assay immediately before adding to the experiment. 3. Re-evaluate Buffer: If instability is confirmed, consider if the buffer composition (pH, presence of nucleophiles) can be modified.
Stock Solution Instability The stock solution of this compound has degraded over time.1. Fresh Stock Preparation: Prepare a fresh stock solution from the solid compound and re-run the assay. 2. Proper Stock Storage: Store stock solutions in an anhydrous solvent (e.g., DMSO, acetonitrile) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 3: Degradation Pathways and Prevention

A deeper understanding of the degradation mechanisms is key to preventing them.

Hydrolytic Degradation

This compound can undergo hydrolysis via two primary mechanisms depending on the pH.

  • Base-Catalyzed Hydrolysis (BAC2 Mechanism): In alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the formation of an unstable tetrahedral intermediate, which then collapses to yield 3-chloro-4-methylaniline, methanol, and carbonate.[2][4][15]

  • Acid-Catalyzed Hydrolysis (A1 or A2 Mechanism): Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent bond cleavage results in the formation of 3-chloro-4-methylaniline, methanol, and carbon dioxide.[14]

Hydrolysis_Pathway cluster_conditions Conditions cluster_main cluster_products Degradation Products Acid H₃O⁺ (Acidic) MCMC This compound Base OH⁻ (Basic) Aniline 3-chloro-4-methylaniline MCMC->Aniline Hydrolysis Methanol Methanol MCMC->Methanol Hydrolysis CO2 Carbon Dioxide MCMC->CO2 Hydrolysis Photodegradation_Pathway MCMC This compound Dechlorinated Dechlorinated Products MCMC->Dechlorinated Dechlorination Cleavage Carbamate Cleavage Products MCMC->Cleavage Bond Cleavage UV UV Light (hν) UV->MCMC

Caption: Photodegradation pathways of this compound.

Prevention of Photodegradation:

  • Store the solid compound and its solutions in amber glass containers or containers wrapped in aluminum foil.

  • Minimize exposure to direct sunlight and artificial light sources during experiments.

  • Work in a laboratory with UV-filtered lighting if handling highly sensitive samples.

Thermal Degradation

At elevated temperatures, the carbamate linkage can undergo thermal decomposition. Two likely pathways are:

  • Dissociation: Reversion to the corresponding isocyanate and alcohol (methyl isocyanate and 3-chloro-4-methylphenol). [9][10][12]2. Decarboxylation: Loss of carbon dioxide to form the corresponding N-methylated aniline (N-methyl-3-chloro-4-methylaniline).

Thermal_Degradation_Pathway MCMC This compound Dissociation Dissociation Products (Isocyanate + Phenol) MCMC->Dissociation Decarboxylation Decarboxylation Product (N-methylaniline derivative) MCMC->Decarboxylation Heat High Temperature (Δ) Heat->MCMC

Sources

Technical Support Center: Resolving Poor Solubility of "Methyl 3-chloro-4-methylcarbanilate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with "Methyl 3-chloro-4-methylcarbanilate" (CAS: 22133-20-6) and compounds with similar physicochemical properties. Our goal is to provide you with a comprehensive understanding of the underlying issues and a set of actionable strategies to overcome them in your experimental workflows.

Compound Profile: this compound

  • Chemical Formula: C₉H₁₀ClNO₂[1]

  • Molecular Weight: 199.63 g/mol [1]

  • Structure: A methylcarbamate derivative of 3-chloro-4-methylaniline. It possesses a substituted aromatic ring, making it a relatively non-polar, hydrophobic molecule.

  • Predicted Solubility: While specific experimental data is limited, based on its structure—a substituted, non-ionizable aromatic compound—it is predicted to have poor aqueous solubility. Such compounds are often classified as 'brick-dust' or 'grease-ball' molecules, which present significant challenges for formulation.[2]

Frequently Asked Questions (FAQs): Understanding the Solubility Problem

Q1: Why is my compound, this compound, not dissolving in aqueous buffers?

The structure of this compound is predominantly non-polar due to the substituted benzene ring. Water, being a highly polar solvent, forms a strong hydrogen-bonding network.[3] For your compound to dissolve, it must break these water-water hydrogen bonds and form energetically favorable interactions with water molecules. The non-polar nature of your compound prevents this, leading to poor aqueous solubility. This is a common issue for over 70% of new chemical entities in development pipelines.[4]

Q2: I've managed to dissolve it in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

This phenomenon is often referred to as "crashing out." You have created a supersaturated solution in the aqueous buffer. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving many non-polar compounds.[5] However, when you introduce this DMSO stock solution into an aqueous medium, the overall polarity of the solvent system increases dramatically. The solubility of your compound in this new, highly aqueous environment is much lower than in the original DMSO stock. Consequently, the compound precipitates out of the solution.[6]

Q3: Can the solid-state properties of my compound affect its solubility?

Absolutely. The crystalline form of a compound can significantly impact its solubility.[7] Crystalline solids have a highly ordered lattice structure, and energy is required to break this lattice before the compound can dissolve. Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, therefore, different solubilities.[4][7] Amorphous forms, which lack a defined crystal structure, are generally more soluble than their crystalline counterparts because no energy is needed to break a crystal lattice.[8]

Troubleshooting Guide: Practical Strategies for Solubility Enhancement

This section provides a series of troubleshooting steps and strategies to address the poor solubility of this compound.

Strategy 1: Co-Solvent Systems

Q4: How can I use co-solvents to prevent my compound from precipitating in aqueous solutions?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][9] This reduction in polarity makes the solvent more "hospitable" to non-polar compounds like yours, thereby increasing solubility.[3]

  • Mechanism of Action: Co-solvents work by disrupting the hydrogen-bonding network of water and reducing the interfacial tension between the hydrophobic compound and the aqueous medium.[3][10]

  • Commonly Used Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Propylene glycol (PG)[11]

    • Polyethylene glycol (PEG), particularly PEG 400[11]

    • Glycerin[5]

Workflow for Selecting a Co-solvent System:

start Start: Compound Precipitates in Aqueous Buffer stock_sol Prepare High-Concentration Stock in 100% Co-solvent (e.g., DMSO) start->stock_sol serial_dil Perform Serial Dilutions of Stock into Aqueous Buffer stock_sol->serial_dil observe Observe for Precipitation at Each Dilution Step serial_dil->observe determine_max Determine Maximum Tolerated Co-solvent Concentration observe->determine_max Precipitation occurs end Proceed with Experiment observe->end No precipitation at acceptable co-solvent % optimize Optimize Assay Conditions to Accommodate Co-solvent determine_max->optimize optimize->end

Caption: Workflow for co-solvent selection.

Strategy 2: pH Adjustment

Q5: My compound is a carbanilate. Can I use pH to increase its solubility?

The solubility of ionizable compounds is highly dependent on pH.[12][13] For a compound to be affected by pH, it must have an acidic or basic functional group that can be protonated or deprotonated. The carbanilate functional group (-NHCOO-) has a proton on the nitrogen atom. While typically weakly acidic, its pKa can be influenced by the surrounding chemical structure.[14] If the proton on the nitrogen can be removed to form an anion, the solubility in aqueous media will increase at higher pH values.[14][15]

Experimental Protocol: pH-Dependent Solubility Screen

  • Preparation: Prepare a series of buffers with pH values ranging from 4 to 11.

  • Incubation: Add an excess amount of your solid compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the pH to determine if a pH-solubility relationship exists.[6]

Strategy 3: Temperature Variation

Q6: Is it possible to increase solubility by heating the solution?

For most organic solids, solubility increases with temperature.[16][17] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[18] According to Le Châtelier's Principle, increasing the temperature will shift the equilibrium towards dissolution to counteract the change.[18]

Considerations:

  • Compound Stability: Ensure that your compound is thermally stable at elevated temperatures. Degradation can lead to inaccurate results.

  • Reversibility: Upon cooling, the compound may precipitate out of solution. This technique is most useful for processes where the solution will be used while warm or for recrystallization procedures.

Table 1: Summary of Common Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Reduces solvent polarity.[3]Simple, rapid, and effective for many non-polar compounds.[19]May interfere with biological assays; toxicity concerns at high concentrations.
pH Adjustment Ionizes the compound, increasing its polarity.[12]Can dramatically increase solubility for ionizable compounds.Only effective if the compound has an appropriate pKa; may not be compatible with assay pH.
Temperature Increase Provides energy to overcome lattice forces and favors endothermic dissolution.[18]Simple to implement.Risk of compound degradation; solubility may decrease upon cooling.
Solid Dispersions Disperses the compound in a hydrophilic polymer matrix in an amorphous state.[2][20]Can significantly increase both solubility and dissolution rate.[6]Requires more complex formulation development.
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate as described by the Noyes-Whitney equation.[4][18]Improves dissolution rate.[19]Does not increase the equilibrium solubility.[9]
Strategy 4: Advanced Formulation Approaches

Q7: The simple methods are not sufficient for my needs. What are the next steps?

For more challenging cases, advanced formulation strategies commonly used in the pharmaceutical industry can be adapted for a research setting.

  • Amorphous Solid Dispersions: This involves dissolving the compound and a hydrophilic polymer carrier (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent.[6] This process traps the compound in an amorphous, high-energy state within the polymer matrix, enhancing its solubility and dissolution rate.[3][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate non-polar guest molecules like your compound, forming an inclusion complex that is more water-soluble.[7]

Diagram: Decision Tree for Solubility Enhancement

start Start: Poorly Soluble Compound tier1_q Is the compound for a simple in-vitro assay? start->tier1_q cosolvent Use Co-solvent System (e.g., DMSO, Ethanol) tier1_q->cosolvent Yes tier2_q Is the compound ionizable (check pKa)? tier1_q->tier2_q No / Insufficient ph_adjust Optimize pH of the medium tier2_q->ph_adjust Yes tier3_q Is thermal stability confirmed? tier2_q->tier3_q No temp_adjust Increase Temperature tier3_q->temp_adjust Yes advanced Advanced Formulation Needed tier3_q->advanced No / Insufficient solid_disp Create Solid Dispersion (e.g., with PVP/HPMC) advanced->solid_disp complexation Use Complexation Agents (e.g., Cyclodextrins) advanced->complexation

Caption: A tiered approach to troubleshooting solubility.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Preprints.org. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(212). Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 22133-20-6). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Slideshare. (n.d.). Solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 3 Temperature dependence of aqueous solubility. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link] dissolution-and-solubility/

  • PubMed. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharm Dev Technol, 1(1), 91-5. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • YouTube. (2020, April 22). Impact of pH on Solubility. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • YouTube. (2022, February 25). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution behaviour of some divalent metal carboxylates in organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H10ClNO2). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solubility Correlations of Common Organic Solvents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, April 21). Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 3-chloro-4-methylcarbanilate, also known as Methyl N-(3-chloro-4-methylphenyl)carbamate. This molecule is a crucial intermediate in the production of various agrochemicals and pharmaceuticals. The standard synthesis, typically involving the reaction of 3-chloro-4-methylaniline with methyl chloroformate, is robust but can be compromised by the formation of specific, often difficult-to-remove, side-reaction products.

This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, understand the mechanistic origins of byproducts, and implement effective optimization strategies.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth causal explanations and actionable solutions.

Question 1: "My reaction mixture produced a significant amount of a high-melting, white solid that is poorly soluble in my organic solvent. What is it, and how can I prevent it?"

Answer:

This is the most frequently encountered issue and the precipitate is almost certainly 1,3-bis(3-chloro-4-methylphenyl)urea .[1] This symmetrical urea is a common byproduct in reactions involving anilines and acylating agents like chloroformates, especially when an isocyanate intermediate is formed.

  • Causality (Mechanism of Formation): The formation of the desired carbamate and the urea byproduct are competing reactions that can originate from a common isocyanate intermediate or through direct reaction pathways.

    • Isocyanate Pathway: In some conditions, particularly at elevated temperatures, 3-chloro-4-methylaniline can react with methyl chloroformate (or a phosgene equivalent) to form an unstable intermediate that eliminates HCl to generate 3-chloro-4-methylphenyl isocyanate.

    • This highly reactive isocyanate has two potential reaction partners in the flask:

      • Path A (Desired): Reaction with the solvent/reagent methanol (if present) or residual methanol in the methyl chloroformate to yield the target this compound.

      • Path B (Side-Reaction): Reaction with a molecule of the unreacted 3-chloro-4-methylaniline starting material. This amine-isocyanate coupling is often rapid and forms the highly stable, symmetrical 1,3-bis(3-chloro-4-methylphenyl)urea.[2][3]

  • Preventative Measures & Optimization:

    • Control Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of methyl chloroformate. This disfavors the formation of the isocyanate intermediate and promotes the direct acylation pathway.

    • Order of Addition: A "reverse addition" protocol is highly recommended. Add the 3-chloro-4-methylaniline solution slowly to a solution of methyl chloroformate. This strategy ensures that the aniline is always the limiting reagent at any given moment, minimizing its availability to react with any formed isocyanate.

    • Efficient HCl Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic. Use a non-nucleophilic base (e.g., triethylamine, pyridine, or even an inorganic base like sodium carbonate in a biphasic system) to neutralize the HCl as it is formed.[4][5] The base should be present from the start or co-added.

  • Remediation: Due to its high symmetry and intermolecular hydrogen bonding, the urea byproduct is typically much less soluble than the desired carbamate product in common organic solvents like toluene, ethyl acetate, or dichloromethane. It can often be removed by filtering the crude reaction mixture (trituration) or during recrystallization of the final product.

Question 2: "My final product analysis (HPLC/GC-MS) shows a significant amount of unreacted 3-chloro-4-methylaniline. What went wrong?"

Answer:

Observing a large excess of starting material points to an incomplete reaction, which can be traced back to several root causes related to reagent stability and reaction conditions.

  • Causality & Troubleshooting Steps:

    • Hydrolysis of Methyl Chloroformate: Methyl chloroformate is highly susceptible to hydrolysis, especially in the presence of moisture.[6][7] If your solvent, glassware, or aniline starting material is not scrupulously dry, the chloroformate will rapidly decompose into methanol, CO2, and HCl upon contact with water.[8] This reduces the amount of acylating agent available to react with the aniline.

      • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If the 3-chloro-4-methylaniline is a solid, ensure it is dry. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice.

    • Ineffective HCl Scavenging: As HCl is produced, it will protonate the amino group of the starting material, forming the anilinium salt. This salt is not nucleophilic and will not react with the methyl chloroformate. If your base is added too slowly, is of poor quality, or is insufficient (less than 1 stoichiometric equivalent), a significant portion of the aniline will be deactivated.

      • Solution: Use at least 1.05-1.1 equivalents of a quality, dry base. Ensure it is added in a way that it can immediately neutralize the generated HCl.

    • Incorrect Stoichiometry: Simple miscalculation or inaccurate measurement of the limiting reagent (typically the methyl chloroformate) will naturally lead to unreacted starting material.

      • Solution: Double-check all calculations. Use a slight excess (e.g., 1.05 equivalents) of the methyl chloroformate to ensure complete conversion of the more valuable aniline.

Question 3: "Besides the main urea byproduct, my mass spec analysis indicates a minor peak with a mass corresponding to a di-substituted product. Is this possible?"

Answer:

While less common than urea formation, observing a di-substituted product is possible under certain conditions. This typically refers to N-acylation followed by N-methylation.

  • Causality (Mechanism of Formation): The desired product, this compound, still possesses a proton on the nitrogen atom. This proton is weakly acidic. In the presence of a strong base and an alkylating agent, a secondary reaction can occur.

    • The carbamate product is deprotonated by the base to form a carbamate anion.

    • This anion can then act as a nucleophile, attacking a second molecule of methyl chloroformate. This would lead to an N,N-dicarboxymethylated product, though this is sterically hindered and less likely.

    • A more plausible scenario involves reaction with a different methylating agent if one is present, or if the reaction conditions are harsh enough to cause rearrangement or side reactions of the methyl chloroformate itself.

  • Preventative Measures:

    • Avoid Excess Base: Use the minimum amount of base required for effective HCl scavenging (typically 1.05-1.1 equivalents).

    • Avoid Excess Acylating Agent: A large excess of methyl chloroformate increases the probability of a second reaction.

    • Maintain Low Temperatures: Higher temperatures provide the activation energy needed for this secondary, less favorable reaction.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the primary role of the base in this synthesis?

    • A: The primary role is to act as an acid scavenger. The reaction between 3-chloro-4-methylaniline and methyl chloroformate produces one equivalent of hydrochloric acid (HCl). The base, typically a tertiary amine like triethylamine or pyridine, neutralizes this HCl to form a salt (e.g., triethylammonium chloride). This is crucial because if left unneutralized, the HCl would protonate the starting aniline, making it non-nucleophilic and halting the reaction.[5][9]

  • Q: Can I use a different acylating agent instead of methyl chloroformate?

    • A: Yes, other reagents can be used, but they come with their own advantages and disadvantages. For example, using dimethyl carbonate is a greener, halogen-free alternative, but often requires higher temperatures or specific catalysts.[10] Using an isocyanate (3-chloro-4-methylphenyl isocyanate) directly and reacting it with methanol is another common route, but requires handling the toxic and moisture-sensitive isocyanate.[11][12]

  • Q: How can I analytically confirm the identity of the suspected urea byproduct?

    • A: Several analytical techniques can confirm the structure:

      • Mass Spectrometry (MS): The urea will have a distinct molecular ion peak corresponding to its calculated mass (C15H14Cl2N2O, MW ≈ 309.19 g/mol ).[1]

      • NMR Spectroscopy (¹H and ¹³C): The symmetrical structure of the urea will result in a simpler spectrum than might be expected. You will see characteristic signals for the aromatic protons and the methyl group, as well as a distinct NH proton signal.

      • Infrared (IR) Spectroscopy: The urea will show a strong carbonyl (C=O) stretch typically around 1630-1660 cm⁻¹, which is at a lower wavenumber than the carbamate carbonyl (around 1700-1730 cm⁻¹). It will also show characteristic N-H stretching bands.

      • Melting Point: Symmetrical ureas are often high-melting crystalline solids. A sharp, high melting point consistent with literature values is a strong indicator.

Part 3: Data Summary & Visualizations

Table 1: Summary of Key Side-Products and Mitigation Strategies
Side-Product NameStructureFormation ConditionsMitigation Strategy
1,3-bis(3-chloro-4-methylphenyl)urea (Cl)(CH₃)C₆H₃-NH-C(=O)-NH-C₆H₃(CH₃)(Cl)High temperature; slow base addition; direct addition (aniline into chloroformate is worse).Maintain low temperature (0-5°C); use reverse addition (add aniline to chloroformate); ensure efficient base scavenging.
Unreacted 3-chloro-4-methylaniline (Cl)(CH₃)C₆H₃-NH₂Presence of moisture (hydrolysis of chloroformate)[6][13]; insufficient base; incorrect stoichiometry.Use anhydrous solvents/reagents; use ≥1 equivalent of base; verify stoichiometry.
Anilinium Hydrochloride Salt (Cl)(CH₃)C₆H₃-NH₃⁺Cl⁻Insufficient or slow addition of base.Use at least 1.05 equivalents of a non-nucleophilic base; ensure rapid neutralization.
Diagram 1: Reaction Pathway and Major Side-Reaction

This diagram illustrates the desired synthetic route to this compound and the primary competing pathway leading to the formation of the symmetrical urea byproduct.

G Aniline 3-Chloro-4-methylaniline Product This compound (DESIRED PRODUCT) Aniline->Product + Base (Low Temp) Isocyanate Isocyanate Intermediate (Favored by Heat) Aniline->Isocyanate + MCF - HCl, - MeOH MCF Methyl Chloroformate MCF->Product + Base (Low Temp) HCl HCl Base Base (e.g., Et3N) Salt Base-HCl Salt Base->Salt + HCl Urea 1,3-bis(3-chloro-4-methylphenyl)urea (SIDE-PRODUCT) Isocyanate->Urea + another Aniline molecule

Caption: Main reaction pathway versus the urea side-reaction.

Part 4: Recommended Experimental Protocol

Protocol: Synthesis of this compound with Minimized Urea Formation

Disclaimer: This protocol is for informational purposes for trained professionals. All work should be conducted in a suitable fume hood with appropriate personal protective equipment.

  • Preparation:

    • To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add methyl chloroformate (1.05 eq.) and anhydrous toluene (50 mL).

    • Cool the flask to 0-5 °C using an ice-water bath.

  • Reactant Solution:

    • In a separate dry flask, dissolve 3-chloro-4-methylaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene (30 mL).

  • Reaction:

    • Using a dropping funnel, add the aniline/triethylamine solution dropwise to the stirred methyl chloroformate solution over a period of 30-45 minutes.

    • Critically, maintain the internal reaction temperature below 10 °C throughout the entire addition. A white precipitate (triethylammonium chloride) will form.

  • Completion and Work-up:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour, then warm to room temperature and stir for another 2 hours.

    • Monitor the reaction for completion by TLC or HPLC analysis.

    • Quench the reaction by slowly adding water (50 mL).

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (1 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound.

References

  • Wikipedia. Methyl chloroformate. [Link]

  • Gáspár, A., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Sustainable Chemistry & Engineering. [Link]

  • Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. [Link]

  • National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels. [Link]

  • Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Royal Society of Chemistry. [Link]

  • Dua, R., & Tuchman, M. (2012). Formation of Carbamate Anions by the Gas-phase Reaction of Anilide Ions with CO2. Journal of the American Society for Mass Spectrometry. [Link]

  • Castro, E. A., et al. (1985). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Queen, A., et al. (1970). Kinetics of the hydrolysis of thiochloroformate esters in pure water. Canadian Journal of Chemistry. [Link]

  • Aresta, M., et al. (2013). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. [Link]

  • Ataman Kimya. 3-CHLORO-4-METHYLANILINE. [Link]

  • ResearchGate. Methyl carbamate purification by extraction and recrystallization. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • PubChem. 3-Chloro-4-methylaniline. [Link]

  • Fu, D., et al. (2008). N,N′-Bis(4-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
  • YoungIn Chromass Global. (2021). How Can We Analyze Carbamate Pesticides?. YouTube. [Link]

  • Le, V. T., et al. (2023). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Vietnam Journal of Science and Technology. [Link]

  • Gempharmatech Co., Ltd. (2022). Synthesis of Polyanionic Cellulose Carbamates by Homogeneous Aminolysis in an Ionic Liquid/DMF Medium. Molecules. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Chien, C., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews. [Link]

  • ResearchGate. Synthesis of N1-(3-chloro-4-flouropheny)-N4- substituted semicarbazones as novel anticonvulsant agents. [Link]

  • Ciobanu, A., et al. (2002). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules. [Link]

  • Férriz, J. M., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research. [Link]

Sources

Technical Support Center: Optimizing Methyl 3-chloro-4-methylcarbanilate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-chloro-4-methylcarbanilate. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the reaction kinetics of this crucial transformation. As your partner in chemical synthesis, we aim to provide not just protocols, but a deeper understanding of the reaction dynamics to empower your experimental success.

The formation of this compound via the reaction of 3-chloro-4-methylaniline with methyl chloroformate is a cornerstone N-acylation reaction. While seemingly straightforward, achieving rapid kinetics, high yield, and purity requires careful control over several experimental variables. This guide addresses the common challenges encountered in the lab and provides expert-driven solutions.

Frequently Asked Questions & Troubleshooting Guide

Fundamental Kinetics & Reaction Setup

Q1: My reaction is extremely slow or appears to have stalled. What are the primary causes?

A slow or stalled reaction is the most common issue and typically points to one of three areas: insufficient nucleophilicity of the aniline, inactivation of the reactants, or an inadequate reaction environment.

  • Causality Explained: The core of this reaction is the nucleophilic attack of the nitrogen atom on 3-chloro-4-methylaniline onto the electrophilic carbonyl carbon of methyl chloroformate. The reaction generates hydrochloric acid (HCl) as a byproduct. If this HCl is not neutralized, it will protonate the starting aniline, converting the nucleophilic amine (-NH₂) into a non-nucleophilic ammonium salt (-NH₃⁺). This effectively stops the reaction.[1]

  • Troubleshooting Protocol:

    • Verify Base Addition: Ensure a suitable acid scavenger (base) is present in sufficient quantity. Tertiary amines like triethylamine (TEA) or pyridine are commonly used. A stoichiometric amount (at least 1 equivalent) relative to the methyl chloroformate is essential, though a slight excess (1.1-1.2 eq) is often recommended to drive the reaction.

    • Check Reagent Quality:

      • Methyl Chloroformate: This reagent is highly sensitive to moisture and can hydrolyze to methanol and HCl, reducing its potency. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.

      • Aniline & Solvent: Ensure your 3-chloro-4-methylaniline and solvent are anhydrous. Water can compete with the aniline in reacting with the chloroformate.

    • Increase Temperature: If the base and reagents are confirmed to be of good quality, a moderate increase in temperature can significantly enhance the reaction rate. However, proceed with caution as higher temperatures can also promote side reactions.[2]

G start Reaction Slow or Stalled? check_base Is an adequate acid scavenger (base) present (>1.0 eq)? start->check_base Start Here check_reagents Are reagents (aniline, chloroformate) and solvent anhydrous? check_base->check_reagents Yes add_base Action: Add >1.0 eq of a suitable base (e.g., Pyridine, TEA). check_base->add_base No check_temp Is the reaction temperature too low? check_reagents->check_temp Yes use_dry Action: Use anhydrous reagents and solvent. Store under inert gas. check_reagents->use_dry No increase_temp Action: Gradually increase temperature while monitoring for byproducts. check_temp->increase_temp Yes

Troubleshooting workflow for a slow reaction.
Optimizing Reaction Parameters

Q2: How does solvent choice impact the reaction kinetics?

The choice of solvent is critical and can dramatically alter reaction rates by influencing reactant solubility and stabilizing transition states.

  • Expertise & Experience: The reaction between an aniline and a chloroformate proceeds through a charged, polar transition state. Polar aprotic solvents are generally superior because they can solvate this transition state without deactivating the nucleophile through hydrogen bonding.[3][4][5]

  • Data Summary:

Solvent TypeExamplesRelative RateRationale
Polar Aprotic Acetonitrile, DMF, Acetone, ChloroformFast Stabilizes the polar transition state without interfering with the amine nucleophile. Good solubility for reactants and base salts.[6][7]
Apolar Toluene, Hexane, XyleneSlow Poor solubility of starting materials and intermediates. Does not effectively stabilize the charged transition state.[8]
Polar Protic Methanol, Ethanol, WaterVery Slow / Side Reactions Can hydrogen-bond with the aniline, reducing its nucleophilicity. Can also react directly with methyl chloroformate.
  • Recommendation: For optimal kinetics, solvents like acetonitrile or chloroform are excellent starting points.[6] Dichloromethane (DCM) is also a common and effective choice.

Q3: What is the optimal temperature for this reaction?

Temperature plays a dual role: it increases the reaction rate but can also lead to the formation of impurities if set too high.

  • Causality Explained: According to the Arrhenius equation, the rate constant increases exponentially with temperature. For this specific acylation, the reaction is often initiated at a low temperature (0-5 °C) during the dropwise addition of the highly reactive methyl chloroformate to control the initial exotherm.[6] The reaction is then allowed to warm to room temperature (25-30 °C) to proceed to completion.[6]

  • Experimental Protocol for Temperature Optimization:

    • Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-chloro-4-methylaniline (1.0 eq) and pyridine (1.2 eq) in chloroform.

    • Cooling: Place the flask in an ice-water bath to bring the internal temperature to 0-5 °C.

    • Addition: Add methyl chloroformate (1.05 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature (e.g., 25 °C).

    • Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction may take several hours to reach completion.[6] If the rate is still slow, gentle heating to 40-50 °C can be applied.

Side Reactions and Purity

Q4: I'm observing a significant amount of a urea-type byproduct. How can this be avoided?

The formation of N,N'-diarylurea impurities is a known side reaction, often stemming from the degradation of the chloroformate reagent.

  • Mechanistic Insight: Methyl chloroformate can degrade, particularly in the presence of moisture or certain nucleophiles, to form phosgene or its equivalents. Phosgene can then react with two molecules of the aniline to form a symmetrical urea, a highly stable and often difficult-to-remove byproduct.

G MCF MCF MCF_degrade MCF_degrade

Desired vs. Side Reaction Pathways.
  • Prevention Strategies:

    • High-Quality Reagents: The most effective strategy is to use high-purity, fresh methyl chloroformate.

    • Controlled Stoichiometry: Using a slight excess of the aniline reactant relative to the methyl chloroformate can sometimes help consume the chloroformate before it has a chance to degrade and dimerize.

    • Reverse Addition: In some cases, adding the aniline solution to the methyl chloroformate solution (reverse addition) can maintain a low concentration of the aniline, potentially suppressing the urea formation. This should be tested on a small scale first.

References

  • Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. PrepChem.com. [Link]

  • Synthesis of 3-chloro-4-methylphthalic anhydride. PrepChem.com. [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

  • Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines. Journal of the Chemical Society B. [Link]

  • Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction I. ChemRxiv. [Link]

  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. RSC Publishing. [Link]

  • Solvent Effects on Ultrafast Photochemical Pathways. PubMed. [Link]

Sources

"Methyl 3-chloro-4-methylcarbanilate" storage and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-chloro-4-methylcarbanilate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical advice on the storage, handling, and stability of this compound. As Senior Application Scientists, we understand that compound integrity is paramount to experimental success. This resource addresses common issues and provides troubleshooting strategies based on established principles of organic chemistry and material stability.

Due to the limited specific stability data for this compound in published literature, the information herein is synthesized from data on structurally related compounds, including carbanilates, chlorinated aromatics, and methyl esters. These principles provide a robust framework for ensuring the reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Based on guidelines for similar aromatic compounds, storage away from direct sunlight and incompatible materials is crucial.[2]

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended)Minimizes the rate of potential hydrolytic and thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Amber vial or dark locationProtects the compound from photolytic degradation, a common issue for chlorinated aromatics.[3]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and reaction with container materials.[1][2]
Q2: What are the primary degradation pathways I should be concerned about?

Based on its structure, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The carbanilate (urethane) linkage is an ester of a carbamic acid and is prone to hydrolysis, especially under acidic or basic conditions.[4][5] This reaction cleaves the molecule, yielding 3-chloro-4-methylaniline, methanol, and carbon dioxide.

  • Thermal Degradation: At elevated temperatures, carbanilates can decompose. Studies on similar compounds show that thermal stress can cleave the carbamate bond to yield an isocyanate and an alcohol.[6]

  • Photodegradation: Chlorinated aromatic compounds can be sensitive to light, particularly UV radiation, which can initiate degradation pathways.[3][7]

Q3: My experimental results are inconsistent. Could compound degradation be the cause?

Yes, inconsistent results are a classic sign of compound instability. If you observe diminishing potency, unexpected side products in your reaction mixtures, or changes in the physical appearance (color, clumping) of your stock material, degradation should be a primary suspect. It is recommended to perform a purity check on your stock material using an appropriate analytical method like HPLC or LC-MS.

Troubleshooting Guide

Issue 1: I suspect my stock solution of this compound has degraded.
  • Symptoms:

    • Reduced activity in biological assays.

    • Appearance of new, unexpected peaks in analytical chromatograms (HPLC, LC-MS).

    • Changes in solution color or clarity.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for suspected solution degradation.

  • Corrective Actions & Protocols:

    • Analytical Confirmation: The most direct way to confirm degradation is through analytical chemistry. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[8][9]

    • Prepare a Fresh Stock: Always prepare a fresh solution from the solid material and re-run the experiment. If the results are consistent with your initial expectations, it strongly suggests the old stock solution had degraded.

    • Solvent Choice: Ensure the solvent used for your stock solution is anhydrous and appropriate for the compound. Protic solvents (like methanol or ethanol) can participate in hydrolysis over time. Aprotic solvents (like DMSO or DMF) are often preferred for long-term storage, but must be of high purity.

Issue 2: My solid compound appears discolored or clumpy.
  • Symptoms:

    • The typically white or off-white powder has developed a yellow or brown tint.

    • The powder is clumping together, indicating moisture absorption.

  • Potential Cause:

    • This often points to hydrolysis from atmospheric moisture or oxidation. Improper sealing of the container is a common cause.

  • Corrective Actions:

    • Discard and Replace: It is generally not advisable to use a visibly degraded solid. The degradation is unlikely to be uniform, making it impossible to know the true concentration of the active compound.

    • Improve Storage Practices: When you receive a new batch, consider aliquoting it into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes the exposure of the bulk material to air and moisture with each use.

Issue 3: How can I proactively test the stability of my compound under my specific experimental conditions?
  • Solution: Conduct a "forced degradation" study. This is a controlled experiment to intentionally stress your compound and identify potential degradation products and pathways.[9][10]

  • Protocol: Small-Scale Forced Degradation Study

    • Preparation: Prepare several small, identical solutions of this compound in your experimental buffer or solvent.

    • Stress Conditions: Expose each solution to a different stress condition. Include a control sample stored under ideal conditions.

      • Acidic: Add a small amount of dilute HCl (e.g., to pH 2).

      • Basic: Add a small amount of dilute NaOH (e.g., to pH 10).

      • Oxidative: Add a small amount of dilute hydrogen peroxide (e.g., 3%).

      • Thermal: Heat a sample at an elevated temperature (e.g., 60 °C).

      • Photolytic: Expose a sample to direct UV light.

    • Time Points: Take an aliquot from each condition (including the control) at several time points (e.g., 0, 2, 8, 24 hours).

    • Analysis: Analyze all aliquots by a stability-indicating method, typically HPLC or LC-MS.[10][11]

    • Interpretation: Compare the chromatograms. The appearance of new peaks or a decrease in the main compound peak under a specific condition will reveal its sensitivity. For example, if degradation is only observed under basic conditions, you know to avoid high pH in your experiments.

    G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Result Interpretation A Stock Solution of Compound B Control (2-8°C, Dark) A->B C Acidic (HCl) A->C D Basic (NaOH) A->D E Oxidative (H2O2) A->E F Thermal (60°C) A->F G Photolytic (UV) A->G H HPLC / LC-MS Analysis (T=0, 2, 8, 24h) B->H C->H D->H E->H F->H G->H I Identify Degradation Pathways & Unstable Conditions H->I

    Caption: Workflow for a forced degradation study.

Key Takeaways and Best Practices

  • Assume Sensitivity: Treat this compound as potentially sensitive to moisture, heat, and light.

  • Proper Storage is Non-Negotiable: Store solid compound and solutions in tightly sealed, light-protected containers in a cold, dry environment.

  • Use Fresh Solutions: For critical experiments, always use freshly prepared solutions to ensure accurate concentration and avoid confounding results from unknown degradants.

  • When in Doubt, Verify: If you suspect degradation, use analytical techniques like HPLC to confirm the purity of your compound before proceeding.

This guide provides a framework for the safe and effective use of this compound. By understanding its potential instabilities and implementing these best practices, you can significantly enhance the reliability and reproducibility of your research.

References

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. Available from: [Link]

  • Hydrolysis of a carbamate triggered by coordination of metal ions. ResearchGate. Available from: [Link]

  • Thermal degradation of basic alkoxy carbanilates in gas Chromatograph. Chemical Papers. Available from: [Link]

  • Kinetics of Carbaryl Hydrolysis. Clemson University College of Engineering, Computing and Applied Sciences. Available from: [Link]

  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. ResearchGate. Available from: [Link]

  • Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb (primary carbamates) and (b) BAC2 (secondary carbamates). ResearchGate. Available from: [Link]

  • Hydrolysis of carboxylic and carbonic acid derivatives. YouTube. Available from: [Link]

  • Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. University of Iowa. Available from: [Link]

  • Cometabolic degradation of chlorinated aromatic compounds. PubMed. Available from: [Link]

  • Thermal Stabilization of Poly(vinyl chloride) by Metal Carboxylates of Ximenia americana Seed Oil Under Inert Condition. Journal of Materials and Environmental Science. Available from: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available from: [Link]

  • A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol. Dipòsit Digital de la Universitat de Barcelona. Available from: [Link]

  • Microbial Degradation of Chlorinated Aromatic Compounds. ResearchGate. Available from: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC - PubMed Central. Available from: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available from: [Link]

  • A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. PMC - NIH. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Methyl 3-chloro-4-methylcarbanilate and Other Carbamate Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of chemical biology and agrochemistry, carbamate derivatives stand out for their diverse applications, ranging from therapeutic agents to potent herbicides.[1][2] This guide provides an in-depth, objective comparison of Methyl 3-chloro-4-methylcarbanilate against other notable carbamate derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into their mechanisms of action, comparative efficacy where data is available, and provide detailed experimental protocols to empower further investigation.

Introduction to Carbamates: A Structurally Versatile Class

Carbamates are organic compounds derived from carbamic acid (NH₂COOH). The carbamate functional group, with its ester-amide hybrid nature, imparts unique chemical and biological properties.[3] This versatility has led to their widespread use as insecticides, herbicides, and even as key structural motifs in pharmaceuticals.[1][2] Their ability to interact with biological targets, such as enzymes, makes them a subject of continuous research and development.

This guide will focus on a comparative analysis of this compound and other prominent carbamate derivatives, particularly Chlorpropham (CIPC) and Propham (IPC), which are widely recognized for their herbicidal and plant growth regulatory activities.

Chemical Profiles of Selected Carbamate Derivatives

A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in biological and environmental systems.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₉H₁₀ClNO₂199.6380-81.5[4]
Chlorpropham (CIPC) C₁₀H₁₂ClNO₂213.6641-42[5]
Propham (IPC) C₁₀H₁₃NO₂179.2287-88

Mechanisms of Action: A Tale of Two Targets

Carbamate derivatives exhibit distinct mechanisms of action depending on their primary application.

Herbicidal and Plant Growth Regulatory Activity: Mitosis Inhibition

Carbanilate herbicides, including this compound, Chlorpropham, and Propham, primarily exert their effects by disrupting mitosis (cell division) in plants.[1][2] This mode of action is particularly effective against germinating seeds and seedlings.

These compounds interfere with the formation and function of the spindle apparatus, a critical structure composed of microtubules that is responsible for segregating chromosomes during cell division.[1] The disruption of microtubule organization leads to abnormal cell division, preventing proper root and shoot development and ultimately causing the death of the seedling.[6]

Mitosis_Inhibition cluster_0 Normal Mitosis cluster_1 Mitosis with Carbanilate Herbicide Prophase Prophase: Chromosomes condense Metaphase Metaphase: Chromosomes align at metaphase plate Prophase->Metaphase Anaphase Anaphase: Sister chromatids separate Metaphase->Anaphase Telophase Telophase: Chromosomes decondense, new nuclei form Anaphase->Telophase Two Daughter Cells Cytokinesis: Two distinct daughter cells Telophase->Two Daughter Cells Carbanilate Carbanilate Microtubule Assembly Microtubule Assembly Carbanilate->Microtubule Assembly Inhibits Spindle Fiber Formation Spindle Fiber Formation Microtubule Assembly->Spindle Fiber Formation Leads to Abnormal Mitosis Abnormal Mitosis Spindle Fiber Formation->Abnormal Mitosis Causes Cell Death Cell Death Abnormal Mitosis->Cell Death Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 3-chloro-4-methylaniline in Chloroform B Add Pyridine A->B C Add Methyl Chloroformate (dropwise, 25-30°C) B->C D Stir at Room Temperature (16 hours) C->D E Wash with Water and HCl D->E F Dry Organic Layer E->F G Concentrate F->G H Recrystallize G->H I This compound H->I

Figure 2: Synthesis Workflow for this compound
Pre-Emergent Herbicidal Activity Assay

This protocol provides a general framework for evaluating the pre-emergent herbicidal activity of carbamate derivatives.

Materials:

  • Test compounds (this compound, Chlorpropham, Propham)

  • Seeds of target weed species (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed))

  • Potting soil or a suitable growth medium

  • Pots or trays

  • Solvent for dissolving test compounds (e.g., acetone, DMSO)

  • Surfactant (e.g., Tween 20)

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent.

  • Prepare a series of dilutions of each test compound to determine the dose-response relationship. The final application solutions should contain a small percentage of surfactant to ensure even coverage.

  • Fill pots or trays with soil and sow the seeds of the target weed species at a uniform depth.

  • Apply the herbicide solutions evenly to the soil surface using a sprayer. Ensure a control group is treated with the solvent and surfactant solution only.

  • Place the pots or trays in a growth chamber or greenhouse with controlled temperature, light, and humidity. [7][8]6. Water the pots as needed to maintain adequate soil moisture for germination and growth.

  • After a predetermined period (e.g., 14-21 days), assess the herbicidal efficacy.

  • Assessments can include:

    • Germination rate: Count the number of emerged seedlings in each pot.

    • Phytotoxicity rating: Visually score the plants for signs of injury (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no injury) to 100 (complete death).

    • Biomass reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it. Calculate the percent reduction in biomass compared to the control.

  • From the dose-response data, calculate the EC₅₀ (effective concentration causing 50% response) or GR₅₀ (concentration causing 50% growth reduction) for each compound.

In Vitro Potato Sprout Inhibition Assay

This protocol allows for the rapid screening of sprout inhibitory activity. [9] Materials:

  • Potato tubers of a known cultivar

  • Test compounds

  • Ethanol or another suitable solvent

  • Petri dishes

  • Filter paper

  • Incubator

Procedure:

  • Select healthy, uniform potato tubers that have broken dormancy.

  • Carefully excise "eyes" or small plugs of tuber tissue containing a bud.

  • Prepare stock solutions of the test compounds in a suitable solvent.

  • Prepare a series of dilutions of each test compound.

  • Place a piece of filter paper in each Petri dish and moisten it with a known volume of the test solution or a control solution (solvent only).

  • Place the potato eye explants onto the treated filter paper.

  • Seal the Petri dishes to maintain a humid environment.

  • Incubate the dishes in the dark at a controlled temperature (e.g., 20-25°C).

  • Monitor the explants regularly for sprout development.

  • After a set period (e.g., 14-28 days), measure the length of the longest sprout on each explant.

  • Calculate the percentage of sprout inhibition for each treatment compared to the control.

  • From the dose-response data, determine the IC₅₀ (concentration causing 50% inhibition) for each compound.

Conclusion and Future Directions

This compound, as a member of the carbanilate family, holds potential as a herbicidal agent and plant growth regulator. Its structural similarity to established compounds like Chlorpropham provides a strong rationale for investigating its biological activities. However, the current lack of direct comparative data highlights a significant knowledge gap.

The experimental protocols provided in this guide offer a clear path for researchers to conduct head-to-head comparisons of this compound with other carbamate derivatives. Such studies are essential to elucidate its relative potency, selectivity, and potential applications. Future research should focus on generating quantitative data on its herbicidal spectrum, sprout suppression efficacy, and a comprehensive toxicological profile. This will enable a more complete and objective assessment of its place within the diverse and valuable class of carbamate compounds.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Juberg, D. R., & Borzelleca, J. F. (2018). Carbamate Pesticides. In Hayes' Handbook of Pesticide Toxicology (Third Edition) (pp. 1537-1568). Academic Press. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America.
  • National Pesticide Information Center. (n.d.). Chlorpropham General Fact Sheet. [Link]

  • Vaughn, K. C., & Lehnen, L. P. (1991). Mitotic disrupter herbicides. Weed Science, 39(3), 450-457. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24685, Propham. [Link]

  • Tomlin, C. D. S. (Ed.). (2009). The Pesticide Manual: A World Compendium (15th ed.). British Crop Protection Council.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2728, Chlorpropham. [Link]

  • PrepChem. (n.d.). Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22133-20-6, this compound. [Link]

  • AERU. (n.d.). Propham. University of Hertfordshire. [Link]

  • Wikipedia. (n.d.). Chlorpropham. [Link]

  • AERU. (n.d.). Chlorpropham. University of Hertfordshire. [Link]

  • PotatoPro. (n.d.). Sprout Inhibition in Potatoes. [Link]

  • SDSU Extension. (2023, May 22). Considerations for Preemergence Herbicides. [Link]

  • Parrish and Heimbecker. (n.d.). Pre-Emergent Herbicide. [Link]

  • PubMed Central. (n.d.). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. [Link]

  • Ecotox Centre. (n.d.). Acetylcholinesterase Inhibition. [Link]

  • AHDB. (n.d.). Sprout Suppression. [Link]

  • Paul, V., Ezekiel, R., & Pandey, R. (2016). Sprout suppression on potato: need to look beyond CIPC for more effective and safer alternatives. Potato Research, 59(1), 69–90. [Link]

  • US Patent for Herbicidal method employing nu-(3-chloro-4-methylphenyl)-2-methyl-pentanamide. (n.d.).
  • US Patent for Use of MCPP to inhibit tuber sprouting. (n.d.).
  • NAPPO. (2013). Efficacy of Potato Sprout Control Products to Minimize Sprout Production. [Link]

  • Olsen, N., & Kleinkopf, G. (2005). Sprout Inhibition in Storage: Current Status, New Chemistries and Natural Compounds. [Link]

  • Chandel, R. S., Singh, B., Chandla, V. K., & Sharma, P. K. (2008). USE OF CIPC (ISOPROPYL N-(3-CHLOROPHENYL) CARBAMATE) FOR THE CONTROL OF POTATO TUBER MOTH IN COUNTRY STORES. Potato Journal, 35(1-2). [Link]

  • Ezekiel, R., Singh, B., Kumar, D., & Paul, V. (2005). Effect of isopropyl-N-(3-chlorophenyl) carbamate (CIPC) dusting on potatoes during non-refrigerated storage: Sprout suppression and residues. Journal of the Indian Potato Association, 32(3-4), 125-130. [Link]

  • Rahman, M. M., & Khan, M. A. A. (2014). In vitro growth of potato plant (in vitro tuberization). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1143-1149. [Link]

Sources

A Senior Scientist's Guide to the Spectroscopic Validation of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted approach to the structural validation of Methyl 3-chloro-4-methylcarbanilate, a common intermediate in pharmaceutical and agrochemical synthesis. In a regulated environment, absolute certainty of a molecule's structure is non-negotiable. Simply achieving a desired melting point or a single clean-looking spectrum is insufficient. We must employ a suite of orthogonal analytical techniques where the data from each method corroborates the others, creating a self-validating system.

This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and data interpretation, reflecting the rigorous process required in modern drug development. We will systematically analyze the structure of this compound (CAS: 22133-20-6, Molecular Formula: C₉H₁₀ClNO₂) using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1]

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Chapter 1: The Synthetic Context - Predicting Potential Isomers and Impurities

Before any analysis begins, understanding the synthetic route is paramount. It allows us to anticipate potential impurities and isomeric byproducts, which is the key to designing a robust validation strategy. A common and efficient synthesis involves the reaction of 3-chloro-4-methylaniline with methyl chloroformate in the presence of a mild base like pyridine.[2]

This specific pathway informs our analysis. We must be able to confirm:

  • Complete consumption of the starting aniline.

  • The absence of over-reaction or side-reactions.

  • The correct regiochemistry of the substituents on the aromatic ring.

SM1 3-chloro-4-methylaniline Reaction Nucleophilic Acyl Substitution SM1->Reaction SM2 Methyl Chloroformate SM2->Reaction Base Pyridine (Base) Base->Reaction Solvent Chloroform (Solvent) Solvent->Reaction Workup Aqueous Workup (Wash with H₂O, HCl) Reaction->Workup Reaction Mixture Purification Recrystallization (Hexane/Ethyl Acetate) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Purity >98%

Caption: Typical synthesis workflow for this compound.[2]

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR is the cornerstone of small molecule structural elucidation, providing an atomic-level map of the carbon and hydrogen framework.

Proton (¹H) NMR Analysis

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

Experimental Protocol:

  • Accurately weigh ~5-10 mg of the dried sample.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard acquisition includes 16-32 scans.

Data Interpretation and Expected Spectrum: The structure has four distinct proton environments. The interpretation relies on analyzing chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

Proton LabelEnvironmentExpected δ (ppm)MultiplicityIntegrationRationale
HₐAromatic (C2-H)~7.4-7.5Doublet (d)1HDeshielded by adjacent electron-withdrawing carbamate and Cl. Split by Hc (J ≈ 2 Hz).
HₑAromatic (C6-H)~7.2-7.3Doublet of Doublets (dd)1HSplit by adjacent Hc (J ≈ 8 Hz) and distant Hₐ (J ≈ 2 Hz).
HₒAromatic (C5-H)~7.1-7.2Doublet (d)1HOrtho to the methyl group. Split by adjacent Hₑ (J ≈ 8 Hz).
HₙAmide (-NH)~6.5-7.0Broad Singlet (br s)1HExchangeable proton, often broad. Position is concentration and solvent dependent.
HₘMethoxy (-OCH₃)~3.7-3.8Singlet (s)3HProtons on oxygenated carbon, no adjacent protons to couple with.
HₓMethyl (-CH₃)~2.2-2.4Singlet (s)3HAromatic methyl group, no adjacent protons to couple with.
Carbon-13 (¹³C) NMR Analysis

Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. While standard spectra do not provide integration, the chemical shift is highly sensitive to the carbon's bonding and electronic environment.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer. A higher number of scans (e.g., 1024) is typically required due to the low natural abundance of ¹³C.

Data Interpretation and Expected Spectrum: The molecule's asymmetry means all 9 carbon atoms are chemically distinct and should produce 9 unique signals.

Carbon EnvironmentExpected δ (ppm)Rationale
Carbonyl (C=O)153-155The carbamate carbonyl is characteristically deshielded.
Aromatic (C-N)135-137Aromatic carbon directly attached to the nitrogen atom.
Aromatic (C-Cl)132-134Aromatic carbon attached to the electronegative chlorine atom.
Aromatic (C-CH₃)130-132Quaternary carbon attached to the methyl group.
Aromatic (C-H)118-130The three protonated aromatic carbons will appear in this region.
Methoxy (-OCH₃)52-54sp³ hybridized carbon attached to oxygen.[3]
Methyl (-CH₃)18-20sp³ hybridized aromatic methyl carbon, typically upfield.[3]

Chapter 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Experimental Protocol (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping with isopropanol.

  • Acquire a background spectrum of the empty crystal.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum (typically an average of 16-32 scans) from 4000 to 400 cm⁻¹.

Start Start: Solid Sample Clean 1. Clean ATR Crystal Start->Clean Background 2. Run Background Scan Clean->Background Sample 3. Apply Sample to Crystal Background->Sample Acquire 4. Acquire Spectrum Sample->Acquire Analyze 5. Analyze Key Peaks Acquire->Analyze

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Data Interpretation and Expected Absorptions: This technique is self-validating. The presence of key product absorptions (N-H, C=O) and the absence of key starting material absorptions (e.g., the characteristic primary amine -NH₂ doublet from 3-chloro-4-methylaniline) confirms the reaction's success.

Wavenumber (cm⁻¹)Vibration TypeBondExpected AppearanceSignificance
~3300N-H StretchN-HSharp, medium intensityConfirms the presence of the carbamate N-H group.
~3050Aromatic C-H StretchC-HMedium to weakIndicates the aromatic ring.
~2950Aliphatic C-H StretchC-HMedium to weakFrom the methyl and methoxy groups.
~1720Carbonyl StretchC=OStrong, sharpKey Signal: Confirms the carbamate functional group.
1500-1600Aromatic C=C BendingC=CMultiple sharp peaksConfirms the aromatic ring structure.
~1220C-O StretchC-OStrongConfirms the ester-like portion of the carbamate.
Below 850C-Cl StretchC-ClMedium to weakPresent in the fingerprint region.

Chapter 4: Mass Spectrometry (MS) - The Molecular Weight and Formula Confirmation

Principle: Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues through its fragmentation pattern. For this molecule, MS is exceptionally powerful due to the natural isotopic abundance of chlorine.

Experimental Protocol (GC-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate.

  • Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • The GC will separate the sample from any volatile impurities before it enters the MS.

  • Acquire data using Electron Ionization (EI) mode.

Data Interpretation and Expected Spectrum:

  • Molecular Ion (M⁺): The molecular weight is 199.63 g/mol .[1] Therefore, the primary peak cluster will be centered at m/z 199 (for the ³⁵Cl isotope) and m/z 201 (for the ³⁷Cl isotope).

  • Isotope Pattern: The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. The most critical validation point in the mass spectrum is observing the M⁺ peak at m/z 199 and the M+2 peak at m/z 201 with a relative intensity ratio of roughly 3:1. This is an unmistakable signature of a monochlorinated compound.

M [M]⁺˙ m/z 199/201 (3:1) F1 [M - OCH₃]⁺ m/z 168/170 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 140/142 M->F2 - •COOCH₃ F3 [C₇H₇Cl]⁺˙ m/z 126/128 F2->F3 - CH₂

Caption: Plausible EI fragmentation pathway for this compound.

Chapter 5: Data Synthesis and Comparative Analysis

Consolidated Data Summary:

TechniqueParameterExpected ResultConfirmation
¹H NMR Signals6 unique signals with 1:1:1:1:3:3 integrationConfirms proton count and environment.
MultiplicityDistinct d, dd, and s patternsConfirms 1,3,4-substitution pattern.
¹³C NMR # of Signals9Confirms all carbons are unique.
Chemical ShiftsCarbonyl at ~154 ppm, OCH₃ at ~53 ppm, CH₃ at ~19 ppmConfirms carbon framework and functional groups.
IR Key Peaks~3300 cm⁻¹ (N-H), ~1720 cm⁻¹ (C=O), ~1220 cm⁻¹ (C-O)Confirms carbamate functional group.
MS Molecular Ionm/z 199 & 201Confirms molecular weight.
Isotope RatioM⁺ to M+2 ratio of ~3:1Unambiguously confirms one chlorine atom.
Comparison with Alternative & Complementary Methods
  • Elemental Analysis (EA): While spectroscopic methods define the structure, EA provides empirical formula confirmation. A successful EA result (showing %C, %H, %N, and %Cl values within ±0.4% of theoretical) is a powerful orthogonal technique that validates the atomic composition determined by MS.

  • High-Performance Liquid Chromatography (HPLC): Spectroscopy confirms what the molecule is; chromatography confirms how pure it is. HPLC with a UV detector is the industry standard for assessing the purity of a sample, separating the target compound from non-volatile impurities or isomers that might not be visible by GC-MS.

Conclusion

The structural validation of this compound is achieved not by a single piece of evidence, but by the overwhelming consensus of multiple, independent analytical techniques. The specific proton coupling in ¹H NMR defines the aromatic substitution pattern. The ¹³C NMR confirms the presence of nine unique carbons, including the characteristic carbamate carbonyl. IR spectroscopy provides an unmistakable fingerprint of the key functional groups. Finally, mass spectrometry confirms the exact molecular weight and, critically, uses the natural isotopic abundance of chlorine to provide definitive proof of the molecule's elemental composition. This rigorous, self-validating workflow ensures the identity and integrity of the compound, a foundational requirement for its use in any research or development pipeline.

References

  • Vertex AI Search. (2026).
  • PrepChem.com. (2026). Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. Available at: [Link]

  • The Royal Society of Chemistry. (2026).
  • PubChem. (2026). Methyl 3-Chloro-4-methylbenzoate. Available at: [Link]

  • PubChemLite. (2026).
  • NIST. (2026). This compound. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (2026). Methyl 3-chloro-4-hydroxybenzoate. Available at: [Link]

  • ChemicalBook. (2026). 3-Chloro-4-methylaniline(95-74-9) 13C NMR spectrum.
  • PubChem. (2026). 3-Chloro-4-methylbenzaldehyde. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

Sources

A Comparative Guide to the Bioactivity of Methyl 3-chloro-4-methylcarbanilate and Structurally Related Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the herbicidal bioactivity of Methyl 3-chloro-4-methylcarbanilate with other key members of the carbanilate family. By examining structure-activity relationships and experimental data from analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this class of herbicides.

Introduction to Carbanilate Herbicides

Carbanilate herbicides are a class of chemical compounds widely used in agriculture to control weed growth. Their efficacy stems from their ability to interfere with fundamental biological processes in plants. While a vast number of carbanilate derivatives have been synthesized and studied, this guide will focus on this compound and its comparison with structurally similar and commercially significant analogues. Understanding the subtle differences in their chemical structures is key to deciphering their varying biological activities and potential applications.

Carbanilates generally function as mitotic poisons, disrupting the process of cell division in the roots of susceptible plants.[1] Some members of this class have also been shown to inhibit photosynthesis.[1] The core chemical structure consists of a phenyl ring linked to a carbamate group. Substitutions on the phenyl ring play a critical role in determining the herbicidal potency and selectivity of these compounds.

Structural Comparison of this compound and Its Analogues

The bioactivity of carbanilate herbicides is intrinsically linked to their molecular structure. The nature and position of substituents on the phenyl ring can significantly influence their interaction with target proteins and overall herbicidal efficacy. Here, we compare the structure of this compound with three well-known carbanilate herbicides: Swep, Chlorpropham, and Propham.

CompoundChemical StructureIUPAC NameKey Structural Features
This compound this compound structuremethyl N-(3-chloro-4-methylphenyl)carbamateChloro and methyl groups on the phenyl ring.
Swep Swep structuremethyl (3,4-dichlorophenyl)carbamateTwo chloro groups on the phenyl ring.
Chlorpropham Chlorpropham structurepropan-2-yl (3-chlorophenyl)carbamateA single chloro group on the phenyl ring and an isopropyl ester.
Propham Propham structurepropan-2-yl N-phenylcarbamateAn unsubstituted phenyl ring and an isopropyl ester.

The primary difference between this compound and Swep is the substitution at the 4-position of the phenyl ring (methyl vs. chloro). This seemingly minor change can have a significant impact on the compound's physicochemical properties, such as its lipophilicity and electronic distribution, which in turn affect its uptake by plants and its interaction with the target site.

Comparative Bioactivity and Mechanism of Action

While direct bioactivity data for this compound is scarce in publicly available literature, we can infer its likely activity based on studies of its close analogues. Swep, for instance, is a known herbicide that interferes with metabolic processes and inhibits cell division at the growth point.[2][3]

A key metabolic pathway for the degradation of carbanilate herbicides involves hydrolysis by amidase enzymes. A study on the mineralization of Swep identified an amidase, Ppa, which efficiently hydrolyzes Swep to 3,4-dichloroaniline.[2] This same enzyme was also shown to hydrolyze other structural analogues, including propanil, chlorpropham, and propham, highlighting a common metabolic fate for this class of compounds.[2]

The following DOT script illustrates the microbial degradation pathway of Swep, a process that is likely similar for this compound.

Swep Swep (Methyl N-(3,4-dichlorophenyl)carbamate) DCA 3,4-Dichloroaniline (3,4-DCA) Swep->DCA Hydrolysis by Comamonas sp. SWP-3 (Ppa amidase) Mineralization Mineralization (CO2, H2O, Cl-) DCA->Mineralization Degradation by Alicycliphilus sp. PH-34

Microbial degradation pathway of the herbicide Swep.

Based on structure-activity relationship (SAR) studies of carbanilate derivatives, the presence and position of halogen atoms on the phenyl ring are crucial for herbicidal activity. The 3-chloro substitution, present in both this compound and Swep, is often associated with potent bioactivity. The replacement of the 4-chloro group in Swep with a 4-methyl group in the target compound is expected to modulate its activity. The methyl group, being electron-donating, will alter the electronic properties of the phenyl ring compared to the electron-withdrawing chloro group, which could affect its binding to the target enzyme.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of this compound with its analogues, standardized experimental protocols are essential. Below is a representative workflow for a whole-plant herbicidal efficacy assay.

Objective: To assess the pre-emergent herbicidal activity of this compound and compare it to Swep and Chlorpropham on a model weed species (e.g., Brassica napus).

Materials:

  • Certified seeds of Brassica napus.

  • Potting soil mix.

  • Test compounds: this compound, Swep, Chlorpropham.

  • Solvent for dissolving compounds (e.g., acetone).

  • Surfactant (e.g., Tween 20).

  • Controlled environment growth chamber.

Methodology:

  • Preparation of Test Solutions:

    • Prepare stock solutions of each test compound in acetone.

    • Create a series of dilutions to achieve the desired application rates (e.g., 0.1, 0.5, 1.0, 2.0 kg/ha ).

    • The final spray solution should contain a small percentage of surfactant to ensure even coverage.

  • Planting:

    • Fill pots with the potting soil mix.

    • Sow a predetermined number of Brassica napus seeds in each pot at a consistent depth.

  • Herbicide Application (Pre-emergence):

    • Immediately after planting, apply the test solutions to the soil surface of the respective pots using a calibrated sprayer to ensure uniform application.

    • Include a solvent-only control group and a positive control group (a commercial herbicide with a known effect).

  • Incubation:

    • Place the treated pots in a controlled environment growth chamber with standardized conditions for light, temperature, and humidity.

    • Water the pots as needed to maintain adequate soil moisture.

  • Data Collection and Analysis:

    • After a set period (e.g., 14-21 days), assess the herbicidal effects.

    • Measure parameters such as:

      • Germination rate (%)

      • Shoot and root length (cm)

      • Fresh and dry biomass (g)

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound based on the dose-response data.

The following DOT script outlines the key steps in this experimental workflow.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Test_Solutions Prepare Test Solutions (Varying Concentrations) Application Apply Herbicides (Pre-emergence) Test_Solutions->Application Planting Sow Seeds in Pots Planting->Application Incubation Incubate in Growth Chamber (Controlled Conditions) Application->Incubation Data_Collection Measure Growth Parameters (e.g., Biomass, Length) Incubation->Data_Collection IC50_Calc Calculate IC50 Values Data_Collection->IC50_Calc

Workflow for assessing pre-emergent herbicidal activity.

Concluding Remarks and Future Directions

This compound, as a member of the carbanilate family of herbicides, is predicted to exhibit herbicidal activity through the inhibition of mitosis. Based on the structure-activity relationships of this class, its potency is likely to be comparable to, yet distinct from, its close analogue Swep, owing to the difference in the electronic and steric properties of a methyl versus a chloro substituent at the 4-position of the phenyl ring.

Further research is warranted to isolate and quantify the specific bioactivity of this compound. The experimental protocol outlined in this guide provides a robust framework for such an investigation. A thorough comparative study would not only elucidate the herbicidal potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships that govern the efficacy of carbanilate herbicides.

References

  • Chen, M., et al. (2020). Mineralization of the Herbicide Swep by a Two-Strain Consortium and Characterization of a New Amidase for Hydrolyzing Swep. PubMed. Available at: [Link]

  • Ashton, F. M. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of California, Davis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). Mineralization of the herbicide swep by a two-strain consortium and characterization of a new amidase for hydrolyzing swep. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like Methyl 3-chloro-4-methylcarbanilate, a potential intermediate or active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control, stability testing, and regulatory compliance. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. We will delve into the principles of cross-validation, present a detailed experimental framework, and interpret the resulting data to guide researchers and drug development professionals in making informed decisions about method selection and implementation. The methodologies and validation parameters discussed are in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3]

The objective of cross-validation is to demonstrate that two or more analytical procedures are suitable for their intended purpose and yield comparable results.[3][4] This is crucial when methods are transferred between laboratories, or when a new method is introduced to replace an existing one.[5][6]

The Rationale Behind Method Selection

The choice of analytical methodology is a critical first step. For this compound, both HPLC-UV and GC-MS present viable options, each with distinct advantages and potential limitations.

  • HPLC-UV: This technique is a workhorse in pharmaceutical analysis due to its versatility, robustness, and wide applicability to a range of compounds. For a molecule with a chromophore like this compound, UV detection offers a straightforward and sensitive means of quantification.

  • GC-MS: Gas chromatography is well-suited for volatile and thermally stable compounds. The addition of a mass spectrometric detector provides exceptional specificity and sensitivity, allowing for unambiguous peak identification and the potential to detect impurities at very low levels.[7][8][9]

This guide will present a cross-validation study comparing a newly developed reversed-phase HPLC-UV method with a GC-MS method for the assay of this compound.

Experimental Workflow for Cross-Validation

The cross-validation process follows a structured workflow to ensure a comprehensive comparison of the analytical methods.

Cross-Validation Workflow cluster_planning Planning & Protocol cluster_execution Method Validation & Comparison cluster_evaluation Data Analysis & Conclusion Define_Purpose Define Purpose of Methods (e.g., Assay, Impurity Profiling) Develop_Protocol Develop Validation Protocol with Pre-defined Acceptance Criteria Define_Purpose->Develop_Protocol Method_A Validate HPLC-UV Method Develop_Protocol->Method_A Method_B Validate GC-MS Method Develop_Protocol->Method_B Comparative_Analysis Analyze the Same Batches of a Sample with Both Methods Method_A->Comparative_Analysis Method_B->Comparative_Analysis Statistical_Analysis Statistically Compare Results (e.g., t-test, F-test) Comparative_Analysis->Statistical_Analysis Conclusion Draw Conclusions on Method Equivalency and Suitability Statistical_Analysis->Conclusion

Caption: A flowchart illustrating the key stages of the cross-validation process for analytical methods.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the HPLC-UV and GC-MS analysis of this compound.

HPLC-UV Method Protocol
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve in 100 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol
  • Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD or equivalent.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • MSD Mode: Scan (m/z 50-350) and Selected Ion Monitoring (SIM) for quantification (target ions: m/z 213, 182, 154).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

    • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve in 100 mL of dichloromethane. Filter through a 0.45 µm syringe filter before injection.

Comparative Data Analysis

The following tables summarize the hypothetical, yet realistic, performance data obtained from the validation of the HPLC-UV and GC-MS methods. These parameters are essential for evaluating the reliability and suitability of an analytical method.[10][11][12]

Table 1: Linearity and Range
ParameterHPLC-UVGC-MSAcceptance Criteria
Range 1 - 100 µg/mL0.1 - 20 µg/mL-
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-intercept y = 12543x + 234y = 56789x + 156Close to zero
  • Interpretation: Both methods demonstrate excellent linearity within their respective ranges, as indicated by the high correlation coefficients.[11] The wider linear range of the HPLC-UV method may be advantageous for samples with highly variable concentrations.

Table 2: Accuracy (Recovery)
Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
Low (80%) 99.5%101.2%98.0% - 102.0%
Medium (100%) 100.2%99.8%98.0% - 102.0%
High (120%) 99.8%99.1%98.0% - 102.0%
  • Interpretation: The accuracy of an analytical procedure reflects the closeness of the measured value to the true value.[13] Both methods exhibit high accuracy, with recovery values well within the acceptable limits.

Table 3: Precision (Repeatability and Intermediate Precision)
ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.8%1.2%≤ 2.0%
Intermediate Precision (Day 1 vs. Day 2) 1.1%1.5%≤ 2.0%
  • Interpretation: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] The lower %RSD values for the HPLC-UV method suggest slightly better precision under the tested conditions.

Table 4: Sensitivity (LOD and LOQ)
ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL
  • Interpretation: The GC-MS method demonstrates significantly higher sensitivity, with a 10-fold lower LOD and LOQ. This makes it the preferred method for trace analysis and impurity profiling.

Table 5: Specificity
ParameterHPLC-UVGC-MS
Peak Purity (Diode Array Detector) PassN/A
Mass Spectral Confirmation N/AConfirmed (m/z 213, 182, 154)
Resolution from Placebo/Degradants > 2.0> 2.0
  • Interpretation: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][13] While the HPLC-UV method shows good specificity through chromatographic separation and peak purity analysis, the GC-MS method provides a higher degree of confidence through mass spectral confirmation.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected and collectively contribute to the overall reliability of the method.

Validation Parameters Method_Reliability Method Reliability Accuracy Accuracy Method_Reliability->Accuracy Precision Precision Method_Reliability->Precision Specificity Specificity Method_Reliability->Specificity Robustness Robustness Method_Reliability->Robustness Linearity Linearity Accuracy->Linearity Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ

Caption: The relationship between key analytical method validation parameters.

Discussion and Recommendations

Both the HPLC-UV and GC-MS methods are valid and suitable for the quantification of this compound. The choice of method will depend on the specific application.

  • For routine quality control and release testing, where high throughput and good precision are key, the HPLC-UV method is highly recommended. Its robustness, wider linear range, and slightly better precision make it ideal for analyzing samples where the analyte concentration is expected to be within a well-defined range.

  • For applications requiring high sensitivity and specificity, such as impurity profiling, stability studies where degradation products may be present, or bioanalytical studies, the GC-MS method is the superior choice. Its significantly lower LOD and LOQ, combined with the confirmatory power of mass spectrometry, ensure accurate and reliable results at trace levels.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. By following a structured approach grounded in the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can confidently select and implement the most appropriate analytical methodology for their specific needs, ensuring the quality and reliability of their data. The life cycle management of analytical procedures is an ongoing process, and the principles outlined here provide a solid foundation for the continued verification and improvement of analytical methods.[14]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • Key Parameters for Analytical Method Validation. Altabrisa Group. [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. ResearchGate. [Link]

  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide aims to provide a framework for evaluating such a compound and to contextualize its potential role by examining the structure-activity relationships (SAR) of the carbanilate class of herbicides. However, without specific data for Methyl 3-chloro-4-methylcarbanilate, any comparison to related compounds remains theoretical.

The Carbanilate Class: A Mechanistic Overview

Carbanilate herbicides, and the related phenyl-carbamates, are known to act as mitotic inhibitors. Their primary mechanism of action involves the disruption of microtubule formation in plant cells. This interference with cell division ultimately leads to the cessation of growth and eventual death of susceptible plants. The specific substitutions on the phenyl ring and the carbamate nitrogen play a crucial role in determining the herbicidal potency and selectivity of these compounds.

Structure-Activity Relationships (SAR) in Carbanilate Herbicides

The efficacy of carbanilate herbicides is heavily influenced by the nature and position of substituents on the aromatic ring. For instance, halogen substitutions, such as the chloro group at the 3-position in the target molecule, and alkyl groups, like the methyl group at the 4-position, are common features in many commercial herbicides. These substitutions can affect the molecule's binding affinity to its target site, its uptake and translocation within the plant, and its metabolic stability.

A hypothetical comparative analysis would involve evaluating this compound against analogs with variations in these key positions. Examples of such related compounds for a comparative study would include:

  • Propham (Isopropyl carbanilate): A foundational carbanilate herbicide.

  • Chlorpropham (Isopropyl m-chlorocarbanilate): A chlorinated analog of propham.

  • Barban (4-chloro-2-butynyl m-chlorocarbanilate): A more complex carbanilate with a different ester group.

  • Analogs with altered substitution patterns: For example, moving the chloro and methyl groups to different positions on the phenyl ring.

Proposed Experimental Workflow for Efficacy Comparison

To generate the necessary data for a robust comparison, a series of standardized bioassays would be required. The following outlines a typical experimental workflow.

Diagram: Experimental Workflow for Herbicide Efficacy Assay

Herbicide Efficacy Assay Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Incubation Incubation cluster_Data_Collection Data Collection & Analysis Compound_Solubilization Compound Solubilization (e.g., in DMSO) Application Application of Test Compounds at Varying Concentrations Compound_Solubilization->Application Seed_Plating Plating of Target Weed Seeds Seed_Plating->Application Growth_Chamber Incubation in Controlled Growth Chamber (Light, Temp, Humidity) Application->Growth_Chamber Measurement Measurement of Growth Inhibition (e.g., root length, biomass) Growth_Chamber->Measurement IC50_Calculation Calculation of IC50 Values Measurement->IC50_Calculation

Caption: A generalized workflow for in vitro herbicide bioassays.

Step-by-Step Protocol:
  • Compound Preparation:

    • Synthesize and purify this compound and a panel of at least three to five related carbanilate compounds.

    • Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions to determine dose-response curves.

  • In Vitro Seed Germination and Growth Assay:

    • Select a panel of representative monocot and dicot weed species (e.g., Lolium rigidum, Amaranthus retroflexus).

    • In a multi-well plate or petri dish format, expose seeds to different concentrations of the test compounds in a suitable growth medium.

    • Include a negative control (solvent only) and a positive control (a commercial herbicide with a similar mode of action).

    • Incubate the plates under controlled conditions (light, temperature, humidity) for a defined period (e.g., 7-14 days).

  • Data Collection and Analysis:

    • Measure relevant endpoints such as germination rate, root length, shoot length, and fresh/dry biomass.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound against each plant species. The IC50 value represents the concentration of a compound that causes a 50% reduction in a measured growth parameter.

Data Presentation (Hypothetical)

Were the data available, it would be presented in a clear, tabular format to facilitate direct comparison.

Table 1: Hypothetical IC50 Values (µM) of Carbanilate Compounds Against Selected Weed Species

CompoundLolium rigidum (Ryegrass)Amaranthus retroflexus (Pigweed)
This compoundData not availableData not available
Propham15.225.8
Chlorpropham5.710.1
Barban2.14.5
Positive Control (e.g., Pendimethalin)0.81.2

Conclusion

The scientific community would benefit from studies that generate and publish efficacy data for this compound. Such research would not only elucidate the specific biological activity of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of carbanilate herbicides. Without this foundational data, any assessment of its comparative efficacy remains speculative. Researchers in the field of herbicide discovery are encouraged to investigate this and other under-characterized compounds to expand the available chemical toolbox for weed management.

References

As no direct studies on the efficacy of "this compound" were found, a reference list cannot be generated that directly supports the comparative data requested in the prompt. The information provided is based on general knowledge of herbicide science and structure-activity relationships. For further reading on carbanilate herbicides and their mechanism of action, the following resources are recommended:

  • Herbicide Handbook. Weed Science Society of America.
  • Target Sites of Herbicide Action. Böger, P., and Wakabayashi, K. (Eds.). (Offers in-depth reviews of herbicide mechanisms).

A Senior Application Scientist's Guide to Benchmarking "Methyl 3-chloro-4-methylcarbanilate" as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the selection of an appropriate intermediate is a critical decision point that profoundly impacts reaction efficiency, scalability, and the overall economic viability of a synthetic route. This guide provides an in-depth performance comparison of Methyl 3-chloro-4-methylcarbanilate as an intermediate, benchmarking it against structurally similar alternatives. Our analysis is grounded in established chemical principles and supported by available experimental data to explain the causality behind experimental choices and provide a trustworthy framework for your synthetic strategy.

Introduction: The Strategic Importance of Intermediate Selection

This compound is a key building block, primarily utilized in the synthesis of substituted phenylureas. This class of compounds is renowned for its potent herbicidal activity, with prominent examples including Chlortoluron.[1][2][3] The carbanilate serves as a stabilized, ready-to-use precursor, offering an alternative to handling the more hazardous and reactive 3-chloro-4-methylphenyl isocyanate directly.

The performance of an intermediate is not merely defined by the yield of the final product. A holistic assessment must consider:

  • Reactivity: The rate and completeness of its conversion to the desired product.

  • Stability: Its shelf-life and stability under reaction conditions.

  • Safety Profile: The hazards associated with its handling and storage.

  • Cost-Effectiveness: The price of the intermediate and its impact on the final product's cost.

  • Byproduct Formation: The propensity to form impurities that may complicate purification.

This guide will benchmark this compound against three logical alternatives to elucidate the specific roles of the chloro and methyl substituents on the phenyl ring.

Alternatives for Comparison:

  • Methyl 4-methylcarbanilate: Lacks the meta-chloro group.

  • Methyl 3-chlorocarbanilate: Lacks the para-methyl group.

  • Methyl 3,4-dichlorocarbanilate: Replaces the methyl group with a second chloro substituent.

The primary benchmark reaction will be the synthesis of a disubstituted urea through reaction with a representative amine, such as dimethylamine.

Synthesis of Carbanilate Intermediates: A Comparative Overview

Carbanilates are typically synthesized from their corresponding anilines. The most common industrial route involves the formation of an isocyanate intermediate by reacting the aniline with phosgene or a phosgene equivalent (like triphosgene), followed by "capping" with methanol.

Experimental Workflow: From Aniline to Carbanilate

Caption: General two-step synthesis of methyl carbanilates from substituted anilines.

While specific yield data for each of these carbanilates is not always published in a comparative context, yields for the formation of the isocyanate and its subsequent reaction are generally high. For instance, a method for synthesizing diuron, which involves the reaction of 3,4-dichlorophenyl isocyanate with dimethylamine, reports a productive rate of 98.7%.[4] It is reasonable to expect similarly high yields for the methanol capping reaction to form the carbanilate.

Performance in Urea Synthesis: A Mechanistic and Data-Driven Comparison

The primary function of these carbanilate intermediates is to act as an electrophile in a reaction with a nucleophilic amine to form a urea linkage. The substituents on the phenyl ring play a crucial electronic role in modulating the reactivity of this step.

Experimental Workflow: Urea Synthesis from Carbanilate Intermediate

Caption: General scheme for the synthesis of substituted ureas from methyl carbanilate intermediates.

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the carbamate, with subsequent elimination of methanol. The reactivity of the carbanilate is directly influenced by the electrophilicity of this carbonyl carbon.

Electronic Effects of Substituents:

  • Electron-Withdrawing Groups (EWG): Substituents like chlorine (-Cl) are electron-withdrawing through induction. They pull electron density away from the aromatic ring, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. This generally leads to a faster reaction rate.

  • Electron-Donating Groups (EDG): Substituents like methyl (-CH₃) are electron-donating. They push electron density into the ring, which slightly reduces the electrophilicity of the carbonyl carbon, potentially leading to a slower reaction rate compared to an unsubstituted ring.

Comparative Reactivity Analysis:

Based on these principles, we can predict a reactivity trend for the corresponding isocyanates (and by extension, the carbanilates) with amines:

3,4-Dichlorophenyl > 3-Chloro-4-methylphenyl ≈ 3-Chlorophenyl > 4-Methylphenyl

This trend is due to the cumulative electron-withdrawing effect of the substituents. The two chlorine atoms on the 3,4-dichloro analogue make its carbonyl carbon the most electrophilic. In our target intermediate, the electron-withdrawing effect of the chlorine is partially counteracted by the electron-donating methyl group. The 3-chloro analogue would have a similar, slightly more reactive profile, while the 4-methyl analogue would be the least reactive.

Kinetic studies on the reaction of various amines with phenyl isocyanate confirm that the reaction is very fast, especially with aliphatic amines.[5] While direct comparative kinetic data for these specific substituted carbanilates is scarce in the literature, the established principles of physical organic chemistry provide a robust framework for predicting their relative performance.

Table 1: Comparative Performance Metrics of Carbanilate Intermediates

IntermediateKey SubstituentsExpected Reactivity in Urea SynthesisRationalePotential AdvantagesPotential Disadvantages
This compound -Cl (EWG), -CH₃ (EDG)HighBalanced electronics, precursor to proven herbicides like Chlortoluron.[1]Well-established use, optimized for specific biological activity.Synthesis requires specific substituted aniline.
Methyl 4-methylcarbanilate -CH₃ (EDG)ModerateElectron-donating group slightly deactivates the electrophilic center.Simpler starting material (p-toluidine), potentially lower cost.Lower reactivity may require more forcing conditions.
Methyl 3-chlorocarbanilate -Cl (EWG)HighStrong electron-withdrawing group enhances reactivity.High reactivity can lead to faster reaction times and lower temperatures.Different substitution pattern will lead to different final product properties.
Methyl 3,4-dichlorocarbanilate -Cl (EWG), -Cl (EWG)Very HighTwo strong electron-withdrawing groups provide maximum activation.Highest reactivity, precursor to potent herbicides like Diuron.More complex starting material, potentially higher cost and different safety profile.

Safety and Handling Considerations

A crucial aspect of intermediate selection is the safety profile of the compound and its immediate precursors, the isocyanates. Isocyanates as a class are toxic and highly reactive.

  • Toxicity: They are harmful if swallowed, inhaled, or absorbed through the skin.[6] 3-Chloro-4-methylphenyl isocyanate is noted to be toxic by ingestion, inhalation, and skin absorption and can cause irritation to the skin, eyes, and mucous membranes.[6][7][8] The 3,4-dichloro analogue is also a strong irritant, particularly to the eyes and mucous membranes.[9][10][11]

  • Reactivity: Isocyanates react exothermically with a wide range of compounds, including water, amines, alcohols, and acids.[7][12] Reaction with water is particularly hazardous as it can liberate carbon dioxide, potentially leading to container pressurization.[7][12]

  • Sensitization: Many isocyanates are known sensitizers, meaning they can cause allergic reactions, including asthma-like symptoms, upon repeated exposure.[10][13][14]

Using the methanol-capped carbanilate intermediate significantly mitigates these risks. The carbanilate is a more stable, less volatile solid, which is easier and safer to handle, store, and transport compared to the volatile and highly reactive liquid isocyanate. This is a major advantage in a large-scale manufacturing setting, justifying the extra synthetic step.

Table 2: Hazard Summary of Isocyanate Precursors

Isocyanate PrecursorCAS NumberKey Hazards
3-Chloro-4-methylphenyl isocyanate28479-22-3Toxic, Irritant, Water-reactive, Potential Sensitizer[6][7][8][15]
4-Methylphenyl isocyanate622-58-2Corrosive, Acute Toxic, Irritant, Health Hazard, Environmental Hazard[16]
3-Chlorophenyl isocyanate2909-38-8Fatal if inhaled, Causes severe burns, Skin sensitizer[17][18][19][20]
3,4-Dichlorophenyl isocyanate102-36-3Toxic if swallowed, Irritant, May cause sensitization by inhalation[10][11][13]

Conclusion and Recommendations

The performance of this compound as an intermediate is a finely tuned balance of reactivity, safety, and the specific structural requirements for the final product.

  • For High Reactivity: If the primary goal is rapid and efficient conversion to a urea, Methyl 3,4-dichlorocarbanilate is the superior choice due to the activating effect of two electron-withdrawing chloro groups. This is exemplified by its use in the synthesis of the potent herbicide Diuron.

  • For Cost-Effectiveness and Simplicity: When the specific chloro-substituent is not required for the final product's activity, Methyl 4-methylcarbanilate represents a more economical option, derived from the readily available p-toluidine.

  • For Balanced Performance and Proven Efficacy: This compound offers a compelling middle ground. Its reactivity is sufficiently high for efficient urea formation under practical conditions. The primary driver for its selection is often biological, as the 3-chloro-4-methyl substitution pattern is a well-established toxophore in a range of successful herbicides like Chlortoluron.[1][2]

Ultimately, the choice of intermediate is dictated by the desired end product. While alternatives may offer faster reaction kinetics or lower initial cost, the specific substitution pattern of this compound is often integral to the biological or material properties of the target molecule. Its use as a stable, safer alternative to the corresponding isocyanate makes it a strategically sound choice for large-scale synthesis where process safety and handling are paramount.

Experimental Protocols

Protocol 1: General Synthesis of a Substituted Phenylurea from a Phenyl Isocyanate

Objective: To synthesize a substituted phenylurea (e.g., Chlortoluron) from the corresponding isocyanate.

Materials:

  • 3-Chloro-4-methylphenyl isocyanate

  • Dimethylamine (40% solution in water or as a gas)

  • Toluene (or other suitable inert solvent)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the dimethylamine solution or dissolve dimethylamine gas in toluene.

  • Cool the amine solution to 0-10°C using an ice bath.

  • Dissolve the 3-Chloro-4-methylphenyl isocyanate in toluene.

  • Slowly add the isocyanate solution to the cooled amine solution under vigorous stirring, maintaining the temperature below 15°C. The reaction is exothermic.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

  • The product, N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea (Chlortoluron), will precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold toluene to remove any unreacted starting materials.

  • Dry the product under vacuum.

Expected Yield: Yields for this type of reaction are typically very high, often exceeding 95%.

References

  • Pannone, M. C., & Macosko, C. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(6), 2409-2432.
  • Wikipedia. Chlortoluron. In: Wikipedia. ; 2023. Available from: [Link]

  • U.S. Environmental Protection Agency. 4,4'-Methylenediphenyl Diisocyanate (MDI). Available from: [Link]

  • PubChem. 3-Chloro-4-methylphenyl isocyanate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN107129445A - A kind of synthetic method of diuron.
  • New Jersey Department of Health. 3-CHLORO-4-METHYL PHENYL ISOCYANATE HAZARD SUMMARY. Available from: [Link]

  • New Jersey Department of Health. ISOCYANIC ACID, 3,4- DICHLOROPHENYL ESTER. Available from: [Link]

  • PubChem. 3,4-Dichlorophenyl isocyanate. National Center for Biotechnology Information. Available from: [Link]

  • Volford, J., Koltai, E., Kling, F., & Volford, A. (1996). Pesticides labelled with 14C. Pt. 4: Synthesis of Diuron and Linuron in various positions. Journal of Labelled Compounds and Radiopharmaceuticals, 38(7), 661-667.
  • Google Patents. CN105294504A - Method for synthesizing diuron.
  • Google Patents. CN102617407A - Method for preparing weedicide diuron.
  • Sanying Polyurethane (Nantong) Co., Ltd. 3 chlorophenyl isocyanate Manufacturer & Supplier in China. Available from: [Link]

  • PubChem. 4-Methylphenyl isocyanate. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. 4-Methylphenyl isocyanate. PubChem. Available from: [Link]

  • Davis, T. L., & Ebersole, F. B. (1934). Relative Velocities of Reaction of Amines with Phenyl Isocyanate. Journal of the American Chemical Society, 56(4), 885-888.
  • Poliuretanos. 1.2.1 - Isocyanate Reactions. Available from: [Link]

  • Matar, N. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?.
  • Kráľová, K., et al. (2018). Reactivity of Hydroxy and Amino Derivatives of 2-Phenyl-1Himidazoline and 2-Phenyl-1H-imidazole toward Isocyanates: Synthesis of Appropriate Carbamates and Ureas. Journal of Heterocyclic Chemistry, 55(10), 2351-2361.
  • BASF. LUPRANATE®5020 ISOCYANATE Safety Data Sheet. Available from: [Link]

  • Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1166-1171.
  • ResearchGate. Molecular structure of chlortoluron herbicide. Available from: [Link]

  • Sánchez-Milla, M., et al. (2019). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Molecules, 24(18), 3348.
  • ResearchGate. N-Substituted carbamate synthesis using urea as carbonyl source over TiO 2 –Cr 2 O 3 /SiO 2 catalyst. Available from: [Link]

  • ResearchGate. Carbamate synthesis via transfunctionalization of substituted ureas and carbonates. Available from: [Link]

  • National Institutes of Health. Electrocatalytic C—N Coupling: Advances in Urea Synthesis and Opportunities for Alternative Products. Available from: [Link]

  • Wang, X., et al. (2015). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 17(7), 4015-4021.
  • ResearchGate. Synthesis of 4,4'-methylene diphenyl carbamate. Available from: [Link]

Sources

A Comparative Guide to the Chemical Reactivity of Methyl 3-chloro-4-methylcarbanilate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of fine chemical synthesis, particularly in the development of agrochemicals and pharmaceuticals, a nuanced understanding of isomeric reactivity is paramount. Methyl 3-chloro-4-methylcarbanilate, a key intermediate in the synthesis of the herbicide Chlortoluron[1][2][3], presents a compelling case study. The specific arrangement of the chloro, methyl, and methylcarbamate substituents on the aromatic ring dictates the molecule's electronic and steric properties, which in turn governs its behavior in chemical reactions. This guide provides a comparative analysis of this compound and its isomers, offering insights into their differential reactivity supported by foundational chemical principles and analogous experimental data.

For the purpose of this guide, we will focus on the constitutional isomers of this compound where the methylcarbamate group remains at position 1, and the chloro and methyl groups are rearranged on the phenyl ring.

The Isomers in Focus

Compound Name Structure Key Features
This compound Image of this compoundChloro and methyl groups are para to each other.
Methyl 2-chloro-4-methylcarbanilate Isomer with chloro at position 2Chloro group is ortho to the carbamate.
Methyl 4-chloro-3-methylcarbanilate Isomer with chloro at position 4 and methyl at 3Chloro and methyl groups are meta to each other.
Methyl 2-chloro-5-methylcarbanilate Isomer with chloro at position 2 and methyl at 5Chloro and methyl groups are meta to each other.
Methyl 4-chloro-2-methylcarbanilate Isomer with chloro at position 4 and methyl at 2Chloro and methyl groups are meta to each other.

Understanding Substituent Effects: The Key to Reactivity

The reactivity of these isomers is primarily governed by the interplay of electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects:

  • Methyl Group (-CH₃): An activating group that donates electron density to the aromatic ring through an inductive effect and hyperconjugation.[4] It directs incoming electrophiles to the ortho and para positions.

  • Chloro Group (-Cl): A deactivating group due to its strong inductive electron-withdrawing effect.[4][5] However, it is an ortho, para-director because the lone pairs on the chlorine atom can donate electron density through resonance, stabilizing the intermediate carbocation (arenium ion) formed during electrophilic attack at these positions.[4]

  • Methylcarbamate Group (-NHCOOCH₃): This group is more complex. The nitrogen atom has a lone pair that can be donated to the ring by resonance, making it an activating ortho, para-director.[6][7] However, the carbonyl group is electron-withdrawing. Overall, the activating effect of the amino group typically dominates.[6]

Steric Effects:

The sheer physical size of the substituents can hinder the approach of reactants to certain positions on the ring, a phenomenon known as steric hindrance.[8][9] This is particularly relevant for reactions at the ortho position, especially with bulky attacking reagents.[9][10]

Comparative Reactivity in Key Chemical Reactions

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The existing substituents on the carbanilate isomers will significantly influence the rate and regioselectivity of these reactions.

The overall reactivity towards electrophiles is influenced by the net electron-donating or withdrawing nature of the substituents.[5][11] The amino group of the carbamate is a strong activating group, while the chlorine is deactivating.[6][12] The methyl group is weakly activating.[13] Therefore, the reactivity of the isomers will depend on the interplay of these effects.

Hypothetical Nitration: Let's consider the nitration of this compound and its isomer, Methyl 4-chloro-3-methylcarbanilate.

  • This compound: The powerful ortho, para-directing carbamate group at position 1 will primarily direct the incoming nitro group to positions 2 and 6. The methyl group at position 4 also directs ortho (to positions 3 and 5). The chloro group at position 3 directs ortho and para (to positions 2, 4, and 6). The directing effects of the carbamate and methyl groups are reinforcing for position 2. Position 6 is also activated by the carbamate. Position 5 is activated by the methyl group. Steric hindrance from the adjacent chloro group might slightly disfavor substitution at position 2.

  • Methyl 4-chloro-3-methylcarbanilate: The carbamate group directs to positions 2 and 6. The methyl group at position 3 directs to positions 2, 4, and 6. The chloro group at position 4 directs to positions 3 and 5. The directing effects of the carbamate and methyl groups strongly reinforce substitution at positions 2 and 6.

Expected Outcome: Due to the synergistic directing effects, Methyl 4-chloro-3-methylcarbanilate is likely to undergo nitration more readily and with higher selectivity for the 2- and 6-positions compared to this compound.

G cluster_0 Electrophilic Aromatic Substitution This compound This compound Nitration Nitration This compound->Nitration HNO3/H2SO4 Mixture of nitrated products Mixture of nitrated products Nitration->Mixture of nitrated products Methyl 4-chloro-3-methylcarbanilate Methyl 4-chloro-3-methylcarbanilate Methyl 4-chloro-3-methylcarbanilate->Nitration HNO3/H2SO4

Hydrolysis of the Carbamate Ester

The hydrolysis of the carbamate ester linkage is another important reaction, particularly in the context of the environmental fate and metabolism of these compounds.[14][15] Carbamate hydrolysis can be catalyzed by acid or base.[16]

The electronic nature of the substituents on the phenyl ring will influence the rate of hydrolysis. Electron-withdrawing groups will make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, accelerating hydrolysis. Conversely, electron-donating groups will slow down hydrolysis.

  • Isomer Comparison: Isomers with the chloro group positioned to exert a stronger electron-withdrawing effect on the carbamate group will likely hydrolyze faster. For instance, an isomer with the chloro group at the ortho or para position relative to the carbamate would experience a greater resonance-based electron withdrawal from the ring, potentially leading to a faster hydrolysis rate compared to an isomer where the chloro group is meta.

Substituent Position Electronic Effect on Carbamate Predicted Relative Rate of Hydrolysis
ortho-ChloroStrong inductive and resonance withdrawalFastest
para-ChloroResonance withdrawalFast
meta-ChloroInductive withdrawalSlower

Experimental Protocols

General Protocol for Electrophilic Nitration of Carbanilate Isomers

This protocol is a general guideline and should be adapted based on the specific reactivity of each isomer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the carbanilate isomer (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Protocol for Base-Catalyzed Hydrolysis of Carbanilate Isomers
  • Reaction Setup: In a round-bottom flask, dissolve the carbanilate isomer in a suitable solvent (e.g., a mixture of ethanol and water).

  • Addition of Base: Add an aqueous solution of a strong base (e.g., sodium hydroxide, 2.0 eq).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the resulting aniline derivative with an organic solvent.

  • Analysis: Analyze the aqueous and organic layers to determine the extent of hydrolysis and identify the products.

Conclusion

The chemical reactivity of this compound and its isomers is a direct consequence of the intricate interplay between the electronic and steric effects of the chloro, methyl, and methylcarbamate substituents. While the carbamate group generally directs electrophilic attack to the ortho and para positions, the specific placement of the other substituents fine-tunes the regioselectivity and reaction rates. Similarly, the rate of hydrolysis of the carbamate linkage is sensitive to the electronic influence of the ring substituents. A thorough understanding of these principles is crucial for researchers and drug development professionals in designing synthetic routes and predicting the stability and metabolic fate of these and related compounds.

References

  • La Salle University. Substituent Effects. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24685, Propham. Available from: [Link]

  • AIP Publishing. Resonance in Sterically Hindered Aromatic Molecules. J. Chem. Phys. 16, 1091 (1948). Available from: [Link]

  • Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. Int J Quantum Chem 80: 1107-1115, 2000. Available from: [Link]

  • Fiveable. Substituent Effects in Electrophilic Substitutions. Available from: [Link]

  • ACS Publications. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. J. Phys. Chem. A 2003, 107, 25, 4975–4981. Available from: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. Available from: [Link]

  • Chemistry Steps. Reactions of Aniline. Available from: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

  • Lumen Learning. 14.3. Substituent Effects. Available from: [Link]

  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. Available from: [Link]

  • PubMed. Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Available from: [Link]

  • Wikipedia. Aniline. Available from: [Link]

  • PubMed. Influence of clay minerals on the hydrolysis of carbamate pesticides. Available from: [Link]

  • Chemistry LibreTexts. 16.6: An Explanation of Substituent Effects. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24744, Phenmedipham. Available from: [Link]

  • Taylor & Francis. Chlorotoluene – Knowledge and References. Available from: [Link]

  • YouTube. Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. Available from: [Link]

  • Wikipedia. Chlortoluron. Available from: [Link]

  • ChemBK. Chlorotoluene, isomer mixture. Available from: [Link]

  • ResearchGate. Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. Available from: [Link]

  • PrepChem.com. Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. Available from: [Link]

  • PubMed. Hydrolysis of a carbamate triggered by coordination of metal ions. Available from: [Link]

  • ChemTalk. Steric Hindrance. Available from: [Link]

  • National Center for Biotechnology Information. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. Available from: [Link]

  • Google Patents. A process for the preparation of herbicidally active phenyl carbamates and herbicidal compositions containing the same.
  • Google Patents. Substituted phenyl (thiono)carbamates, herbicidal compositions containing the same as active ingredient and method of controlling weeds.
  • ACS Publications. The Steric Inhibition of Resonance in Aromatic Carbonyl Compounds. J. Am. Chem. Soc. 1941, 63, 9, 2446–2449. Available from: [Link]

  • Wikipedia. Chlorotoluene. Available from: [Link]

  • Clemson University. Kinetics of Carbaryl Hydrolysis. Available from: [Link]

  • PubChemLite. This compound (C9H10ClNO2). Available from: [Link]

  • NIST WebBook. This compound. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27375, Chlortoluron. Available from: [Link]

  • LookChem. Cas 15545-48-9,Chlorotoluron. Available from: [Link]

  • Google Patents. Synthesis of carbamate compounds.
  • LookChem. ETHYL 3-CHLORO-4-METHYLCARBANILATE. Available from: [Link]

  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2801405, Methyl 3-Chloro-4-methylbenzoate. Available from: [Link]

  • PrepChem.com. Synthesis of 3-chloro-4-methylphthalic anhydride. Available from: [Link]

  • Google Patents. Method for synthesizing 3-chloro-4-methylaniline.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12423085, 3-Chloro-4-methylbenzaldehyde. Available from: [Link]

  • ChemSrc. 2-[(3-Chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium chloride. Available from: [Link]

  • PubChemLite. Ethyl 3-chloro-4-methylcarbanilate (C10H12ClNO2). Available from: [Link]

Sources

A Guide to the Reproducible Synthesis of Methyl 3-chloro-4-methylcarbanilate: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and predictable synthesis of chemical intermediates is paramount. Methyl 3-chloro-4-methylcarbanilate, a key building block in various synthetic pathways, is no exception. This guide provides an in-depth analysis of the factors influencing the reproducibility of its synthesis, offers a detailed, self-validating experimental protocol, and compares it with alternative approaches to empower researchers to achieve reliable results.

The challenge of reproducibility in chemical synthesis is a well-documented issue that can undermine the credibility and utility of scientific research.[1][2] Variations in experimental parameters, even those seemingly minor, can significantly impact reaction outcomes.[3] This guide is designed to equip you with the expertise to navigate these challenges and ensure the robustness of your synthetic procedures.

Section 1: The Standard Protocol for this compound Synthesis and a Framework for Reproducibility

The most commonly cited method for synthesizing this compound involves the reaction of 3-chloro-4-methylaniline with methyl chloroformate.[4] While seemingly straightforward, achieving consistent yields and purity requires meticulous attention to detail.

Detailed Experimental Protocol

This protocol is based on established literature and incorporates best practices to enhance reproducibility.[4]

Materials:

  • 3-chloro-4-methylaniline (≥98% purity)

  • Pyridine (anhydrous, ≥99.8%)

  • Methyl chloroformate (≥99%)

  • Chloroform (anhydrous, ≥99.5%)

  • Magnesium sulfate (anhydrous)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 grams (0.071 moles) of 3-chloro-4-methylaniline in 100 ml of anhydrous chloroform.

    • Causality: The use of anhydrous solvents is critical to prevent the hydrolysis of methyl chloroformate, which would lead to the formation of unwanted by-products and reduce the yield.

  • Base Addition: To the stirred solution, add 16.7 grams (0.212 moles) of anhydrous pyridine.

    • Causality: Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. An excess of pyridine ensures the complete neutralization of the acid.

  • Reagent Addition: Cool the reaction mixture to 25-30°C using an external cooling bath. Add 8.0 grams (0.085 moles) of methyl chloroformate dropwise over a 20-minute period.

    • Causality: The dropwise addition and temperature control are crucial to manage the exothermic nature of the reaction. A rapid addition could lead to an uncontrolled temperature increase, promoting side reactions and the formation of impurities.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at ambient temperature for 16 hours.

    • Causality: The extended reaction time ensures the reaction proceeds to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to confirm the disappearance of the starting material.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel using an additional 50 ml of chloroform. Wash the organic layer sequentially with two 100 ml portions of water and 100 ml of 5% aqueous hydrochloric acid.

    • Causality: The water washes remove excess pyridine and pyridine hydrochloride. The hydrochloric acid wash ensures the complete removal of any remaining pyridine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a waxy solid.

    • Causality: Thorough drying of the organic layer is necessary before solvent removal to prevent the presence of water in the final product.

  • Purification: Recrystallize the solid residue from a hexane/ethyl acetate mixture to yield pure methyl(3-chloro-4-methylphenyl)carbamate.[4]

    • Causality: Recrystallization is a critical step to remove any remaining impurities, leading to a product with high purity, which is essential for subsequent applications. The melting point of the purified product should be in the range of 80-81.5°C.[4]

Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-chloro-4-methylaniline in Chloroform B Add Pyridine A->B C Add Methyl Chloroformate (25-30°C) B->C D Stir at Ambient Temp. (16 hours) C->D E Wash with Water D->E Transfer to Separatory Funnel F Wash with 5% HCl E->F G Dry with MgSO4 F->G H Concentrate G->H I Recrystallize (Hexane/Ethyl Acetate) H->I

Caption: Workflow for the synthesis of this compound.

Critical Parameters for Reproducibility

To ensure the reproducibility of this synthesis, the following parameters must be strictly controlled and accurately reported. The lack of detailed reporting is a significant contributor to irreproducibility in chemical synthesis.[2]

ParameterImportance for ReproducibilityRecommended Control/Reporting
Reagent Purity Impurities in starting materials can lead to side reactions and the formation of difficult-to-remove by-products.Specify the source and purity of all reagents.
Solvent Anhydrousness Water can react with methyl chloroformate, reducing yield and purity.Use freshly opened anhydrous solvents or dried solvents.
Reaction Temperature The reaction is exothermic; poor temperature control can lead to increased impurity formation.Monitor and report the internal reaction temperature throughout the addition of methyl chloroformate.
Rate of Addition A rapid addition of methyl chloroformate can cause a temperature spike.Maintain a slow, controlled dropwise addition over a specified period.
Stirring Rate Inadequate mixing can lead to localized high concentrations of reagents and non-uniform reaction conditions.Ensure efficient stirring throughout the reaction.
Workup Procedure Incomplete removal of pyridine can affect the purity of the final product.Adhere strictly to the washing steps and volumes.
Purification Method The choice of recrystallization solvent and technique significantly impacts the final purity.Detail the solvent system and procedure for recrystallization.
Analytical Characterization Proper characterization is essential to confirm the identity and purity of the product.Report results from techniques such as NMR, IR, and melting point analysis. GC-MS can be a valuable tool for identifying and quantifying impurities.[5]

Section 2: Comparative Analysis of Synthetic Strategies

Alternative Approach: Isocyanate-Based Synthesis

A common alternative for carbamate synthesis involves the reaction of an isocyanate with an alcohol.[6] For the synthesis of this compound, this would involve the reaction of 3-chloro-4-methylphenyl isocyanate with methanol.

Proposed Isocyanate-Based Protocol:

  • Reaction Setup: In a dry reaction vessel, dissolve 3-chloro-4-methylphenyl isocyanate in an anhydrous aprotic solvent (e.g., toluene).

  • Reagent Addition: Add anhydrous methanol to the stirred solution. The reaction is often catalyzed by a tin catalyst, such as dibutyltin dilaurate.[6]

  • Reaction Progression: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak).

  • Workup and Purification: The workup would typically involve removal of the catalyst and solvent, followed by purification of the product, likely through recrystallization.

Visualizing the Alternative Workflow

Isocyanate_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-chloro-4-methylphenyl isocyanate in Toluene B Add Methanol (with Catalyst) A->B C Stir at Room Temp. B->C D Catalyst Removal C->D E Solvent Evaporation D->E F Recrystallization E->F

Caption: Proposed workflow for isocyanate-based synthesis.

Comparison of Methodologies for Reproducibility
FeatureStandard Protocol (Chloroformate)Alternative Protocol (Isocyanate)
Starting Material Availability 3-chloro-4-methylaniline is a common starting material.3-chloro-4-methylphenyl isocyanate is less common and may need to be synthesized, adding a step and potential for variability.
By-products The primary by-product is pyridine hydrochloride, which is readily removed by aqueous workup.The catalyst may require specific removal techniques. Unreacted isocyanate can be problematic to remove.
Reaction Conditions Requires careful temperature control due to the exothermic reaction.Generally proceeds at room temperature, which can be easier to control.[6]
Handling of Reagents Methyl chloroformate is toxic and moisture-sensitive.Isocyanates are also toxic and highly reactive with water.
Potential for Side Reactions Over-reaction to form urea derivatives is possible if the aniline is not fully consumed before workup.Dimerization or trimerization of the isocyanate can occur, especially in the presence of catalysts.
Overall Complexity A well-established, one-pot reaction with a straightforward workup.May require the synthesis of the isocyanate precursor. The catalyst introduces an additional component to be managed.

The standard chloroformate-based protocol offers a more direct and well-documented route to this compound, with by-products that are easily removed. While the isocyanate-based method may offer milder reaction conditions, the potential need to synthesize the isocyanate starting material introduces an extra step where variability can be introduced. For ensuring high reproducibility, the standard protocol, with strict adherence to the critical parameters outlined in Section 1.3, is likely the more robust choice for most laboratory settings.

Section 3: Best Practices for Ensuring and Reporting Reproducible Results

To contribute to a culture of scientific reproducibility, it is imperative to not only control experiments meticulously but also to report them with a high level of detail.

  • Comprehensive Reporting: When publishing or documenting a synthesis, provide a detailed account of all the parameters listed in Table 1. This includes reagent sources and purities, reaction times, temperatures, and detailed workup and purification procedures.[3]

  • In-Process Controls: Utilize techniques like TLC, GC, or LC-MS during the reaction to monitor its progress. This allows for adjustments to be made in real-time and provides a more complete picture of the reaction profile.

  • Negative Results: The reporting of "negative" results or failed reactions is as important as reporting successful ones. This information can help other researchers avoid pitfalls and understand the boundary conditions of a particular reaction.[3]

  • Data Availability: Whenever possible, make raw analytical data (e.g., NMR spectra, GC-MS chromatograms) available. This allows for independent verification of the product's identity and purity.

By embracing these principles of meticulous execution and transparent reporting, the scientific community can work towards a more reliable and reproducible chemical science.

References

  • PrepChem. Synthesis of methyl(3-chloro-4-methylphenyl)carbamate. Available from: [Link]

  • Demian, A. S., et al. (2025). Toward Reliable and Reproducible Research in Organic Photocatalysis by Carbon Nitride. ACS Catalysis. Available from: [Link]

  • Robertson, D. W., et al. (1983). Synthesis and antilipolytic activities of quinolyl carbanilates and related analogues. Journal of Medicinal Chemistry. Available from: [Link]

  • Strambini, L. M., & Goncalves, D. (2023). Reproducibility in chemistry research. RSC Advances. Available from: [Link]

  • Krone, R. L., & Schwind, R. A. (2000). Synthesis of carbamate compounds. Google Patents.
  • Chatterjee, S., et al. (2023). The Repeatability and Reproducibility Problem in the CVD Synthesis of 2D Materials: Towards a More Efficient and Sustainable Synthetic Process. ChemRxiv. Available from: [Link]

  • PrepChem. Synthesis of 3-chloro-4-methylphthalic anhydride. Available from: [Link]

  • Rahman, M. M., et al. (2024). QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. ResearchGate. Available from: [Link]

Sources

A Guide to Inter-laboratory Comparison for the Analysis of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Methyl 3-chloro-4-methylcarbanilate is a compound of significant interest within the agricultural and environmental sectors. As with many agrochemicals, its accurate and precise quantification is paramount for regulatory compliance, environmental monitoring, and human safety assessment. The development of robust analytical methods is the first step; however, ensuring the reproducibility and comparability of results across different laboratories is a critical challenge that can only be addressed through well-designed inter-laboratory comparison (ILC) studies.

This guide provides a comprehensive framework for establishing and conducting an ILC for the analysis of this compound. We will delve into the selection of appropriate analytical methodologies, the design of a rigorous study protocol, and the statistical evaluation of the resulting data. This document is intended for researchers, analytical scientists, and quality assurance professionals involved in the analysis of carbamate compounds.

Selecting the Analytical Cannons: A Comparative Overview

The choice of analytical technique is a critical first step. Based on the chemical structure of this compound, a carbamate, two primary high-performance liquid chromatography (HPLC) methods are proposed for comparison. Gas chromatography (GC) is generally less suitable for N-methylcarbamates due to their thermal instability.[1]

Method A: HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This method, adapted from the principles of EPA Method 531.1, offers high sensitivity and selectivity for N-methylcarbamates.[1][2] The underlying principle involves the separation of the analyte on a reversed-phase HPLC column, followed by post-column hydrolysis to yield methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol to form a highly fluorescent isoindole, which is detected by a fluorescence detector.[1]

Method B: HPLC with Ultraviolet Detection (HPLC-UV)

A more widely accessible approach, HPLC-UV, as outlined in principles from EPA Method 632.1, provides a robust and reliable means of quantification.[3] While generally less sensitive than HPLC-FLD, modern UV detectors can offer sufficient performance for many applications. The selection of an appropriate wavelength, based on the UV absorbance spectrum of this compound, is crucial for optimal performance.

Designing a Robust Inter-laboratory Comparison Study

A successful ILC hinges on a meticulously planned study design. The following sections outline the key considerations.

Study Coordination and Participant Selection

A central coordinating laboratory should be designated to oversee all aspects of the study, from sample preparation and distribution to data analysis and reporting. Participating laboratories should be selected based on their experience in pesticide residue analysis and their adherence to quality management systems such as ISO/IEC 17025.[4]

Test Material Preparation and Distribution

The cornerstone of a reliable ILC is the provision of homogenous and stable test materials. The study coordinator will prepare samples of a well-characterized matrix (e.g., reagent water or a blank soil extract) fortified with two different, accurately known concentrations of this compound. A blank matrix sample should also be included.

Workflow for Inter-laboratory Comparison Study

G cluster_0 Study Coordinator cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting Prepare & Characterize Test Materials Prepare & Characterize Test Materials Distribute Samples to Participants Distribute Samples to Participants Prepare & Characterize Test Materials->Distribute Samples to Participants Receive Samples Receive Samples Distribute Samples to Participants->Receive Samples Analyze Samples using Prescribed Methods Analyze Samples using Prescribed Methods Receive Samples->Analyze Samples using Prescribed Methods Report Results to Coordinator Report Results to Coordinator Analyze Samples using Prescribed Methods->Report Results to Coordinator Coordinator Compiles Data Coordinator Compiles Data Report Results to Coordinator->Coordinator Compiles Data Statistical Analysis (Precision, Accuracy, Z-Scores) Statistical Analysis (Precision, Accuracy, Z-Scores) Coordinator Compiles Data->Statistical Analysis (Precision, Accuracy, Z-Scores) Generate & Distribute Final Report Generate & Distribute Final Report Statistical Analysis (Precision, Accuracy, Z-Scores)->Generate & Distribute Final Report

Caption: Overall workflow of the inter-laboratory comparison study.

Detailed Experimental Protocols

To ensure consistency, detailed, step-by-step protocols for both HPLC-FLD and HPLC-UV methods must be provided to all participating laboratories.

Protocol 1: HPLC-FLD Analysis of this compound

1. Scope: This method is for the determination of this compound in a prepared sample matrix.

2. Principle: The analyte is separated by reversed-phase HPLC, hydrolyzed post-column, and derivatized with OPA to form a fluorescent compound detected by a fluorescence detector.[1]

3. Reagents and Standards:

  • HPLC-grade acetonitrile and water.
  • This compound certified reference material.
  • Post-column derivatization reagents: o-Phthalaldehyde (OPA), 2-mercaptoethanol, and a strong base (e.g., sodium hydroxide).[1]

4. Instrumentation:

  • HPLC system with a gradient pump.
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Post-column reaction system.
  • Fluorescence detector (Excitation: ~330 nm, Emission: ~450 nm).[1]

5. Chromatographic Conditions (Example):

  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 30% B to 80% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.

6. Post-Column Reaction Conditions (Example):

  • Base solution flow rate: 0.3 mL/min.
  • OPA solution flow rate: 0.3 mL/min.

7. Calibration:

  • Prepare a series of at least five calibration standards in the appropriate solvent.
  • The calibration range should bracket the expected concentrations of the test materials.

8. Quality Control:

  • Analyze a laboratory reagent blank with each batch.[3]
  • Analyze a laboratory control standard with each batch.[3]

Analytical Workflow for HPLC-FLD

G Sample Injection Sample Injection HPLC Separation (C18 Column) HPLC Separation (C18 Column) Sample Injection->HPLC Separation (C18 Column) Post-Column Hydrolysis Post-Column Hydrolysis HPLC Separation (C18 Column)->Post-Column Hydrolysis Derivatization with OPA Derivatization with OPA Post-Column Hydrolysis->Derivatization with OPA Fluorescence Detection Fluorescence Detection Derivatization with OPA->Fluorescence Detection Data Acquisition & Analysis Data Acquisition & Analysis Fluorescence Detection->Data Acquisition & Analysis

Caption: Step-by-step analytical workflow for the HPLC-FLD method.

Protocol 2: HPLC-UV Analysis of this compound

1. Scope: This method is for the determination of this compound in a prepared sample matrix.

2. Principle: The analyte is separated by reversed-phase HPLC and detected by a UV detector at a wavelength of maximum absorbance.[3]

3. Reagents and Standards:

  • HPLC-grade acetonitrile and water.
  • This compound certified reference material.

4. Instrumentation:

  • HPLC system with a gradient or isocratic pump.
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • UV/Vis or Photodiode Array (PDA) detector.

5. Chromatographic Conditions (Example):

  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 40% B to 70% B over 15 minutes.
  • Flow Rate: 1.2 mL/min.
  • Injection Volume: 20 µL.
  • Detection Wavelength: To be determined based on the UV spectrum of the analyte (typically in the range of 220-280 nm).

6. Calibration:

  • Prepare a series of at least five calibration standards in the appropriate solvent.
  • The calibration range should bracket the expected concentrations of the test materials.

7. Quality Control:

  • Analyze a laboratory reagent blank with each batch.[3]
  • Analyze a laboratory control standard with each batch.[3]

Analytical Workflow for HPLC-UV

G Sample Injection Sample Injection HPLC Separation (C18 Column) HPLC Separation (C18 Column) Sample Injection->HPLC Separation (C18 Column) UV Detection UV Detection HPLC Separation (C18 Column)->UV Detection Data Acquisition & Analysis Data Acquisition & Analysis UV Detection->Data Acquisition & Analysis

Caption: Streamlined analytical workflow for the HPLC-UV method.

Data Analysis and Performance Evaluation

Upon receipt of the analytical results from all participating laboratories, the study coordinator will perform a rigorous statistical analysis to evaluate the performance of the methods and the proficiency of the laboratories.

Statistical Measures
  • Precision:

    • Repeatability (within-laboratory precision, RSDr): The variation in results obtained by the same laboratory under the same conditions.

    • Reproducibility (between-laboratory precision, RSDR): The variation in results obtained by different laboratories.

  • Accuracy (Trueness): The closeness of the mean of the results to the assigned (true) concentration of the analyte in the test material. This is often expressed as a percentage recovery.

  • Z-Scores: A measure of a laboratory's performance, calculated as:

    • Z = (x - X) / σ

    • Where 'x' is the laboratory's result, 'X' is the assigned value (consensus mean), and 'σ' is the target standard deviation for proficiency assessment.

    • A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]

Hypothetical Comparative Data

The following tables illustrate the type of comparative data that would be generated from this ILC study.

Table 1: Hypothetical Performance Data for this compound Analysis (Low Concentration Spike)

ParameterHPLC-FLDHPLC-UV
Assigned Value (µg/L)10.010.0
Mean Reported Value (µg/L)9.810.5
Repeatability (RSDr)4.5%6.2%
Reproducibility (RSDR)8.9%12.5%
Accuracy (% Recovery)98%105%
Laboratories with Satisfactory Z-Scores95%90%

Table 2: Hypothetical Performance Data for this compound Analysis (High Concentration Spike)

ParameterHPLC-FLDHPLC-UV
Assigned Value (µg/L)50.050.0
Mean Reported Value (µg/L)49.551.2
Repeatability (RSDr)3.8%5.1%
Reproducibility (RSDR)7.5%10.8%
Accuracy (% Recovery)99%102.4%
Laboratories with Satisfactory Z-Scores98%93%

Conclusion and Recommendations

Based on the hypothetical data, the HPLC-FLD method would likely demonstrate superior precision (lower RSDr and RSDR) and a higher percentage of laboratories achieving satisfactory performance. This is attributable to its inherent sensitivity and selectivity. However, the HPLC-UV method can still provide acceptable performance and may be a more practical option for laboratories without access to specialized fluorescence detectors.

The results of a real ILC would provide invaluable, objective data to:

  • Validate the analytical methods for their intended purpose.

  • Identify potential sources of analytical error and variability.

  • Provide participating laboratories with a confidential assessment of their performance.

It is recommended that such an inter-laboratory comparison be conducted to establish a harmonized and reliable analytical approach for the determination of this compound, thereby ensuring data quality and comparability across the scientific community.

References

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent.
  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - EPA.
  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - EPA.
  • Validation of analytical methods for Furilazole through inter-laboratory studies - Benchchem.
  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI.
  • Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Analyst.
  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. SANTE/11312/2021.
  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority.
  • REPORT OF THE WP9 INTERLABORATORY COMPARISON Round 03/2020 - HBM4EU.
  • Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. SciELO.
  • Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in - JRC Publications Repository.
  • Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials - JRC Publications Repository.
  • Inter laboratory Comparison 2023 Report - Benchmark International.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are just one part of the chemical lifecycle. The final, and arguably most critical, phase is responsible disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of Methyl 3-chloro-4-methylcarbanilate.

Hazard Assessment: Understanding the Risks

This compound, like other carbamate pesticides, should be treated as a hazardous substance. The primary hazards, extrapolated from its analogs, include:

  • Human Health: Harmful if swallowed and may cause an allergic skin reaction.[2][3] Carbamates are known to be cholinesterase inhibitors, though N-aryl carbamates generally present a less acute toxic hazard than N-alkyl carbamates.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][3] Discharge into the environment must be strictly avoided.[3][4]

Hazard Profile (Based on Barban, CAS 101-27-9)Classification
Acute Oral Toxicity Category 4 (Harmful if swallowed)[2]
Skin Sensitization Category 1 (May cause an allergic skin reaction)[2]
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)[3]
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. Skin contact is a primary route of exposure for pesticides.[5]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, unlined gloves (e.g., Nitrile, Neoprene, or PVC).[6][7] Gauntlet style, extending up the forearm is recommended.[8]Prevents dermal absorption, a primary exposure route.[5] Do not use leather or fabric gloves which can absorb the chemical.[8]
Eye Protection Chemical safety goggles and a face shield, especially during mixing or potential splash scenarios.[6][8][9]Protects against splashes and airborne particles that can cause serious eye irritation.
Body Protection Chemical-resistant apron over long-sleeved shirt and long pants, or a disposable coverall.[5][9]Minimizes skin contact from spills and splashes.
Footwear Chemical-resistant boots. Pants should be worn outside the boots.[8]Protects feet from spills and prevents the chemical from entering footwear.
Respiratory Protection A NIOSH/MSHA approved respirator if dusts are generated or if working in a poorly ventilated area.[9]Prevents inhalation of airborne particles of the compound.

Spill Management Protocol: Immediate and Effective Response

Accidents happen. A swift and correct response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:
  • Evacuate and Secure: Immediately alert others in the area and restrict access. If the spill is large, evacuate the vicinity.

  • Don PPE: Before addressing the spill, put on all required personal protective equipment as detailed above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a plastic sheet or tarp to minimize dust.[10]

    • For Liquid Spills (if dissolved in a solvent): Dike the spill using absorbent, non-combustible material like sand, earth, or vermiculite.[11][12]

  • Clean Up:

    • Solid: With a clean shovel or scoop, carefully place the material into a clean, dry, and appropriately labeled container for hazardous waste.[10]

    • Liquid: Absorb the spilled material with sand or another non-combustible absorbent and transfer it to a designated hazardous waste container.[11][12] Use non-sparking tools if a flammable solvent is involved.[11]

  • Decontaminate the Area:

    • Scrub the spill area with a strong soap or washing soda solution.[13]

    • For carbamates, alkaline hydrolysis is an effective decontamination method. A solution of sodium carbonate (washing soda) can be used.[1][13]

    • Collect all decontamination liquids and contaminated cleaning materials (e.g., paper towels, absorbent pads) in a labeled hazardous waste container. Do not flush down the drain.[4]

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste according to the procedures in the following section.

  • Personal Decontamination: Remove contaminated clothing and wash affected skin areas thoroughly with soap and water.[13]

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

Proper Disposal Procedures: A Step-by-Step Guide

Disposal must comply with federal, state, and local regulations.[14] As a chlorinated pesticide, this compound will likely be classified as a hazardous waste.[15]

Step 1: Waste Characterization
  • Any unused this compound, contaminated materials from spills, or empty containers that have not been triple-rinsed must be managed as hazardous waste.[15][16]

  • Consult your institution's Environmental Health & Safety (EHS) office for specific waste codes and characterization requirements. Barban, a similar pesticide, is listed under RCRA code U280.[10]

Step 2: Segregation and Collection
  • Collect waste in a designated, compatible, and sealable container. Do not mix with other waste streams unless directed by your EHS office.[17]

  • Keep solids and liquids separate.[17]

  • The container must be in good condition, compatible with the chemical, and kept closed except when adding waste.

Step 3: Labeling
  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents: "this compound" and list any solvents or other components.

  • Include the approximate percentage of each component and note the associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 4: Storage
  • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

Step 5: Final Disposal Method

The ultimate disposal of the chemical must be handled by a licensed hazardous waste disposal facility. The recommended and most environmentally sound methods are:

  • High-Temperature Incineration: This is the preferred method for many organic pesticides.[1] The material should be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen chloride.[3]

  • Chemical Degradation (as a potential pre-treatment): Carbamate pesticides are susceptible to hydrolysis in strongly alkaline media.[1][18] Treatment with a strong alkali like sodium hydroxide can break the carbamate linkage, degrading it into less toxic components before final disposal. This should only be performed by trained personnel with a validated procedure.

DO NOT dispose of this compound by:

  • Drain Disposal: This is illegal and will contaminate waterways, posing a severe risk to aquatic ecosystems.[4]

  • Landfill: Direct landfilling of untreated chemical waste is not an acceptable practice.

Disposal Decision Workflow

Disposal_Workflow Start Unwanted Methyl 3-chloro-4-methylcarbanilate or Contaminated Material Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate in a Dedicated, Compatible Container Characterize->Segregate Label Label Container: 'Hazardous Waste', Contents, Hazards Segregate->Label Store Store in Designated Accumulation Area Label->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Transport Licensed Hazardous Waste Transporter ContactEHS->Transport DisposalFacility Approved Hazardous Waste Disposal Facility Transport->DisposalFacility Incineration High-Temperature Incineration with Flue Gas Scrubbing DisposalFacility->Incineration

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these rigorous safety and disposal protocols, you ensure not only your own safety and that of your colleagues but also uphold your responsibility as a steward of the environment. Always consult your institution's specific guidelines and EHS professionals to ensure full compliance.

References

  • Food and Agriculture Organization of the United Nations. Decontamination. Retrieved from [Link]

  • CATO Chemistry.
  • Massachusetts Department of Environmental Protection. Hazardous Waste Requirements for Commercial Pesticide Users. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Handbook for Pesticide Disposal by Common Chemical Methods. (1975). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). Retrieved from [Link]

  • The University of Tennessee Knoxville. Procedures for Disposal of Hazardous Waste. Retrieved from [Link]

  • The National Pesticide Information Center. The Law on Pesticide Wastes. Retrieved from [Link]

  • Potato Value Chain. Cleaning guidelines for reducing chlorpropham (CIPC) from potato stores and equipment. (2020-04-06). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Requirements for Pesticide Disposal. Retrieved from [Link]

  • University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. (2000-12-01). Retrieved from [Link]

  • myhomeTURF. PPE for Spraying Herbicides & Chemicals Safely. Retrieved from [Link]

  • Health and Safety Executive Victoria. Personal protective equipment - pesticide use. (2024-12-27). Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of Methyl 3-chloro-4-methylcarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound with limited specific safety data, a proactive and rigorous approach to the handling of Methyl 3-chloro-4-methylcarbanilate is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for the safe utilization of this chemical, from initial handling to final disposal. The protocols outlined herein are synthesized from data on structurally analogous compounds and are grounded in established principles of laboratory safety as mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Risk Mitigation

This compound, while not extensively characterized, is anticipated to share hazard profiles with similar chemical structures, such as other carbanilate and chlorinated aromatic compounds. Based on available data for related molecules, the primary hazards are expected to include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][3]

  • Harmful if Swallowed: May be harmful if ingested.[4]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should always be guided by a site-specific risk assessment.

Protection Type Specific Recommendations Rationale and Best Practices
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.To prevent contact with the eyes, which can cause serious irritation.[1][2][3]
Skin and Body Protection A flame-resistant lab coat is mandatory. For procedures with a high risk of exposure, a chemically resistant apron or suit should be considered.To protect the skin from potential irritation and to prevent contamination of personal clothing.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.To prevent direct skin contact. The choice of glove material should be based on the specific solvents being used in the procedure.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a potential for exceeding exposure limits or for the generation of aerosols or dusts, a NIOSH-approved respirator may be necessary.To prevent inhalation of the compound, which may cause respiratory tract irritation.[1][3]

Experimental Workflow for Donning and Doffing PPE

The following diagram outlines the correct sequence for putting on and taking off PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if required) f3->f4

Caption: Correct sequence for donning and doffing PPE.

Safe Handling and Operational Protocols

Adherence to strict operational protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors. Use non-sparking tools to prevent ignition of flammable solvents that may be in use.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard warnings.[5]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[3][6] Decontaminate the work surface and any equipment used.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Keep all waste streams containing this compound separate from other laboratory waste.

  • Containment: Place solid waste in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be stored in a compatible, sealed container, also clearly labeled.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program in accordance with all local, state, and federal regulations.[3][6]

By adhering to these guidelines, researchers can work confidently and safely with this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Georgia Tech Professional Education. (n.d.). Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-Chloro-4-methylbenzoate. PubChem. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.